molecular formula C16H14F3N5O B3024431 Voriconazole CAS No. 188416-29-7

Voriconazole

Número de catálogo: B3024431
Número CAS: 188416-29-7
Peso molecular: 349.31 g/mol
Clave InChI: BCEHBSKCWLPMDN-MGPLVRAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Voriconazole is a triazole-based antifungal agent used for the treatment of esophageal candidiasis, invasive pulmonary aspergillosis, and serious fungal infections caused by Scedosporium apiospermum and Fusarium spp. It is an inhibitor of cytochrome P450 2C9 (CYP2C9) and CYP3A4. It has a role as a P450 inhibitor. It is a member of pyrimidines, a difluorobenzene, a tertiary alcohol, a triazole antifungal drug and a conazole antifungal drug.
This compound (Vfend, Pfizer) is a triazole antifungal medication used to treat serious fungal infections. It is used to treat invasive fungal infections that are generally seen in patients who are immunocompromised. These include invasive candidiasis, invasive aspergillosis, and emerging fungal infections. The increased affinity of this compound for 14-alpha sterol demethylase makes it useful against some [fluconazole]-resistant organisms. this compound was approved by the FDA under the trade name Vfend on May 24, 2002.
This compound is an Azole Antifungal. The mechanism of action of this compound is as a Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Cytochrome P450 2C9 Inhibitor.
This compound is a triazole antifungal agent used primarily in the treatment or prevention of aspergillosis and candidal infections. This compound therapy is associated with transient, asymptomatic serum aminotransferase elevations and is a known cause of clinically apparent acute drug induced liver injury.
This compound is a synthetic triazole with antifungal activity. This compound selectively inhibits 14-alpha-lanosterol demethylation in fungi, preventing the production of ergosterol, an essential constituent of the fungal cell membrane, and resulting in fungal cell lysis. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and has 6 approved and 15 investigational indications.
A triazole antifungal agent that specifically inhibits STEROL 14-ALPHA-DEMETHYLASE and CYTOCHROME P-450 CYP3A.
See also: Fluconazole (related);  Itraconazole (related).

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
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InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1
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InChI Key

BCEHBSKCWLPMDN-MGPLVRAMSA-N
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Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
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Isomeric SMILES

C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
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Molecular Formula

C16H14F3N5O
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DSSTOX Substance ID

DTXSID5046485, DTXSID201019420
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Molecular Weight

349.31 g/mol
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Physical Description

Solid
Record name Voriconazole
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Solubility

Low, 9.78e-02 g/L
Record name Voriconazole
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CAS No.

188416-29-7, 137234-62-9
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Record name VORICONAZOLE
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Melting Point

127 - 130 °C
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Foundational & Exploratory

Voriconazole's Mechanism of Action on Fungal Cell Membranes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a second-generation triazole antifungal agent, exerts its potent activity by disrupting the integrity of the fungal cell membrane. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream effects on sterol biosynthesis, and the consequential impact on fungal cell membrane structure and function. This document synthesizes quantitative data on its efficacy, outlines key experimental protocols for its study, and visualizes the associated biochemical and signaling pathways.

Core Mechanism of Action: Inhibition of Lanosterol (B1674476) 14α-Demethylase

This compound's primary mechanism of action is the potent and specific inhibition of a key fungal enzyme, lanosterol 14α-demethylase.[1][2] This enzyme, encoded by the ERG11 or CYP51 gene, is a member of the cytochrome P450 superfamily and is crucial for the biosynthesis of ergosterol (B1671047), the principal sterol component of fungal cell membranes.[3][4][5]

The inhibition of lanosterol 14α-demethylase by this compound leads to two critical downstream events:

  • Depletion of Ergosterol: Ergosterol is vital for maintaining the fluidity, permeability, and structural integrity of the fungal cell membrane.[2][6] Its depletion compromises these functions and disrupts the activity of membrane-bound enzymes.[1]

  • Accumulation of Toxic Sterol Precursors: The blockage of the ergosterol biosynthesis pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol and eburicol (B28769).[1][7][8] These aberrant sterols integrate into the fungal cell membrane, leading to increased membrane stress and disruption of its normal architecture.[9]

This dual effect of ergosterol depletion and toxic sterol accumulation ultimately leads to the inhibition of fungal growth (fungistatic activity) and, in some cases, fungal cell death (fungicidal activity), particularly against molds.[1][10][11] this compound exhibits a higher selectivity for the fungal lanosterol 14α-demethylase over its human counterpart, which is a key factor in its therapeutic index.[12]

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The ergosterol biosynthesis pathway is a complex, multi-step process. The diagram below illustrates the key steps in this pathway and highlights the specific point of inhibition by this compound.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/Erg11) Accumulation of 14α-methylated sterols Accumulation of 14α-methylated sterols Lanosterol->Accumulation of 14α-methylated sterols ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Ergosterol depletion Ergosterol depletion Ergosterol->Ergosterol depletion This compound This compound This compound->Inhibition Lanosterol 14α-demethylase (CYP51/Erg11) Lanosterol 14α-demethylase (CYP51/Erg11) Membrane Stress Membrane Stress Accumulation of 14α-methylated sterols->Membrane Stress Altered Membrane Fluidity & Permeability Altered Membrane Fluidity & Permeability Ergosterol depletion->Altered Membrane Fluidity & Permeability Fungal Growth Inhibition / Cell Death Fungal Growth Inhibition / Cell Death Membrane Stress->Fungal Growth Inhibition / Cell Death Altered Membrane Fluidity & Permeability->Fungal Growth Inhibition / Cell Death

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The in vitro efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against various fungal species and its half-maximal inhibitory concentration (IC50) against its target enzyme, lanosterol 14α-demethylase.

Minimum Inhibitory Concentrations (MICs) of this compound against Clinically Relevant Fungi

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC ranges and MIC90 values (the MIC required to inhibit 99% of isolates) for this compound against a selection of clinically important fungi.

Fungal SpeciesThis compound MIC Range (µg/mL)This compound MIC90 (µg/mL)Reference(s)
Candida albicans0.015 - 1.00.06[11]
Candida glabrata0.03 - 8.00.25[4]
Candida krusei0.06 - 4.01.0[13]
Candida parapsilosis0.015 - 0.50.06[13]
Candida tropicalis0.015 - 0.50.06[13]
Aspergillus fumigatus0.06 - >8.00.5[14]
Aspergillus flavus0.25 - 2.01.0[13]
Aspergillus niger0.25 - 2.01.0[13]
Aspergillus terreus0.25 - 2.01.0[13]
Fusarium solani0.5 - 16.08.0[15]
Scedosporium apiospermum0.125 - 2.01.0[15]
Blastomyces dermatitidis≤0.03 - 0.250.25[6]
Coccidioides immitis≤0.03 - 0.50.25[6]
Histoplasma capsulatum≤0.03 - 0.250.25[6]
IC50 Values of this compound and Other Azoles against Fungal Lanosterol 14α-Demethylase (CYP51)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The table below presents a comparison of the IC50 values of this compound and other azole antifungals against CYP51 from Candida albicans and Aspergillus fumigatus.

Antifungal AgentCandida albicans CYP51 IC50 (µM)Aspergillus fumigatus CYP51 IC50 (µM)Reference(s)
This compound ~0.13 ~0.48 [10][16]
Fluconazole~1.25~4.8[10][16]
Itraconazole~0.02N/A[16]
Ketoconazole~0.03N/A[16]
IsavuconazoleN/A~0.21[7]

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M38-A2)

This protocol provides a standardized method for determining the in vitro susceptibility of filamentous fungi to antifungal agents.

  • Preparation of Antifungal Agent: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide). Perform serial twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) to obtain sporulating colonies. Harvest the conidia and suspend them in sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a spectrophotometer or hemocytometer.

  • Inoculation: Dilute the adjusted conidial suspension in RPMI 1640 medium and add it to the wells of a microtiter plate containing the serially diluted this compound.

  • Incubation: Incubate the microtiter plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • Reading of Results: The MIC is determined as the lowest concentration of this compound that causes a predefined level of growth inhibition (e.g., 100% inhibition for Aspergillus spp.) compared to the growth control.

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol allows for the quantification of ergosterol and the identification of accumulated sterol precursors in fungal cells following treatment with this compound.

  • Fungal Culture and Treatment: Grow the fungal isolate in a suitable liquid medium to the desired growth phase. Expose the culture to a sublethal concentration of this compound for a specified duration.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cell pellet in an alcoholic potassium hydroxide (B78521) solution and heat to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) with an organic solvent such as n-hexane or petroleum ether.

  • Derivatization (Optional but Recommended): To improve the volatility and chromatographic properties of the sterols, derivatize the extracted sample using a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The different sterols will be separated based on their retention times, and their identities can be confirmed by their characteristic mass spectra. Quantification is typically performed by comparing the peak areas of the sterols to that of an internal standard.

Lanosterol 14α-Demethylase (CYP51) Activity Assay

This in vitro assay measures the enzymatic activity of lanosterol 14α-demethylase and can be used to determine the inhibitory potency of compounds like this compound.

  • Enzyme and Substrate Preparation: Obtain or purify the fungal lanosterol 14α-demethylase enzyme. Prepare a solution of the substrate, lanosterol, in a suitable detergent to ensure its solubility in the aqueous assay buffer.

  • Reaction Mixture: In a reaction vessel, combine the enzyme, a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a suitable buffer.

  • Initiation of Reaction: Start the reaction by adding the lanosterol substrate to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Product Extraction: Stop the reaction by adding a strong base or organic solvent. Extract the sterols from the reaction mixture.

  • Product Analysis: Analyze the extracted sterols using techniques such as HPLC or GC-MS to quantify the amount of the demethylated product formed. The inhibitory effect of this compound is determined by measuring the reduction in product formation in the presence of the inhibitor.

Signaling Pathways and Experimental Workflows

The disruption of the fungal cell membrane by this compound triggers cellular stress responses. The diagrams below illustrate a general experimental workflow for characterizing the mechanism of action of an antifungal agent and the key signaling pathways involved in the fungal response to azole-induced stress.

Experimental Workflow for Characterizing Antifungal Mechanism of Action

Antifungal_Workflow Initial Screening Initial Screening In Vitro Susceptibility Testing (MIC/MFC) In Vitro Susceptibility Testing (MIC/MFC) Initial Screening->In Vitro Susceptibility Testing (MIC/MFC) Target Identification Target Identification In Vitro Susceptibility Testing (MIC/MFC)->Target Identification Cellular Effects Cellular Effects In Vitro Susceptibility Testing (MIC/MFC)->Cellular Effects Enzyme Inhibition Assays Enzyme Inhibition Assays Target Identification->Enzyme Inhibition Assays Gene Deletion/Overexpression Studies Gene Deletion/Overexpression Studies Target Identification->Gene Deletion/Overexpression Studies Confirmation in Animal Models Confirmation in Animal Models Target Identification->Confirmation in Animal Models Sterol Profile Analysis (GC-MS) Sterol Profile Analysis (GC-MS) Cellular Effects->Sterol Profile Analysis (GC-MS) Membrane Integrity Assays Membrane Integrity Assays Cellular Effects->Membrane Integrity Assays Transcriptomic/Proteomic Analysis Transcriptomic/Proteomic Analysis Cellular Effects->Transcriptomic/Proteomic Analysis Cellular Effects->Confirmation in Animal Models

Caption: A generalized workflow for investigating an antifungal's mechanism of action.

Fungal Stress Response to this compound

The cellular stress caused by this compound's disruption of the cell membrane activates several signaling pathways, leading to a compensatory response that can include the upregulation of ergosterol biosynthesis genes and drug efflux pumps. The transcription factor Upc2 is a key regulator in this response.[3][17][18][19]

Fungal_Stress_Response cluster_signaling Signaling Pathways cluster_response Cellular Response This compound This compound Lanosterol 14α-demethylase Inhibition Lanosterol 14α-demethylase Inhibition This compound->Lanosterol 14α-demethylase Inhibition Ergosterol Depletion Ergosterol Depletion Lanosterol 14α-demethylase Inhibition->Ergosterol Depletion Accumulation of 14α-methylated sterols Accumulation of 14α-methylated sterols Lanosterol 14α-demethylase Inhibition->Accumulation of 14α-methylated sterols Membrane Stress Membrane Stress Ergosterol Depletion->Membrane Stress Accumulation of 14α-methylated sterols->Membrane Stress Upc2 Activation Upc2 Activation Membrane Stress->Upc2 Activation HOG Pathway HOG Pathway Membrane Stress->HOG Pathway Cell Wall Integrity (CWI) Pathway Cell Wall Integrity (CWI) Pathway Membrane Stress->Cell Wall Integrity (CWI) Pathway Upregulation of ERG genes Upregulation of ERG genes Upc2 Activation->Upregulation of ERG genes Upregulation of Efflux Pumps Upregulation of Efflux Pumps Upc2 Activation->Upregulation of Efflux Pumps Cell Wall Remodeling Cell Wall Remodeling HOG Pathway->Cell Wall Remodeling Cell Wall Integrity (CWI) Pathway->Cell Wall Remodeling

Caption: Key signaling pathways activated in fungi in response to this compound-induced stress.

Conclusion

This compound's mechanism of action is a well-defined process centered on the inhibition of lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane, leading to the potent antifungal activity of this compound. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the effective use of this compound in clinical practice and for the development of novel antifungal agents. The elucidation of the fungal stress response pathways to azole treatment also opens new avenues for combination therapies aimed at overcoming antifungal resistance.

References

Voriconazole: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against a wide range of fungal pathogens.[1] It is a critical therapeutic option for the treatment of invasive fungal infections, particularly in immunocompromised patients.[1] this compound's mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[2] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2] A thorough understanding of its synthesis and chemical properties is paramount for its effective development, formulation, and clinical application.

Synthesis of this compound

The synthesis of this compound is a complex process that requires precise control of stereochemistry to obtain the desired (2R,3S)-enantiomer, which is the active pharmaceutical ingredient. Several synthetic routes have been developed, each with its own advantages and challenges.

Pfizer's Commercial Synthesis

The initial commercial synthesis developed by Pfizer involves a diastereoselective addition of a substituted ethylpyrimidine-organometallic derivative to an arylketone, followed by a resolution process to isolate the desired enantiomer.[3] A retrosynthetic analysis of this approach is outlined below. The key steps include the formation of a racemic intermediate, which is then resolved using a chiral acid.[3]

A significant aspect of this process is the diastereoselective addition reaction, where an organozinc derivative of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine is added to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, achieving a high diastereomeric ratio.[3] The final step involves the resolution of the racemate using (1R)-10-camphorsulfonic acid to yield the optically pure (2R,3S)-voriconazole.[3]

Enantioselective Synthesis

More recent approaches have focused on the development of enantioselective syntheses to avoid the inefficient resolution step of the racemic mixture. One notable method involves a seven-step sequence where the key step is a catalytic asymmetric cyanosilylation to construct the consecutive tetra- and trisubstituted stereogenic centers.[4][5] This method offers a more direct route to the desired enantiomer.[4][6]

Another enantioselective strategy employs an asymmetric epoxidation of a tetrasubstituted (Z)-alkene to establish the critical contiguous carbon stereocenters in a single step.[7]

Synthesis via Reformatsky-Type Reaction

A process involving a Reformatsky-type coupling reaction has also been reported for the synthesis of this compound.[8][9][10] This method utilizes a substituted thiopyrimidine derivative in a coupling reaction with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to form the desired enantiomeric pair.[8] The subsequent removal of the thiol derivative and optical resolution yields the final product.[8]

Experimental Protocols

General Procedure for Reformatsky-Type Coupling Reaction:

To a stirred suspension of zinc powder (treated with 1N HCl) and lead powder in tetrahydrofuran (B95107), a solution of iodine in tetrahydrofuran is slowly added. The mixture is then cooled, and a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and a 4-(1-bromo-ethyl)-6-(substituted-phenylsulfanyl)-5-fluoropyrimidine derivative in tetrahydrofuran is added over a period of one hour. The reaction mixture is then warmed to room temperature and stirred for an additional hour.[8]

General Procedure for Removal of Thiol Derivative:

The racemic intermediate from the Reformatsky-type reaction can be treated with zinc and ammonium (B1175870) formate (B1220265) in a mixture of water and an organic solvent to reductively remove the thiol group, yielding racemic this compound in high yield and purity.[9]

Optical Resolution:

Racemic this compound is dissolved in a suitable solvent, and a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid, is added. The diastereomeric salt of the desired (2R,3S)-enantiomer crystallizes out of the solution and is isolated by filtration. The free base is then liberated by treatment with a base.

Chemical Properties of this compound

The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₆H₁₄F₃N₅O[1]
Molecular Weight 349.31 g/mol [1]
Appearance White to off-white solid
Melting Point 127-134 °C[1][11]
pKa Not explicitly found in search results.
Solubility
WaterLow aqueous solubility (0.5-0.71 mg/mL at neutral pH)[12]
Acidic Conditions (pH 1.2)Increased solubility (2.7 mg/mL)[11][13]
DMSO70 mg/mL[11]
Ethanol70 mg/mL[11]
LogP Not explicitly found in search results.
Stability Profile

This compound's stability is a critical consideration for its storage and administration. Forced degradation studies have shown that it is susceptible to degradation under specific conditions.[11]

  • Acidic Conditions: this compound is relatively stable in acidic environments.[11]

  • Basic Conditions: Significant degradation occurs under basic (alkaline) conditions through hydrolysis.[11][14]

  • Oxidative Conditions: The drug exhibits some degradation when exposed to oxidative stress.[11]

  • Thermal Conditions: Degradation occurs at elevated temperatures.[11][14] The major degradation product identified is 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone.[14]

  • Photolytic Conditions: this compound is sensitive to light, and photodegradation can occur with prolonged exposure to UV radiation.[11][14]

In aqueous solutions for injection, this compound's stability is dependent on the diluent and storage temperature. When diluted in 0.9% sodium chloride or 5% glucose, it is stable for at least 96 hours at 4°C and for 4 hours at 25°C and 35°C.[15] When protected from light, this compound injection (2 mg/mL) in 0.9% sodium chloride is stable for eight days at 4°C or 25°C.[16] In 5% dextrose, it is stable for six days at 4°C and four days at 25°C.[16]

Visualizations

Synthetic Pathway of this compound (Pfizer Process)

G A 1-(2,4-Difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone C Racemic Intermediate (Diastereomeric Mixture) A->C Organozinc Addition B 6-(1-Bromoethyl)-4-chloro- 5-fluoropyrimidine B->C D Removal of Chlorine C->D E Racemic this compound D->E F Optical Resolution ((1R)-10-camphorsulfonic acid) E->F G (2R,3S)-Voriconazole F->G

Caption: Pfizer's synthetic route to this compound.

Influence of Chemical Properties on Clinical Application

G cluster_props Chemical Properties cluster_impact Impact on Development & Use Solubility Low Aqueous Solubility Increased in acidic pH Formulation Oral Suspension & IV Formulations Use of solubilizing agents Solubility->Formulation drives need for Stability Susceptible to: - Alkaline Hydrolysis - Heat - UV Light Stability->Formulation influences excipients Storage Protection from light required Refrigeration for solutions Stability->Storage dictates conditions Administration IV solution stability is time and temperature dependent Oral doses taken away from meals Formulation->Administration enables

Caption: Chemical properties guiding this compound's formulation.

References

In Vitro Efficacy of Voriconazole Against Aspergillus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of voriconazole (B182144) against various Aspergillus species, a critical aspect of antifungal drug development and clinical management of aspergillosis. This compound, a second-generation triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Understanding its in vitro potency is paramount for predicting clinical efficacy and monitoring for the emergence of resistance.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane.[1][2][3][4] Its primary target is the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol.[1][2][3][5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing structural stability and regulating permeability.[1][2]

By inhibiting lanosterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[1][3] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the cell membrane.[2] The consequences of this disruption are multifaceted, including altered membrane fluidity, increased permeability, and impaired function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.[2]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme catalysis ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane This compound This compound This compound->enzyme inhibition enzyme->ergosterol conversion

Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative In Vitro Susceptibility Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize this compound MIC data against various Aspergillus species from multiple studies. These values are crucial for establishing epidemiological cutoff values (ECVs) and clinical breakpoints to guide therapy.

Table 1: this compound MIC Data for Aspergillus fumigatus

Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
610.12 - 40.51[6]
136≤1 (for all isolates)≤1≤1[7]
Not SpecifiedNot SpecifiedNot Specified≤1[8]
223 (all Aspergillus spp.)≤1 (for most isolates)≤1≤1[7]

Table 2: this compound MIC Data for Other Aspergillus Species

SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
A. flavus16≤1 (for all isolates)≤1≤1[7]
A. flavus77 (section Flavi)Not specifiedNot specifiedNot specified[9]
A. flavus121 (clinical)Not specified0.43 (Geometric Mean)Not specified[10]
A. niger37≤1 (for all isolates)≤1≤1[7]
A. terreus26≤1 (for all isolates)≤1≤1[7]
A. terreus90.12 - 4Not specifiedNot specified[11]
A. nidulans7≤1 (for all isolates)≤1≤1[7]

Standardized Experimental Protocols for Antifungal Susceptibility Testing

Accurate and reproducible in vitro susceptibility testing is essential. The two most widely recognized standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[12][13]

1. Inoculum Preparation:

  • Aspergillus species are cultured on potato dextrose agar (B569324) for 7 days to encourage sporulation.

  • Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

  • The resulting conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[8][14]

2. Preparation of Microdilution Plates:

  • This compound is serially diluted in RPMI 1640 medium, with final concentrations typically ranging from 0.007 to 8.0 µg/mL.[8]

  • The diluted antifungal agent is dispensed into 96-well microdilution plates.

3. Inoculation and Incubation:

  • The standardized inoculum is added to each well of the microdilution plate.

  • The plates are incubated at 35°C for 48 to 72 hours.[7]

4. MIC Endpoint Determination:

  • The MIC is determined as the lowest concentration of this compound that produces complete inhibition of visible growth.[8]

EUCAST E.Def 9.3.2 Method

The EUCAST definitive document E.Def 9.3.2 outlines the methodology for susceptibility testing of moulds.[15][16]

1. Inoculum Preparation:

  • Similar to the CLSI method, a conidial suspension is prepared from a fresh culture.

  • The inoculum is standardized to a final concentration of 1-2.5 x 10⁵ CFU/mL.[17]

2. Test Medium:

  • RPMI 1640 medium supplemented with 2% glucose is used.

3. Inoculation and Incubation:

  • Microdilution plates are inoculated with the standardized fungal suspension.

  • Plates are incubated at 37°C for 48 hours.[17]

4. MIC Endpoint Determination:

  • The MIC endpoint is read visually as the lowest drug concentration showing at least 50% growth inhibition compared to the drug-free control well.[17]

Susceptibility_Testing_Workflow start Start culture Culture Aspergillus on Agar start->culture harvest Harvest Conidia culture->harvest standardize Standardize Inoculum (Spectrophotometrically) harvest->standardize inoculate Inoculate Plates with Standardized Inoculum standardize->inoculate prepare_plates Prepare Microdilution Plates with this compound Dilutions prepare_plates->inoculate incubate Incubate at 35-37°C for 48-72 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for broth microdilution antifungal susceptibility testing.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of Aspergillus species, with MIC values for most isolates falling within a susceptible range.[7][18] Standardized susceptibility testing methodologies, such as those from CLSI and EUCAST, are crucial for generating reliable and comparable data. This information is indispensable for guiding therapeutic decisions, monitoring resistance trends, and advancing the development of new antifungal agents. Continued surveillance of in vitro susceptibility patterns is warranted to ensure the long-term clinical utility of this compound in the management of invasive aspergillosis.

References

The Pharmacokinetics and Bioavailability of Oral Voriconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and bioavailability of oral voriconazole (B182144), a broad-spectrum triazole antifungal agent. This compound's complex and variable pharmacokinetic profile necessitates a deep understanding for effective and safe use in clinical practice and drug development.

Pharmacokinetic Profile: ADME

This compound's disposition in the body is characterized by rapid oral absorption, extensive tissue distribution, primary hepatic metabolism, and excretion of metabolites. A key feature of its pharmacokinetics in adults is its non-linear, or saturable, metabolism, leading to a more than proportional increase in drug exposure with an increase in dose.[1][2][3] In contrast, pharmacokinetics appear to be more linear in children.[1][4]

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 1 to 2 hours.[1][5] The oral bioavailability in healthy, fasted adults is high, estimated to be over 90%, which facilitates the convenient transition from intravenous (IV) to oral therapy.[1][5][6] However, this can be significantly lower and more variable in patient populations, particularly in children where bioavailability is estimated to be around 65%.[4][7]

Effect of Food: The administration of oral this compound with a high-fat meal significantly reduces its bioavailability. It is recommended that this compound be taken at least one hour before or two hours after a meal to ensure optimal absorption.[8][9][10] Co-administration with food can decrease the area under the curve (AUC) and the maximum concentration (Cmax) by approximately 22-35% and delay absorption by about 1.1 hours.[8][11]

Distribution

This compound is extensively distributed throughout the body, with a large volume of distribution (Vd) of approximately 4.6 L/kg, indicating significant penetration into tissues.[1][5][12] It has been measured in various tissues, including the brain, liver, kidney, and cerebrospinal fluid.[1] Plasma protein binding is moderate, at around 58-60%, and is independent of plasma concentrations.[1][13]

Metabolism

This compound is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged in the urine.[13][14][15] The metabolism is primarily mediated by the cytochrome P450 (CYP) isoenzyme system.

  • Primary Pathway: The main enzyme responsible for this compound metabolism is CYP2C19 .[14][15][16]

  • Secondary Pathways: CYP3A4 and CYP2C9 also contribute to its metabolism to a lesser extent.[1][14][15]

The major metabolic routes are N-oxidation, hydroxylation of the methyl group, and hydroxylation of the fluoropyrimidine ring.[14][15] The primary metabolite is this compound N-oxide, which has minimal antifungal activity.[13][14][15]

The activity of CYP2C19 is subject to significant genetic polymorphism, which is a major source of the pharmacokinetic variability observed among patients.[17] Individuals can be classified into different metabolizer phenotypes:

  • Poor Metabolizers (PMs): Lack functional CYP2C19 enzymes, leading to significantly higher this compound exposure (on average, 4-fold higher AUC) compared to normal metabolizers.[17] The prevalence of PMs is around 3-5% in Caucasian and Black populations and up to 15-20% in Asian populations.[17][18]

  • Intermediate Metabolizers (IMs): Have reduced enzyme activity.

  • Extensive (Normal) Metabolizers (EMs): Have normal enzyme activity.

  • Ultrarapid Metabolizers (UMs): Have increased enzyme activity, which can lead to sub-therapeutic drug levels.[18]

Voriconazole_Metabolism cluster_drug Parent Drug cluster_enzymes Metabolizing Enzymes cluster_metabolites Metabolites This compound This compound N_Oxide This compound N-oxide (Major, Inactive) This compound->N_Oxide N-oxidation Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation CYP2C19 CYP2C19 (Primary) CYP2C19->N_Oxide CYP2C19->Hydroxylated CYP3A4 CYP3A4 CYP3A4->N_Oxide CYP3A4->Hydroxylated CYP2C9 CYP2C9 CYP2C9->N_Oxide

Caption: Metabolic pathway of this compound via CYP450 enzymes.

Excretion

This compound is eliminated from the body almost entirely as metabolites. Approximately 80% of the total dose is recovered in the urine.[1] The elimination half-life is dose-dependent due to non-linear metabolism and is approximately 6 hours.[1]

Experimental Protocols

The quantification of this compound in biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring (TDM). High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the standard analytical method.[19][20]

Bioanalytical Method: LC-MS/MS

Objective: To accurately quantify this compound concentrations in human plasma.

Methodology:

  • Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA) at specified time points post-dose (e.g., trough concentrations just before the next dose).

  • Plasma Separation: Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and an internal standard (IS) working solution.

    • To a 100 µL aliquot of plasma, add 200 µL of a protein precipitation agent (e.g., acetonitrile) containing the IS. The IS is a molecule structurally similar to this compound used to correct for variability during sample processing and analysis.[21]

    • Vortex the mixture vigorously to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation (HPLC):

    • Inject a small volume (e.g., 5-10 µL) of the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).

    • Use a mobile phase gradient (e.g., a mixture of water with formic acid and acetonitrile) to separate this compound and the IS from other endogenous plasma components.

  • Detection (Tandem Mass Spectrometry - MS/MS):

    • The column eluent is introduced into the mass spectrometer.

    • The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for both this compound and the IS are monitored.

  • Quantification:

    • A calibration curve is constructed by analyzing plasma samples spiked with known concentrations of this compound.

    • The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the IS against the calibration curve.

TDM_Workflow start Patient on This compound Therapy sample Collect Trough Blood Sample (Steady State: Day 5-7) start->sample process Sample Processing: 1. Centrifuge to get plasma 2. Protein Precipitation w/ IS sample->process analyze LC-MS/MS Analysis process->analyze quantify Quantify Concentration (vs. Calibration Curve) analyze->quantify compare Compare Result to Therapeutic Range (1.0 - 5.5 mg/L) quantify->compare optimal Concentration is Optimal: Continue Current Dose compare->optimal Yes adjust Concentration Sub- or Supra-therapeutic: Pharmacist/Clinician Review compare->adjust No dose_change Recommend Dose Adjustment adjust->dose_change

Caption: A typical workflow for this compound therapeutic drug monitoring (TDM).

Quantitative Data Summary

The pharmacokinetic parameters of this compound exhibit significant inter-individual variability. The following tables summarize key quantitative data from various studies.

Table 1: Key Pharmacokinetic Parameters of Oral this compound in Healthy Adults

Parameter Value Reference(s)
Bioavailability (F) >90% (fasted state) [1][5]
Time to Peak (Tmax) 1-2 hours [1][5]
Volume of Distribution (Vd) ~4.6 L/kg [1][5]
Plasma Protein Binding ~58% [5][13]
Elimination Half-life (t½) ~6 hours (dose-dependent) [1]

| Primary Metabolism | CYP2C19 |[14][15][16] |

Table 2: Effect of a High-Fat Meal on Oral this compound (200 mg BID, Day 7)

Parameter Fasted State (Mean) Fed State (Mean) % Change Reference(s)
AUCτ (ng·h/mL) 9598 7520 ↓ ~22% [8][11]
Cmax (ng/mL) 2038 1332 ↓ ~35% [8][11]

| Tmax (h) | ~1.5 | ~2.6 | ↑ 1.1 h |[8] |

Table 3: Influence of CYP2C19 Genotype on this compound Exposure (AUC)

CYP2C19 Phenotype Relative this compound Exposure (AUC) Reference(s)
Poor Metabolizer (PM) ~4-fold higher than EM [17]
Intermediate Metabolizer (IM) ~2-fold higher than EM [17]
Extensive Metabolizer (EM) Baseline [17]

| Ultrarapid Metabolizer (UM) | Lower than EM |[18] |

Table 4: Comparison of Pharmacokinetic Parameters in Adults vs. Children (2 to <12 years)

Parameter Adults Children Comments Reference(s)
Pharmacokinetics Non-linear More linear Children have higher metabolic capacity. [2][4]
Oral Bioavailability >90% ~65% Lower and more variable in children. [4][12]

| Required IV Dose | 4 mg/kg | 7-9 mg/kg | Higher doses are needed in children to match adult exposure. |[2][4][22] |

Conclusion

The pharmacokinetics of oral this compound are complex, characterized by high but variable bioavailability, extensive metabolism primarily through the polymorphic CYP2C19 enzyme, and non-linear elimination in adults. Factors such as food intake, genetic makeup, age, and drug-drug interactions significantly impact drug exposure. This variability underscores the importance of therapeutic drug monitoring to optimize efficacy and minimize toxicity. For drug development professionals, understanding these intricate pharmacokinetic properties is crucial for designing rational dosing regimens, interpreting clinical trial data, and developing safer and more effective antifungal therapies.

References

Voriconazole's Activity Against Emerging Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of invasive fungal infections is continually evolving, with the rise of emerging and often multidrug-resistant fungal pathogens posing a significant threat to public health. Voriconazole (B182144), a second-generation triazole antifungal agent, has a broad spectrum of activity and is a critical component in the armamentarium against many of these challenging infections. This technical guide provides a comprehensive overview of the in vitro activity of this compound against key emerging fungal pathogens, details the standardized experimental protocols for susceptibility testing, and visualizes relevant biological pathways and workflows.

This compound's In Vitro Spectrum of Activity

The in vitro efficacy of this compound against a range of emerging fungal pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a key parameter, representing the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: this compound Activity against Candida auris
Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
4000.03 - 8--[1]
123---[2]
11--[3][4][5]
36-12[6]

Candida auris is a multidrug-resistant yeast that presents a serious global health threat. While this compound can be effective, resistance is common, and susceptibility testing is crucial for guiding clinical decisions[7].

Table 2: this compound Activity against Scedosporium Species
SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)Reference
S. apiospermum27≤1 (most)---[1][8]
S. apiospermum43-0.25--[8]
S. apiospermum---≤20.9[2]
S. apiospermum10.25---[9]
S. prolificans43-4.0>1615.4[1][2][8]

This compound generally demonstrates good in vitro activity against Scedosporium apiospermum[1][8]. However, it has limited activity against Scedosporium prolificans, which is known for its intrinsic resistance to multiple antifungal agents[1][8].

Table 3: this compound Activity against Fusarium Species
SpeciesNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Fusarium spp.25-12[10]
Fusarium spp.-0.25 - 8--[6]
Fusarium spp.322 - 8--[11]
F. solani-->16>16[12]
F. oxysporum-0.25 - 8--[6]

The activity of this compound against Fusarium species is variable and species-dependent[6]. While it can be effective against some isolates, resistance is a significant concern, particularly within the Fusarium solani species complex[12].

Table 4: this compound Activity against Other Emerging Moulds
PathogenNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Lomentospora prolificans42>16 (most)>16>16[1]
Mucorales->8 (most)>8>8[13]
Exophiala dermatitidis81-0.250.5[3][9]
Phialophora verrucosa46--1[6][8]
Rhinocladiella mackenziei100.25 - 2--[2]
Cladophialophora bantiana10.03--[14]
Alternaria spp.19--16[15]
Curvularia spp.10.125--[16]

This compound has poor activity against Lomentospora prolificans and Mucorales, which are known for their intrinsic resistance to many azoles[1][13]. However, it demonstrates variable to good in vitro activity against several dematiaceous fungi, including Exophiala, Phialophora, Rhinocladiella, and Cladophialophora species[2][8][9][14]. Its activity against Alternaria and Curvularia species can be variable[15][16].

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methodologies are crucial for reproducible and comparable antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines are the most widely recognized protocols for testing filamentous fungi.

CLSI M38-A2 Broth Microdilution Method

This method is a reference standard for determining the MIC of antifungal agents against filamentous fungi.

1. Preparation of Antifungal Agents:

  • Stock solutions of this compound are typically prepared in dimethyl sulfoxide (B87167) (DMSO).

  • Serial twofold dilutions of the antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

2. Inoculum Preparation:

  • Fungal isolates are grown on potato dextrose agar (B569324) (PDA) to promote sporulation.

  • Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween 20).

  • The conidial suspension is adjusted to a specific optical density using a spectrophotometer to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Inoculation and Incubation:

  • The microtiter plates containing the serially diluted antifungal agent are inoculated with the standardized fungal suspension.

  • Plates are incubated at 35°C for 48 to 72 hours, depending on the growth rate of the fungus.

4. Reading and Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes complete visual inhibition of growth.

  • For some fungi, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.

EUCAST Broth Microdilution Method

The EUCAST method shares similarities with the CLSI protocol but has some key differences.

1. Medium:

  • RPMI 1640 medium is supplemented with 2% glucose.

2. Inoculum Concentration:

  • The final inoculum concentration is higher than in the CLSI method, typically around 1 x 10⁵ to 2.5 x 10⁵ CFU/mL.

3. Endpoint Reading:

  • For azoles, the endpoint is also complete inhibition of growth. For echinocandins, the minimum effective concentration (MEC), characterized by abnormal, short, and branched hyphal clusters, is determined microscopically.

Visualizations of Key Pathways and Workflows

Mechanism of Action: Ergosterol (B1671047) Biosynthesis Pathway

This compound, like other azoles, inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This disruption leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis cluster_inhibition Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Methylated_sterols 14-alpha-methylated sterols Lanosterol->Methylated_sterols Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol Methylated_sterols->Ergosterol Cell_Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Cell_Membrane This compound This compound This compound->Lanosterol_to_Methylated Inhibition

Mechanism of Action of this compound
Experimental Workflow: CLSI M38-A2 Broth Microdilution

The following diagram illustrates the key steps involved in performing the CLSI M38-A2 antifungal susceptibility test.

CLSI_M38_A2_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_testing Testing Antifungal_Prep Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions in Microtiter Plate Antifungal_Prep->Serial_Dilution Inoculate Inoculate Microtiter Plate Serial_Dilution->Inoculate Culture Culture Fungal Isolate on PDA Harvest Harvest Conidia Culture->Harvest Standardize Standardize Inoculum (Spectrophotometer) Harvest->Standardize Standardize->Inoculate Incubate Incubate at 35°C (48-72h) Inoculate->Incubate Read_MIC Visually Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC

CLSI M38-A2 Workflow
Signaling Pathways in Azole Resistance

Resistance to azole antifungals is a complex process involving multiple cellular mechanisms. The following diagrams illustrate some of the key signaling pathways implicated in azole resistance in Candida auris and Fusarium species.

Azole Resistance Mechanisms in Candida auris

C_auris_Resistance cluster_stress cluster_pathways Signaling Pathways cluster_mechanisms Resistance Mechanisms Stress Antifungal Stress (this compound) MAPK MAPK Pathway (Hog1) Stress->MAPK Calcineurin Calcineurin Pathway Stress->Calcineurin Ras_cAMP_PKA Ras/cAMP/PKA Pathway Stress->Ras_cAMP_PKA Efflux_Pumps Upregulation of Efflux Pumps (CDR1, MDR1) MAPK->Efflux_Pumps Calcineurin->Efflux_Pumps Erg11_Mutation Mutations/Overexpression of ERG11 Calcineurin->Erg11_Mutation Biofilm Biofilm Formation Ras_cAMP_PKA->Biofilm

Azole Resistance Pathways in C. auris

Azole Resistance Mechanisms in Fusarium species

Fusarium_Resistance cluster_mechanisms Resistance Mechanisms This compound This compound CYP51_mutations Point mutations in CYP51 genes (CYP51A, B, C) This compound->CYP51_mutations Reduced binding affinity CYP51_overexpression Overexpression of CYP51 genes This compound->CYP51_overexpression Increased target concentration Efflux_pumps Upregulation of ABC transporters This compound->Efflux_pumps Increased drug efflux

Azole Resistance in Fusarium spp.

Conclusion

This compound remains a valuable agent against a variety of emerging fungal pathogens. However, its efficacy can be limited by intrinsic and acquired resistance. This guide highlights the variable in vitro activity of this compound and underscores the critical importance of standardized susceptibility testing to inform appropriate clinical management. A deeper understanding of the molecular mechanisms of resistance, facilitated by the study of signaling pathways, is essential for the development of novel therapeutic strategies to combat these challenging infections.

References

The Genesis of a Broad-Spectrum Antifungal: A Technical Deep Dive into the Discovery and Development of Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a second-generation triazole antifungal, represents a significant milestone in the management of invasive fungal infections. Its development was driven by the need for a broader spectrum of activity and improved efficacy compared to first-generation azoles. This technical guide provides an in-depth analysis of the discovery, development, and core scientific principles underlying this compound. We will explore its mechanism of action, synthetic pathways, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental methodologies are provided for key assays, and complex biological and experimental processes are visualized through structured diagrams.

Introduction: Addressing an Unmet Medical Need

The rise of invasive fungal infections, particularly in immunocompromised patient populations, presented a critical challenge in the late 20th century. First-generation triazoles, such as fluconazole (B54011), while effective against many Candida species, exhibited limitations in their spectrum, particularly against filamentous fungi like Aspergillus species. This clinical need spurred the development of new antifungal agents with enhanced potency and a broader range of activity. This compound emerged from a dedicated research program aimed at modifying the fluconazole structure to achieve these goals.[1][2] The key structural modification involved the substitution of one triazole moiety with a 4-fluoropyrimidine (B1342711) group and the addition of an α-methyl group, which conferred potent activity against Aspergillus and other molds.[2]

Mechanism of Action: Targeting Fungal Ergosterol (B1671047) Biosynthesis

This compound exerts its antifungal effect by potently and selectively inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5]

Inhibition of Lanosterol (B1674476) 14α-Demethylase

The primary molecular target of this compound is the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[3][4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3][4][5] By binding to the heme iron of the enzyme, this compound effectively blocks the demethylation of lanosterol.[3][4]

Downstream Consequences of Enzyme Inhibition

The inhibition of lanosterol 14α-demethylase leads to a cascade of events that are detrimental to the fungal cell:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the integrity and fluidity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The build-up of 14α-methylated sterols, such as lanosterol, within the cell membrane alters its structure and function.

These disruptions in the cell membrane lead to increased permeability, leakage of cellular contents, and inhibition of membrane-bound enzymes, ultimately resulting in the cessation of fungal growth and, in some cases, cell death.[3][4]

Ergosterol Biosynthesis Inhibition by this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits Ergosterol_depletion Ergosterol depletion Lanosterol 14α-demethylase\n(CYP51)->Ergosterol_depletion Toxic_sterol_accumulation Toxic 14α-methylated sterol accumulation Lanosterol 14α-demethylase\n(CYP51)->Toxic_sterol_accumulation Disrupted membrane\nintegrity and fluidity Disrupted membrane integrity and fluidity Ergosterol_depletion->Disrupted membrane\nintegrity and fluidity Toxic_sterol_accumulation->Disrupted membrane\nintegrity and fluidity Fungal cell death/\nInhibition of growth Fungal cell death/ Inhibition of growth Disrupted membrane\nintegrity and fluidity->Fungal cell death/\nInhibition of growth

Figure 1: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been optimized for commercial production. One common route involves the diastereoselective addition of a substituted ethylpyrimidine organometallic derivative to an arylketone.

Key Synthetic Steps

A frequently employed synthetic route can be summarized as follows:

  • Preparation of the Ketone Intermediate: The synthesis often starts with the preparation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one from 1,3-difluorobenzene (B1663923) and chloroacetyl chloride.

  • Formation of the Organometallic Reagent: A Grignard reagent or an organozinc derivative is prepared from a halogenated ethyl fluoropyrimidine.

  • Diastereoselective Addition: The organometallic reagent is reacted with the ketone intermediate to form a racemic mixture of diastereomers.

  • Dechlorination and Hydrogenolysis: If a chloro-substituted pyrimidine (B1678525) is used, the chlorine is removed, often through catalytic hydrogenation.

  • Chiral Resolution: The desired (2R, 3S) enantiomer is isolated from the racemic mixture, commonly through the formation of a diastereomeric salt with a chiral resolving agent like (1R)-(-)-10-camphorsulfonic acid.

More recent synthetic processes aim to simplify these steps, improve yield, and reduce the use of hazardous reagents.

This compound Synthesis Workflow Start Starting Materials Ketone_Prep Preparation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one Start->Ketone_Prep Grignard_Prep Preparation of Halogenated Ethyl Fluoropyrimidine Grignard Reagent Start->Grignard_Prep Diastereoselective_Addition Diastereoselective Addition Ketone_Prep->Diastereoselective_Addition Grignard_Reaction Reaction with Grignard Reagent Grignard_Prep->Grignard_Reaction Oxidation Oxidation to Propylene Oxide Compound Diastereoselective_Addition->Oxidation Oxidation->Grignard_Reaction Racemic_this compound Racemic this compound Grignard_Reaction->Racemic_this compound Chiral_Resolution Chiral Resolution (e.g., with camphorsulfonic acid) Racemic_this compound->Chiral_Resolution Voriconazole_API This compound (API) Chiral_Resolution->Voriconazole_API

Figure 2: A generalized workflow for the chemical synthesis of this compound.

In Vitro Antifungal Activity

This compound demonstrates a broad spectrum of in vitro activity against a wide range of fungal pathogens, including yeasts and molds.

Spectrum of Activity
  • Aspergillus species: this compound is highly active against Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger, and Aspergillus terreus, including some isolates resistant to other azoles.

  • Candida species: It exhibits potent activity against Candida albicans, Candida tropicalis, Candida parapsilosis, and has clinically useful activity against fluconazole-resistant species such as Candida glabrata and Candida krusei.

  • Other Fungi: this compound is also active against emerging fungal pathogens like Scedosporium and Fusarium species.

Quantitative In Vitro Data

The in vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Fungal SpeciesMIC Range (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus≤0.03 - 21
Aspergillus flavus≤0.03 - 21
Candida albicans≤0.03 - 10.06
Candida glabrata0.03 - 81
Candida krusei0.01 - >40.5
Fusarium solani0.25 - 88
Scedosporium apiospermum0.06 - 20.5

Note: MIC values can vary depending on the testing methodology and the specific isolates tested. Data compiled from multiple sources.[4][6][7]

In Vivo Efficacy

The in vitro activity of this compound translates to significant in vivo efficacy in various animal models of invasive fungal infections and in clinical trials.

Preclinical In Vivo Models

In murine models of invasive aspergillosis, this compound has been shown to prolong survival and reduce fungal burden in organs such as the kidneys and brain.[8][9] The efficacy in these models is often correlated with the in vitro MIC of the infecting isolate.

Clinical Efficacy in Invasive Aspergillosis

Clinical trials have established this compound as a first-line treatment for invasive aspergillosis. In a pivotal randomized trial comparing this compound to amphotericin B for the primary treatment of invasive aspergillosis, this compound demonstrated superior efficacy and better survival rates. A successful outcome was observed in 52.8% of patients treated with this compound compared to 31.6% of those who received amphotericin B.[10]

Clinical Trial Outcome (Invasive Aspergillosis)This compoundAmphotericin B
Successful Response (Complete or Partial)52.8%31.6%
Survival at 12 weeks70.8%57.9%

Data from a randomized, non-blind trial in patients with invasive aspergillosis.[10]

Pharmacokinetics and Metabolism

The clinical use of this compound is guided by its unique pharmacokinetic profile, which is characterized by high oral bioavailability and nonlinear metabolism.

Absorption, Distribution, Metabolism, and Excretion (ADME)
Pharmacokinetic ParameterValue
Oral Bioavailability >90%
Time to Peak Plasma Concentration (Tmax) 1-2 hours
Volume of Distribution (Vd) 2 - 4.6 L/kg
Plasma Protein Binding ~58%
Primary Metabolism Hepatic (CYP2C19, CYP3A4, CYP2C9)
Major Metabolite This compound N-oxide (inactive)
Elimination Half-life (t1/2) ~6 hours (dose-dependent)
Excretion <2% excreted unchanged in urine

Data compiled from multiple sources.[11]

Nonlinear Pharmacokinetics and Metabolism

This compound exhibits nonlinear pharmacokinetics due to the saturation of its metabolism, primarily by the cytochrome P450 enzyme CYP2C19. This means that a proportional increase in the dose does not result in a proportional increase in plasma concentration. This variability is also influenced by genetic polymorphisms in the CYP2C19 gene, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). These factors contribute to significant interindividual variability in this compound exposure, often necessitating therapeutic drug monitoring to optimize efficacy and minimize toxicity. The major metabolic pathway is N-oxidation, mediated by CYP2C19, CYP3A4, and CYP2C9, to form the inactive metabolite, this compound N-oxide.[12]

This compound Metabolic Pathway cluster_metabolism Hepatic Metabolism This compound This compound Voriconazole_N_oxide This compound N-oxide (inactive) This compound->Voriconazole_N_oxide N-oxidation Hydroxy_this compound Hydroxy-voriconazole This compound->Hydroxy_this compound Hydroxylation CYP2C19 CYP2C19 CYP2C19->Voriconazole_N_oxide CYP2C19->Hydroxy_this compound Dihydroxy_this compound Dihydroxy-voriconazole CYP2C19->Dihydroxy_this compound CYP3A4 CYP3A4 CYP3A4->Voriconazole_N_oxide CYP3A4->Hydroxy_this compound CYP2C9 CYP2C9 CYP2C9->Voriconazole_N_oxide FMO Flavin-containing monooxygenase FMO->Voriconazole_N_oxide Hydroxy_this compound->Dihydroxy_this compound Hydroxylation Glucuronidation Glucuronidation Hydroxy_this compound->Glucuronidation Dihydroxy_this compound->Glucuronidation

Figure 3: Major metabolic pathways of this compound involving cytochrome P450 enzymes.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A Reference Method for Molds)

This method determines the MIC of this compound against filamentous fungi.

  • Preparation of Antifungal Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Microdilution Plates: Serially dilute the this compound stock solution in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates to achieve the desired final concentrations.

  • Inoculum Preparation: Grow the fungal isolate on potato dextrose agar (B569324) to induce sporulation. Harvest the conidia and suspend them in sterile saline with a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific concentration using a spectrophotometer and then dilute it in the test medium.

  • Inoculation: Inoculate each well of the microtiter plate with the fungal suspension. Include a drug-free growth control well and a sterile control well.

  • Incubation: Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.

  • MIC Determination: The MIC is read visually as the lowest concentration of this compound that causes complete inhibition of growth compared to the drug-free control.

Quantification of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This method is used for therapeutic drug monitoring and pharmacokinetic studies.

  • Sample Preparation:

    • To a plasma sample, add an internal standard (e.g., another azole like ketoconazole).

    • Precipitate the plasma proteins by adding a precipitating agent such as acetonitrile (B52724) or perchloric acid.

    • Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer or water).

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 255 nm.

  • Analysis:

    • Inject the prepared sample supernatant onto the HPLC system.

    • Quantify the this compound concentration by comparing the peak area of this compound to that of the internal standard against a standard curve prepared with known concentrations of this compound.

HPLC Workflow for this compound Quantification Start Plasma Sample Add_IS Add Internal Standard (e.g., Ketoconazole) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Vortex_Centrifuge Vortex and Centrifuge Protein_Precipitation->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant HPLC_Injection Inject into HPLC System Collect_Supernatant->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Reverse-Phase Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (~255 nm) Chromatographic_Separation->UV_Detection Data_Analysis Data Analysis (Peak Area Comparison) UV_Detection->Data_Analysis Result This compound Concentration Data_Analysis->Result

Figure 4: A typical workflow for the quantification of this compound in plasma using HPLC.

Conclusion

The discovery and development of this compound marked a pivotal advancement in the treatment of invasive fungal infections. Its broad spectrum of activity, particularly against Aspergillus species, and its favorable clinical outcomes have established it as a cornerstone of antifungal therapy. A thorough understanding of its mechanism of action, synthesis, in vitro and in vivo characteristics, and complex pharmacokinetics is essential for its optimal use in clinical practice and for guiding future research in the development of new antifungal agents. This technical guide provides a comprehensive overview of the core scientific principles that underpin the success of this compound, offering valuable insights for researchers and drug development professionals in the field of mycology and infectious diseases.

References

Voriconazole Metabolism by Cytochrome P450 Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole (B182144), a broad-spectrum triazole antifungal agent, is critical in the management of invasive fungal infections. Its clinical utility is complicated by significant interindividual pharmacokinetic variability, primarily driven by its complex metabolism via the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the enzymatic pathways governing this compound metabolism, with a focus on the roles of CYP2C19, CYP3A4, and CYP2C9. We present a synthesis of quantitative kinetic data, detailed experimental methodologies, and visual representations of the metabolic and regulatory pathways to serve as a resource for researchers and drug development professionals. Understanding these metabolic intricacies is paramount for optimizing voriconaxole therapy, minimizing adverse drug reactions, and informing the development of novel antifungal agents.

Introduction

This compound is a cornerstone in the treatment of life-threatening fungal infections, particularly those caused by Aspergillus species.[1] However, its therapeutic window is narrow, and achieving optimal plasma concentrations is challenging due to its non-linear pharmacokinetics and high inter-patient variability.[2] A substantial portion of this variability is attributed to genetic polymorphisms in the genes encoding its primary metabolizing enzymes.[2][3]

This guide delves into the core of this compound metabolism, elucidating the roles of the key CYP450 enzymes. We will explore the major metabolic pathways, the impact of genetic variations, and the quantitative aspects of enzyme kinetics and inhibition. Furthermore, we will provide an overview of the experimental protocols used to investigate these processes and present visual diagrams to clarify the complex interactions involved.

Cytochrome P450-Mediated Metabolism of this compound

The hepatic metabolism of this compound is extensive, with only about 2% of the drug excreted unchanged in the urine.[4] The primary metabolic pathways are N-oxidation and hydroxylation, catalyzed mainly by CYP2C19, CYP3A4, and to a lesser extent, CYP2C9.[4][5]

Primary Metabolic Pathways

The main metabolic pathways of this compound include:

  • N-oxidation: The major metabolic pathway leads to the formation of the inactive metabolite, this compound N-oxide.[6][7] This reaction is primarily catalyzed by CYP2C19 and CYP3A4.[7]

  • Hydroxylation: this compound undergoes hydroxylation at two primary sites:

    • Hydroxylation of the methyl group: This reaction is thought to be mediated by CYP3A4.[1][6]

    • Hydroxylation of the fluoropyrimidine ring: CYP2C19 is believed to be responsible for this metabolic step.[1][6]

These hydroxylated metabolites can be further metabolized through glucuronidation.[1][6]

Role of Key CYP450 Enzymes
  • CYP2C19: This is the principal enzyme responsible for this compound metabolism, particularly the formation of this compound N-oxide.[1][6] The gene encoding CYP2C19 is highly polymorphic, leading to significant variations in enzyme activity and, consequently, this compound clearance.[5] Individuals can be classified as ultrarapid, normal, intermediate, or poor metabolizers based on their CYP2C19 genotype.[1] Poor metabolizers exhibit significantly higher this compound exposure, with up to 4-fold higher plasma concentrations compared to normal metabolizers.[5]

  • CYP3A4: This enzyme also plays a significant role in this compound metabolism, contributing to both N-oxidation and methyl hydroxylation.[1][6] In individuals with deficient CYP2C19 activity, CYP3A4 becomes a more critical pathway for this compound clearance.[8]

  • CYP2C9: While involved in this compound metabolism, its role is considered minor compared to CYP2C19 and CYP3A4.[1][6][8]

The flavin-containing monooxygenase (FMO) family of enzymes also contributes to the N-oxidation of this compound, accounting for an estimated 25% of this metabolic pathway.[1][6]

Quantitative Data on this compound Metabolism

The following tables summarize the key quantitative parameters related to this compound metabolism by CYP450 enzymes, compiled from various in vitro studies.

Table 1: Kinetic Parameters (Km and Vmax) for this compound N-oxidation

EnzymeKm (μM)Vmax (pmol/min/pmol CYP)Source(s)
CYP2C193.5 - 8.10.39[8][9]
CYP3A4235 - 8350.14[8][9]
CYP2C9200.056[8][9]

Km (Michaelis constant) represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate. A lower Km indicates higher affinity. Vmax (maximum velocity) represents the maximum rate of reaction.

Table 2: Relative Contribution of CYP Enzymes to this compound N-oxidation

EnzymeContribution (%)Source(s)
CYP2C1952 - 63.1[10][11]
CYP3A429.5 - 30[10][11]
CYP2C913.4 - 20[10][11]

Table 3: Inhibition of CYP450 Enzymes by this compound

EnzymeIC50 (μM)Ki (μM)Type of InhibitionSource(s)
CYP2C195.255.07Competitive[1][12]
CYP2C93.622.79Competitive[1][12]
CYP3A42.900.66 / 2.97Competitive / Noncompetitive[1][12]
CYP2B61.71<0.5Competitive[1][12]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. Ki is the inhibition constant, representing the affinity of the inhibitor for the enzyme.

Experimental Protocols

This section outlines the general methodologies employed in the in vitro investigation of this compound metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLMs)

This is a common method to study the metabolism of a drug candidate and identify the enzymes involved.

  • Objective: To determine the kinetic parameters (Km and Vmax) of this compound metabolism and identify the contributing CYP enzymes.

  • Materials: Pooled human liver microsomes, this compound, NADPH regenerating system (cofactor), specific CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19), and analytical standards for this compound and its metabolites.

  • Procedure:

    • A reaction mixture containing HLMs, phosphate (B84403) buffer (pH 7.4), and this compound at various concentrations is prepared.

    • The reaction is initiated by adding the NADPH regenerating system.

    • The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).

    • The reaction is terminated by adding a quenching solvent (e.g., acetonitrile (B52724) or methanol).

    • To identify the specific CYP enzymes involved, the experiment is repeated in the presence of selective chemical inhibitors.

    • The samples are then centrifuged, and the supernatant is analyzed for the formation of metabolites using a validated analytical method like HPLC-UV or LC-MS/MS.

    • Kinetic parameters are determined by fitting the data to the Michaelis-Menten equation.

Metabolism Studies with Recombinant CYP Enzymes

This approach allows for the investigation of the role of a single CYP isoform in the metabolism of a drug.

  • Objective: To determine the kinetic parameters of this compound metabolism by individual CYP enzymes (e.g., CYP2C19, CYP3A4, CYP2C9).

  • Materials: Recombinant human CYP enzymes (expressed in a system like baculovirus-infected insect cells), this compound, NADPH regenerating system, and analytical standards.

  • Procedure:

    • Similar to the HLM protocol, a reaction mixture is prepared containing a specific recombinant CYP enzyme, buffer, and varying concentrations of this compound.

    • The reaction is initiated with NADPH and incubated at 37°C.

    • The reaction is stopped, and the samples are processed for analysis.

    • The formation of metabolites is quantified, and kinetic parameters are calculated.

HPLC Method for Quantification of this compound and Metabolites

High-performance liquid chromatography (HPLC) is a standard analytical technique for separating and quantifying drugs and their metabolites in biological matrices.

  • Objective: To measure the concentrations of this compound and its metabolites (e.g., this compound N-oxide) in plasma or in vitro reaction samples.

  • Instrumentation: An HPLC system equipped with a UV or mass spectrometry (MS) detector.

  • Procedure:

    • Sample Preparation: Plasma samples or in vitro reaction mixtures are subjected to protein precipitation using a solvent like acetonitrile or perchloric acid.[11][13] The mixture is vortexed and centrifuged to pellet the precipitated proteins.

    • Chromatographic Separation: The clear supernatant is injected into the HPLC system. Separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[13][14]

    • Detection: The separated compounds are detected by a UV detector at a specific wavelength (e.g., 255 nm) or by a mass spectrometer for higher sensitivity and specificity.[13]

    • Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve prepared with known concentrations of analytical standards.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic and regulatory pathways involved in this compound disposition.

This compound Metabolic Pathway

Voriconazole_Metabolism cluster_main This compound Metabolism cluster_cyp CYP450-mediated Oxidation cluster_fmo FMO-mediated Oxidation This compound This compound CYP2C19 CYP2C19 (Major) This compound->CYP2C19 N-oxidation CYP3A4 CYP3A4 This compound->CYP3A4 N-oxidation, Methyl hydroxylation CYP2C9 CYP2C9 (Minor) This compound->CYP2C9 N-oxidation FMO FMO This compound->FMO N-oxidation Hydroxy_Fluoro Hydroxy-voriconazole (Fluoropyrimidine ring) This compound->Hydroxy_Fluoro Fluoropyrimidine hydroxylation N_Oxide This compound N-oxide (Inactive) CYP2C19->N_Oxide CYP2C19->Hydroxy_Fluoro CYP3A4->N_Oxide Hydroxy_Methyl Hydroxy-voriconazole (Methyl group) CYP3A4->Hydroxy_Methyl CYP2C9->N_Oxide FMO->N_Oxide Glucuronidated Glucuronidated Metabolites Hydroxy_Methyl->Glucuronidated Hydroxy_Fluoro->Glucuronidated CYP3A4_Regulation cluster_regulation Transcriptional Regulation of CYP3A4 cluster_ligands Ligands cluster_receptors Nuclear Receptors Xenobiotics Xenobiotics (e.g., Rifampicin) PXR PXR Xenobiotics->PXR CAR CAR Xenobiotics->CAR Endobiotics Endobiotics (e.g., Bile acids) Endobiotics->PXR VitaminD Vitamin D VDR VDR VitaminD->VDR Heterodimer Heterodimer (e.g., PXR/RXR) PXR->Heterodimer CAR->Heterodimer VDR->Heterodimer RXR RXR RXR->Heterodimer CYP3A4_Gene CYP3A4 Gene Heterodimer->CYP3A4_Gene Binds to response element CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation Voriconazole_TDM_Workflow cluster_workflow This compound Therapeutic Drug Monitoring (TDM) Workflow Start Initiate this compound Therapy Consider_Genotyping Consider CYP2C19 Genotyping (especially in high-risk populations) Start->Consider_Genotyping Measure_Trough Measure Trough Concentration (after 2-5 days) Consider_Genotyping->Measure_Trough Assess_Concentration Assess Concentration Measure_Trough->Assess_Concentration Subtherapeutic Subtherapeutic (<1-2 mg/L) Assess_Concentration->Subtherapeutic Low Therapeutic Therapeutic (1-5.5 mg/L) Assess_Concentration->Therapeutic Target Supratherapeutic Supratherapeutic (>5.5 mg/L) Assess_Concentration->Supratherapeutic High Increase_Dose Increase Dose Subtherapeutic->Increase_Dose Continue_Monitor Continue Current Dose & Monitor Therapeutic->Continue_Monitor Decrease_Dose Decrease Dose or Hold Supratherapeutic->Decrease_Dose Recheck_Trough Re-check Trough Level Increase_Dose->Recheck_Trough Continue_Monitor->Recheck_Trough as clinically indicated Decrease_Dose->Recheck_Trough Recheck_Trough->Assess_Concentration

References

The Molecular Architecture of Voriconazole Resistance in Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Voriconazole (B182144), a triazole antifungal agent, is a cornerstone in the management of invasive candidiasis. However, the emergence of resistance in Candida albicans, the most prevalent fungal pathogen, poses a significant clinical challenge. Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies and effective diagnostics. This technical guide provides an in-depth exploration of the core molecular mechanisms conferring this compound resistance in C. albicans, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Resistance Mechanisms: A Quantitative Overview

This compound resistance in C. albicans is a multifactorial phenomenon, primarily driven by alterations in the drug's target enzyme, lanosterol (B1674476) 14α-demethylase (Erg11p), and the overexpression of efflux pumps. These mechanisms can occur independently or in concert, often leading to a stepwise increase in the minimum inhibitory concentration (MIC) of this compound.

Alterations in the Target Enzyme: ERG11

The ERG11 gene encodes Erg11p, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the direct target of azole antifungals.[1] Mutations in ERG11 can lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.[2] Overexpression of the ERG11 gene, leading to an increased concentration of the target enzyme, is another significant mechanism of resistance.[2]

Several key mutations within the ERG11 gene have been clinically identified and experimentally verified to contribute to this compound resistance. The following table summarizes the impact of specific single and double amino acid substitutions on this compound MICs when introduced into a susceptible C. albicans strain.

ERG11 Amino Acid Substitution(s)This compound MIC (µg/mL)Fold Increase in MICReference
Wild-Type0.015-[2]
Y132F0.064[2]
K143R0.1258.3[2]
F145L0.064[2]
S405F0.1258.3[2]
G448E0.2516.7[2]
G450E0.1258.3[2]
G464S0.1258.3[2]
Y132F, K143R0.2516.7[2]
K143R, S405F0.533.3[2]

Table 1: Correlation of specific ERG11 mutations with this compound MIC values in C. albicans.

Overexpression of Efflux Pumps

C. albicans possesses a sophisticated network of efflux pumps that can actively transport a wide range of substrates, including azole antifungals, out of the cell. The primary efflux pumps implicated in this compound resistance belong to the ATP-binding cassette (ABC) transporter superfamily, namely Cdr1p and Cdr2p, and the major facilitator superfamily (MFS), with Mdr1p being the most prominent member.[3] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) leads to a reduction in the intracellular concentration of this compound, rendering it less effective.[3]

The level of gene overexpression often correlates with the degree of resistance. The following table illustrates the relationship between the overexpression of CDR1 and MDR1 and the resulting this compound MICs in clinical isolates of C. albicans.

Isolate TypeGene(s) OverexpressedFold Overexpression (approx.)This compound MIC (µg/mL)Reference
Susceptible-1≤ 0.125[4]
ResistantCDR15 - 200.5 - 4[4]
ResistantMDR110 - 500.25 - 2[4]
ResistantCDR1 & MDR1> 20 (each)≥ 4[4]

Table 2: Correlation of CDR1 and MDR1 overexpression with this compound MIC values in C. albicans.

Key Regulatory Pathways

The expression of ERG11 and the efflux pump genes is tightly controlled by a network of transcription factors. Gain-of-function (GOF) mutations in these regulatory genes are a frequent cause of the observed overexpression of resistance-associated genes.

The Upc2 Pathway

Upc2 is a zinc-cluster transcription factor that regulates the expression of genes involved in ergosterol biosynthesis, including ERG11.[5] In the presence of azoles, or under conditions of sterol depletion, Upc2 is activated and upregulates the transcription of its target genes. GOF mutations in the UPC2 gene can lead to its constitutive activation, resulting in persistent overexpression of ERG11 and other ergosterol biosynthesis genes, thereby contributing to azole resistance.

Upc2_Pathway Upc2 Regulatory Pathway This compound This compound Erg11 Erg11p (Lanosterol 14α-demethylase) This compound->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Upc2 Upc2 Ergosterol->Upc2 represses ERG11_gene ERG11 gene Upc2->ERG11_gene activates

Figure 1: Simplified Upc2 signaling pathway in response to this compound.

The Tac1 Pathway

Tac1 is another zinc-cluster transcription factor that plays a pivotal role in regulating the expression of the ABC transporter genes, CDR1 and CDR2.[6] GOF mutations in the TAC1 gene lead to a hyperactive Tac1p protein, resulting in the constitutive overexpression of CDR1 and CDR2 and, consequently, increased efflux of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular basis of this compound resistance in C. albicans.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 is the gold standard for antifungal susceptibility testing of yeasts.[6][7]

Materials:

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Sterile 96-well microtiter plates.

  • This compound powder.

  • C. albicans isolates to be tested.

  • Quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258).

  • Spectrophotometer or microplate reader (optional).

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1600 µg/mL.

  • Prepare Drug Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a separate 96-well plate to achieve final concentrations ranging from 16 to 0.03 µg/mL.

  • Prepare Inoculum: Culture the C. albicans isolates on Sabouraud dextrose agar (B569324) at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Inoculate Microtiter Plates: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[7] This can be determined visually or by reading the optical density at 530 nm.

Sequencing of the ERG11 Gene

Identifying mutations in the ERG11 gene is crucial for understanding resistance mechanisms. This involves PCR amplification of the gene followed by Sanger sequencing.

Materials:

  • Genomic DNA extracted from C. albicans isolates.

  • PCR primers flanking the ERG11 coding sequence.

  • Taq DNA polymerase and PCR buffer.

  • dNTPs.

  • Thermocycler.

  • Agarose (B213101) gel electrophoresis equipment.

  • DNA sequencing service.

Example Primers for ERG11 Amplification:

  • ERG11-F: 5'-ATGGCTATTGTTGAAACTGTCATT-3'[5]

  • ERG11-R: 5'-TTAAGTTTTGTTTTCTTTCTCTTC-3'

Procedure:

  • PCR Amplification:

    • Set up a 25 µL PCR reaction containing:

      • 2.5 µL 10x PCR Buffer

      • 0.5 µL 10 mM dNTPs

      • 0.5 µL 10 µM ERG11-F primer

      • 0.5 µL 10 µM ERG11-R primer

      • 0.25 µL Taq DNA polymerase

      • 1 µL genomic DNA (50-100 ng)

      • 19.75 µL nuclease-free water

    • Perform PCR with the following cycling conditions:[5]

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 40 seconds

        • Annealing: 55°C for 40 seconds

        • Extension: 72°C for 90 seconds

      • Final extension: 72°C for 5 minutes

  • Verification of PCR Product: Run 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a single band of the expected size (~1.6 kb).

  • Purification and Sequencing: Purify the remaining PCR product using a commercial kit and send it for Sanger sequencing using the same forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with a wild-type ERG11 reference sequence (e.g., from a susceptible strain like SC5314) to identify any nucleotide changes and the resulting amino acid substitutions.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the mRNA levels of ERG11, CDR1, CDR2, and MDR1 to determine if they are overexpressed in resistant isolates.

Materials:

  • RNA extracted from C. albicans isolates grown to mid-log phase.

  • Reverse transcriptase and reagents for cDNA synthesis.

  • qPCR primers for target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1).

  • SYBR Green or TaqMan-based qPCR master mix.

  • Real-time PCR instrument.

Example qPCR Primers:

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')Reference
ERG11AACTACTTTTGTTTATAATTTAAGATGGACTATTGAAATGATTTCTGCTGGTTCAGTAGGT
CDR1TGGGGACAACTTGTTGATTACAGCAACTGTTGTTGTTGTTGTTG
MDR1AAGAAGAGCTGGAGGATCAGAAGGCATTGTTTGGAAGAAAGATA[8]
ACT1TTGGTGATGAAGCCCAATCCCATATCGTCCCAGTTGGAAACA[9]

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from C. albicans isolates using a reliable method (e.g., hot phenol (B47542) or commercial kit). Treat with DNase I to remove any contaminating genomic DNA. Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Set up a 20 µL qPCR reaction containing:

      • 10 µL 2x SYBR Green Master Mix

      • 0.5 µL 10 µM forward primer

      • 0.5 µL 10 µM reverse primer

      • 2 µL cDNA template (diluted 1:10)

      • 7 µL nuclease-free water

  • qPCR Program:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis to verify product specificity.

  • Data Analysis: Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene (ACT1) and comparing to a susceptible control strain.

Efflux Pump Activity Assay using Rhodamine 6G

This assay measures the activity of efflux pumps, particularly Cdr1p and Cdr2p, by monitoring the extrusion of the fluorescent substrate rhodamine 6G (R6G).

Materials:

  • C. albicans isolates.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 6G (R6G) stock solution (10 mM in DMSO).

  • Glucose.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Grow C. albicans isolates to exponential phase in a suitable medium (e.g., YPD). Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a density of approximately 1 x 10^7 cells/mL.

  • R6G Loading: Add R6G to the cell suspension to a final concentration of 10 µM. Incubate at 37°C for 30 minutes to allow for passive uptake of the dye.

  • Washing: Pellet the cells by centrifugation and wash once with PBS to remove extracellular R6G.

  • Efflux Induction: Resuspend the R6G-loaded cells in PBS containing 2% glucose to energize the ATP-dependent efflux pumps.

  • Flow Cytometry Analysis: Immediately begin acquiring data on a flow cytometer, measuring the fluorescence of the cell population over time (e.g., at 0, 5, 10, 15, and 20 minutes).[10] A decrease in cellular fluorescence over time indicates active efflux of R6G. Compare the rate of efflux between resistant and susceptible isolates.

Experimental and Logical Workflows

The investigation of this compound resistance in a clinical C. albicans isolate typically follows a structured workflow.

Resistance_Investigation_Workflow Workflow for Investigating this compound Resistance Start Clinical Isolate MIC_Test MIC Determination (this compound) Start->MIC_Test Resistant Resistant? MIC_Test->Resistant Susceptible Susceptible Resistant->Susceptible No gDNA_Extraction Genomic DNA Extraction Resistant->gDNA_Extraction Yes RNA_Extraction RNA Extraction Resistant->RNA_Extraction Efflux_Assay Efflux Pump Activity Assay Resistant->Efflux_Assay ERG11_Seq ERG11 Gene Sequencing gDNA_Extraction->ERG11_Seq qPCR qPCR for ERG11, CDR1, MDR1 RNA_Extraction->qPCR Mutation_Found Mutation(s) Found? ERG11_Seq->Mutation_Found Overexpression Overexpression? qPCR->Overexpression Increased_Efflux Increased Efflux? Efflux_Assay->Increased_Efflux Conclusion Conclusion: Mechanism(s) of Resistance Identified Mutation_Found->Conclusion Overexpression->Conclusion Increased_Efflux->Conclusion

Figure 2: A typical experimental workflow for characterizing this compound resistance.

The logical relationship between the different molecular mechanisms contributing to this compound resistance can be visualized as a network of interconnected events.

Resistance_Mechanisms_Logic Logical Relationships of Resistance Mechanisms GOF_UPC2 GOF Mutation in UPC2 ERG11_Overexpression ERG11 Overexpression GOF_UPC2->ERG11_Overexpression GOF_TAC1 GOF Mutation in TAC1 CDR1_CDR2_Overexpression CDR1/CDR2 Overexpression GOF_TAC1->CDR1_CDR2_Overexpression ERG11_Mutation Mutation in ERG11 Reduced_Drug_Target_Affinity Reduced Drug-Target Affinity ERG11_Mutation->Reduced_Drug_Target_Affinity Increased_Target_Abundance Increased Target Abundance ERG11_Overexpression->Increased_Target_Abundance Increased_Drug_Efflux Increased Drug Efflux CDR1_CDR2_Overexpression->Increased_Drug_Efflux MDR1_Overexpression MDR1 Overexpression MDR1_Overexpression->Increased_Drug_Efflux Voriconazole_Resistance This compound Resistance Reduced_Drug_Target_Affinity->Voriconazole_Resistance Increased_Drug_Efflux->Voriconazole_Resistance Increased_Target_Abundance->Voriconazole_Resistance

Figure 3: Interplay of molecular mechanisms leading to this compound resistance.

This guide provides a comprehensive overview of the molecular basis of this compound resistance in C. albicans. The presented data and protocols serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antifungal resistance. A thorough understanding of these mechanisms is essential for the development of next-generation antifungals and for the implementation of effective clinical strategies to manage resistant infections.

References

Voriconazole Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a second-generation triazole antifungal agent with a broad spectrum of activity against many clinically significant fungal pathogens, including Aspergillus and Candida species. Its mechanism of action involves the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, compromising cell membrane integrity and ultimately inhibiting fungal growth.[3][4] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound, detailing the impact of structural modifications on its antifungal activity. The guide also includes detailed experimental protocols for the synthesis and evaluation of this compound analogs.

Core Structure-Activity Relationships of this compound

The antifungal potency and spectrum of this compound are intrinsically linked to its unique chemical architecture. Key structural features that govern its biological activity include the (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol core. SAR studies on this compound and related azoles have highlighted the critical contributions of the triazole ring, the dihalophenyl group, the fluoropyrimidine moiety, and the α-methyl group.

The Triazole Moiety

The 1,2,4-triazole (B32235) ring is a cornerstone of the pharmacophore for this class of antifungals. The nitrogen atom at the 4-position (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51, a crucial interaction for potent inhibition of the enzyme.[1]

The Dihalophenyl Group

The 2,4-difluorophenyl group plays a significant role in the binding of this compound to the active site of CYP51. The fluorine substitutions enhance the binding affinity and contribute to the overall potency of the molecule.

The Fluoropyrimidine Side Chain

A key distinguishing feature of this compound compared to its predecessor, fluconazole, is the replacement of a triazole ring with a 5-fluoropyrimidine (B1206419) moiety. This modification is a major contributor to this compound's broader spectrum of activity, particularly against filamentous fungi like Aspergillus species.[5] SAR studies on related pyrimidine (B1678525) derivatives have shown that the nature and position of substituents on the pyrimidine ring can significantly influence biological activity.

The α-Methyl Group

The presence of an α-methyl group on the carbon adjacent to the tertiary alcohol is another critical structural element that differentiates this compound from fluconazole. This methyl group has been shown to have a marked beneficial effect on the antifungal potency.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro antifungal activities (Minimum Inhibitory Concentration, MIC, in µg/mL) of this compound and a selection of its analogs against various fungal pathogens. This data illustrates the impact of specific structural modifications on antifungal potency.

Table 1: Antifungal Activity of this compound and Reference Azoles against Candida Species

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. krusei MIC (µg/mL)C. parapsilosis MIC (µg/mL)C. tropicalis MIC (µg/mL)
This compound0.01 - 0.250.03 - 80.01 - >40.015 - 0.250.015 - 0.25
Fluconazole0.25 - 640.5 - 648 - >640.25 - 80.25 - 16
Itraconazole0.03 - 10.12 - 40.12 - 20.03 - 0.50.03 - 1

Data compiled from multiple sources.[6][7]

Table 2: Antifungal Activity of this compound and Reference Azoles against Aspergillus Species

CompoundA. fumigatus MIC (µg/mL)A. flavus MIC (µg/mL)A. niger MIC (µg/mL)A. terreus MIC (µg/mL)
This compound< 0.03 - 20.25 - 20.25 - 20.12 - 1
Itraconazole0.12 - 40.25 - 20.5 - 40.25 - 2
Amphotericin B0.25 - 40.5 - 20.5 - 21 - 4

Data compiled from multiple sources.[8][9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the evaluation of their antifungal activity.

Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a multi-step pathway. A representative synthetic scheme is outlined below.

General Procedure for the Preparation of a this compound Analog:

  • Synthesis of the Substituted Phenacyl Bromide: To a solution of the appropriately substituted acetophenone (B1666503) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion. After the reaction, the solvent is evaporated, and the residue is purified to yield the phenacyl bromide derivative.

  • Synthesis of the Triazolyl Ketone: A mixture of the substituted phenacyl bromide and 1,2,4-triazole in a solvent such as dimethylformamide (DMF) is stirred at room temperature in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the triazolyl ketone.

  • Grignard Reaction: To a solution of the triazolyl ketone in an anhydrous solvent like tetrahydrofuran (B95107) (THF), a Grignard reagent derived from the desired heterocyclic or aromatic side chain (e.g., 4-bromofluoropyrimidine) is added dropwise at a low temperature (e.g., -78°C). The reaction is stirred for several hours and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted, and the organic phase is dried and purified to yield the desired this compound analog.

This is a generalized procedure and may require optimization for specific analogs.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the synthesized compounds is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours. A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to prepare a stock solution. Serial two-fold dilutions of the compounds are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate containing the drug dilutions is inoculated with the fungal suspension. A drug-free well serves as a growth control, and a non-inoculated well serves as a sterility control. The plates are incubated at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. The inhibition is determined visually or by using a spectrophotometric reader.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Mechanism of Action

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl\nlanosterol 14-demethyl lanosterol Lanosterol->14-demethyl\nlanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl\nlanosterol->Ergosterol Multiple steps This compound This compound Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Inhibits Fungal Cell\nMembrane Fungal Cell Membrane Ergosterol->Fungal Cell\nMembrane Incorporation SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Antifungal Activity Testing cluster_analysis Data Analysis Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Susceptibility_Testing Susceptibility_Testing Characterization->Susceptibility_Testing MIC_Determination MIC_Determination Susceptibility_Testing->MIC_Determination SAR_Analysis SAR_Analysis MIC_Determination->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

References

Initial Studies on Voriconazole for Invasive Fungal Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational clinical studies that established voriconazole (B182144) as a primary treatment for invasive fungal infections, with a core focus on invasive aspergillosis. It includes detailed experimental protocols from pivotal trials, a comprehensive summary of quantitative data in structured tables, and visualizations of key pathways and workflows to support research and development in antifungal therapies.

Mechanism of Action

This compound is a broad-spectrum triazole antifungal agent.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase.[2][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[2][4] Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells, providing it with integrity and fluidity.[2][5]

By inhibiting lanosterol 14α-demethylase, this compound disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the cell membrane.[5][6] This also causes an accumulation of toxic 14α-methylated sterol precursors.[2] The combination of ergosterol depletion and toxic sterol accumulation compromises the fungal cell membrane's structure and function, increasing its permeability and ultimately leading to fungal cell death.[1][2] this compound has a higher affinity for the fungal enzyme than for mammalian enzyme systems, which provides its selective toxicity.[4]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Accumulation Accumulation of 14α-methylated sterols (Toxic) FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation This compound This compound Inhibition Inhibition This compound->Inhibition Lanosterol_to_Ergosterol_edge Lanosterol_to_Ergosterol_edge Inhibition->Lanosterol_to_Ergosterol_edge DisruptedMembrane Disrupted Fungal Cell Membrane (Increased Permeability, Cell Lysis)

Caption: this compound's Mechanism of Action.

Pivotal Clinical Trial for Invasive Aspergillosis

A landmark initial study that established this compound's role in treating invasive aspergillosis was a randomized, open-label trial comparing its efficacy and safety with the then-standard therapy, amphotericin B deoxycholate.[7][8]

Experimental Protocol: Herbrecht et al. (2002)

Study Design: A randomized, unblinded, multicenter trial comparing this compound with amphotericin B for the primary treatment of definite or probable invasive aspergillosis.[7][8]

Patient Population:

  • Inclusion Criteria: Patients aged 12 years or older with a diagnosis of definite or probable invasive aspergillosis based on predefined criteria (host factors, clinical manifestations, and mycological evidence).[8] Underlying conditions for most patients included allogeneic hematopoietic-cell transplantation or hematologic malignancies like acute leukemia.[7]

  • Exclusion Criteria: Patients who had received prior systemic antifungal therapy for more than 96 hours for the current episode of aspergillosis.

Treatment Regimens:

  • This compound Arm:

    • Intravenous (IV) Loading Dose: 6 mg/kg every 12 hours for the first 24 hours (two doses).[7][8]

    • IV Maintenance Dose: 4 mg/kg every 12 hours for a minimum of seven days.[7][8]

    • Oral (PO) Step-down: After at least seven days of IV therapy and clinical improvement, patients could be switched to 200 mg orally twice daily.[7][8]

  • Amphotericin B Arm:

    • IV Dose: 1.0 to 1.5 mg/kg per day.[7][8]

Treatment Duration: The planned duration of therapy was 12 weeks.[8] Patients who experienced treatment failure or intolerance could be switched to other licensed antifungal therapies.[7][8]

Efficacy Assessment:

  • Primary Endpoint: The primary outcome was a successful response at week 12, defined as either a complete or partial response.[7][8]

  • Response Criteria: Assessment was based on a composite of clinical, radiological, and microbiological findings.

    • Complete Response: Resolution of all attributable signs and symptoms and radiographic abnormalities.

    • Partial Response: Clinically significant improvement in signs, symptoms, and radiographic findings.

    • Stable Response: No significant change.

    • Failure: Progression of disease or death.

Safety Assessment: Adverse events were monitored throughout the study and graded for severity and relationship to the study drug.[7]

G cluster_vori This compound Arm cluster_amb Amphotericin B Arm Start Patient Screening (Definite/Probable Invasive Aspergillosis) Randomization Randomization (1:1) Start->Randomization Vori_IV_Load IV Loading Dose: 6 mg/kg q12h x 2 doses Randomization->Vori_IV_Load n=144 AmB_IV IV Amphotericin B: 1.0-1.5 mg/kg/day Randomization->AmB_IV n=133 Vori_IV_Maint IV Maintenance: 4 mg/kg q12h (≥7 days) Vori_IV_Load->Vori_IV_Maint Vori_PO Oral Step-down: 200 mg q12h Vori_IV_Maint->Vori_PO If clinically improved Assessment Follow-up & Assessment (Clinical, Radiological, Mycological) Vori_PO->Assessment AmB_IV->Assessment Endpoint Primary Endpoint at Week 12: Successful Response (Complete/Partial) Assessment->Endpoint Safety Safety Monitoring (Adverse Events) Assessment->Safety G Vori_Conc This compound Plasma Concentration Metabolism Hepatic Metabolism (CYP2C19, CYP3A4, CYP2C9) Metabolism->Vori_Conc Genetics Genetic Polymorphism (e.g., CYP2C19 status) Genetics->Metabolism Dose Dosage & Formulation (IV vs. Oral) Dose->Vori_Conc Interactions Drug-Drug Interactions (Inhibitors/Inducers) Interactions->Metabolism Age Age (Pediatric vs. Adult) Age->Metabolism

References

Methodological & Application

Anwendungshinweise und Protokolle zur Dosierung von Voriconazol in In-vivo-Tierstudien

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Leitfaden für die Berechnung und Verabreichung von Voriconazol in präklinischen In-vivo-Tierstudien. Die hier zusammengefassten Informationen basieren auf publizierten pharmakokinetischen und pharmakodynamischen (PK/PD) Daten, um eine rationale Dosisauswahl für verschiedene Tiermodelle, insbesondere Mäuse und Ratten, zu ermöglichen.

Einleitung und Wirkmechanismus

Voriconazol ist ein Breitspektrum-Triazol-Antimykotikum, das die Ergosterol-Biosynthese in Pilzen hemmt.[1][2] Ergosterol ist ein wesentlicher Bestandteil der pilzlichen Zellmembran und erfüllt eine ähnliche Funktion wie Cholesterin in tierischen Zellen.[3] Voriconazol inhibiert spezifisch das Cytochrom-P450-abhängige Enzym Lanosterol-14α-Demethylase (Erg11p), was zu einer Verarmung an Ergosterol und einer Akkumulation von toxischen 14α-methylierten Sterolen führt.[4][5][6] Dies stört die Membranintegrität und -fluidität und hemmt somit das Pilzwachstum.[1][6]

Signalweg der Ergosterol-Biosynthese

Der folgende Graph veranschaulicht den vereinfachten Signalweg der Ergosterol-Biosynthese und den Angriffspunkt von Voriconazol.

Ergosterol_Pathway cluster_mevalonate Mevalonat-Weg cluster_ergosterol Späte Ergosterol-Biosynthese AceCoA Acetyl-CoA HMGCoA HMG-CoA AceCoA->HMGCoA Mev Mevalonat HMGCoA->Mev FPP Farnesyl-Pyrophosphat (FPP) Mev->FPP Squalen Squalen FPP->Squalen Lanosterol Lanosterol Squalen->Lanosterol Ergosterol_Intermediates Ergosterol-Intermediate Lanosterol->Ergosterol_Intermediates Erg11 Lanosterol-14α-Demethylase (Erg11p / CYP51) Lanosterol->Erg11 Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Voriconazol Voriconazol Voriconazol->Erg11 Inhibition Erg11->Ergosterol_Intermediates Produkt

Abbildung 1: Vereinfachter Signalweg der Ergosterol-Biosynthese in Pilzen mit dem Angriffspunkt von Voriconazol.

Pharmakokinetische Überlegungen und Dosierungsberechnung

Die Wirksamkeit von Triazol-Antimykotika wie Voriconazol korreliert am besten mit dem Verhältnis der Fläche unter der Konzentrations-Zeit-Kurve zum ungebundenen (freien) Wirkstoff über 24 Stunden zur minimalen Hemmkonzentration (fAUC/MHK).[7][8] In murinen Candidiasis-Modellen wurde gezeigt, dass ein fAUC/MHK-Verhältnis von 20 bis 25 mit einem Therapieerfolg assoziiert ist.[8]

Pharmakokinetische Parameter in Tiermodellen

Die Dosierung muss an die Spezies angepasst werden, da die Pharmakokinetik erheblich variieren kann.

ParameterMaus (infiziert, neutropenisch)RatteMensch (Referenz)
Halbwertszeit (t½) 0,7 - 2,9 Stunden[8]~1,3 Stunden (nach Vonoprazan-Gabe)[9]~6 Stunden (dosisabhängig)[10]
Proteinbindung ~78 %[8]Nicht spezifiziert~58 %[6]
Orale Bioverfügbarkeit Nicht spezifiziertNicht spezifiziert~96 %[11]
Metabolismus Hepatisch (vermutlich CYP-Enzyme)Hepatisch (CYP-Enzyme)[9]Hepatisch (CYP2C19, CYP2C9, CYP3A4)[1]

Tabelle 1: Vergleichende pharmakokinetische Parameter von Voriconazol.

Empfohlene Dosierungen in Tiermodellen

Die folgenden Dosierungen stammen aus publizierten Wirksamkeits- und PK/PD-Studien und dienen als Ausgangspunkt für die Protokollentwicklung.

SpeziesModell / InfektionApplikationswegDosierung (mg/kg/Tag)FrequenzQuelle
Maus Disseminierte Aspergillose (A. flavus)Oral (p.o.) / Intraperitoneal (i.p.)40 mg/kg1x täglich[12]
Maus Invasive Aspergillose (A. fumigatus)Intraperitoneal (i.p.)5 - 40 mg/kg1x täglich[13]
Maus Disseminierte Candidose (C. albicans)Subkutan (s.c.)0,0625 - 80 mg/kgVariabel (PK/PD-Studie)[8]
Ratte Invasive pulmonale AspergilloseIntravenös (i.v.)20 mg/kg (10 mg/kg 2x täglich)2x täglich[14]
Ratte PK-InteraktionsstudieOral (p.o.)30 mg/kg1x täglich[9][15]

Tabelle 2: Empfohlene Voriconazol-Dosierungen für In-vivo-Studien.

Experimentelle Protokolle

Vorbereitung der Voriconazol-Lösung/Suspension

Voriconazol ist in Wasser schwer löslich (0,71 mg/ml), was die Zubereitung für die In-vivo-Verabreichung zu einer Herausforderung macht.[16]

Protokoll 3.1.1: Herstellung einer oralen Suspension (Beispiel)

Dieses Protokoll eignet sich für die Verabreichung per Schlundsonde (Gavage).

  • Materialien:

    • Voriconazol-Reinsubstanz (Pulver)

    • Lösungsmittel: Dimethylsulfoxid (DMSO) (optional, für schwerlösliche Konzentrationen)

    • Vehikel: 0,5% (w/v) Methylcellulose oder kommerziell erhältliche Suspensionsvehikel wie ORA-Plus®.[17]

    • Steriles Wasser für Injektionszwecke oder deionisiertes Wasser

  • Vorgehensweise:

    • Die benötigte Menge Voriconazol-Pulver präzise abwiegen.

    • Option A (Direkte Suspendierung): Das Pulver in einem Mörser mit einer kleinen Menge des Suspensionsvehikels zu einer feinen Paste anreiben. Nach und nach das restliche Vehikel unter ständigem Rühren oder Mörsern hinzufügen, bis das gewünschte Endvolumen und die Zielkonzentration erreicht sind.

    • Option B (mit DMSO): Wenn eine höhere Konzentration benötigt wird, das Voriconazol-Pulver zuerst in einer minimalen Menge DMSO lösen (Löslichkeit ca. 20 mg/ml).[14] Diese Lösung anschließend unter kräftigem Rühren oder Vortexen langsam zu dem Suspensionsvehikel (z. B. Methylcellulose) geben.

      • Wichtig: Der Endanteil von DMSO in der Formulierung sollte so gering wie möglich gehalten werden (typischerweise <5-10%), um Toxizität zu vermeiden.

    • Die Suspension unmittelbar vor jeder Verabreichung durch Vortexen oder Schütteln gründlich resuspendieren, um eine homogene Dosis zu gewährleisten.

Protokoll 3.1.2: Herstellung einer Lösung für die parenterale Gabe (i.p. / i.v.)

  • Materialien:

    • Voriconazol-Reinsubstanz oder kommerzielles Pulver zur Herstellung einer Infusionslösung (enthält oft Lösungsvermittler wie Sulfobutylether-β-Cyclodextrin, SBECD).

    • Lösungsmittel: Wasser für Injektionszwecke (WFI) oder 0,9%ige Kochsalzlösung.[18]

    • DMSO (nur wenn Reinsubstanz ohne Lösungsvermittler verwendet wird).

  • Vorgehensweise (mit kommerziellem Pulver):

    • Das Pulver gemäß den Herstellerangaben mit WFI oder 0,9%iger NaCl rekonstituieren, um eine Stammlösung (z. B. 10 mg/ml) zu erhalten.[18][19]

    • Diese Stammlösung weiter mit 0,9%iger NaCl auf die gewünschte Endkonzentration für die Injektion verdünnen. Die Lösung sollte klar und frei von Partikeln sein.

  • Vorgehensweise (mit Reinsubstanz):

    • Voriconazol in einer minimalen Menge DMSO lösen.

    • Diese DMSO-Lösung langsam in das gewünschte Volumen an sterilem 0,9%igem NaCl oder 5%iger Dextroselösung unter ständigem Rühren geben.

      • Achtung: Es kann zu Ausfällungen kommen. Die Endkonzentration muss validiert werden. Der DMSO-Anteil muss auch hier minimiert werden.

Applikations-Workflow

Der folgende Workflow beschreibt die logischen Schritte von der Dosierungsplanung bis zur Auswertung.

Dosing_Workflow cluster_planning Phase 1: Planung cluster_execution Phase 2: Durchführung cluster_analysis Phase 3: Auswertung a Modell & Spezies (Maus, Ratte) b Infektionserreger & Bestimmung der MHK a->b c Zieldosis & PK/PD-Ziel (z.B. fAUC/MHK > 20) b->c d Applikationsweg (p.o., i.p., i.v.) c->d e Berechnung der Dosis (mg/kg) d->e f Herstellung der Lösung/Suspension e->f g Verabreichung an Tiere f->g h Monitoring der Tiere (klinische Zeichen, Gewicht) g->h i Bestimmung der Wirksamkeit (z.B. Survival, CFU) h->i j (Optional) PK-Analyse (Blutprobenentnahme) i->j k Datenanalyse & Interpretation i->k j->k

Abbildung 2: Experimenteller Workflow für Voriconazol-Tierstudien.

Wichtige Hinweise und Überlegungen

  • Toxizität: Voriconazol kann bei Ratten in therapeutischen Dosen Teratogenität und Embryotoxizität zeigen.[4][9] Bei hohen Dosen können Leber- und Nierenfunktion beeinträchtigt werden. Eine engmaschige Überwachung der Tiere auf klinische Anzeichen von Toxizität ist unerlässlich.

  • Nicht-lineare Pharmakokinetik: Voriconazol zeigt eine nicht-lineare (sättigbare) Pharmakokinetik, was bedeutet, dass eine Dosiserhöhung zu einem überproportionalen Anstieg der Plasmakonzentration führen kann.[9] Dies muss bei der Dosisanpassung berücksichtigt werden.

  • Vehikel-Kontrollen: In allen Experimenten müssen entsprechende Vehikel-Kontrollgruppen mitgeführt werden, um sicherzustellen, dass die beobachteten Effekte auf Voriconazol und nicht auf das Lösungsmittel (z. B. DMSO) oder das Suspensionsmittel zurückzuführen sind.

  • Fütterungsstatus: Die orale Resorption von Voriconazol kann durch fettreiches Futter beeinträchtigt werden.[8] Für eine konsistente Resorption sollte die Verabreichung standardisiert werden, z. B. nach einer kurzen Fastenperiode oder zu einer festen Zeit in Relation zum Fütterungszyklus.[1][2]

References

Application Note: Quantification of Voriconazole in Human Plasma using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voriconazole (B182144) is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections, including aspergillosis and candidiasis.[1] Due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of this compound is crucial to optimize clinical efficacy while minimizing dose-related toxicity.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, reliable, and widely accessible method for the quantification of this compound in plasma samples, making it suitable for routine TDM and pharmacokinetic studies.[2][3]

This application note provides a detailed protocol for the determination of this compound concentrations in human plasma using a reversed-phase HPLC-UV method. The protocol includes procedures for sample preparation by protein precipitation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and rapid method for sample clean-up prior to HPLC analysis.[4] Methanol, acetonitrile (B52724), and perchloric acid are common precipitating agents.[4] The following protocol describes a general procedure using methanol.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) (e.g., ketoconazole, posaconazole, or a structural analog)[5][6]

  • Methanol (HPLC grade)[6]

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Quality Control (QC) Sample Preparation: Prepare stock solutions of this compound and the internal standard in methanol.[2] From these stock solutions, prepare working standards and QC samples at various concentrations by spiking known amounts into blank human plasma.[2]

  • Sample Aliquoting: Pipette a known volume of plasma sample (e.g., 100 µL to 500 µL) into a microcentrifuge tube.[4][7]

  • Addition of Internal Standard: Add a specified volume of the internal standard solution to each tube (except for blank samples).[6]

  • Protein Precipitation: Add a precipitating agent, such as cold methanol, typically in a 1:3 or 1:4 plasma-to-precipitant ratio (v/v).[4][8]

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[4]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to pellet the precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial for HPLC injection.[2]

HPLC-UV Chromatographic Conditions

The following are typical chromatographic conditions for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Conditions
HPLC System An isocratic HPLC system with a UV-Vis detector.[2]
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
Mobile Phase A mixture of acetonitrile and water (e.g., 60:40 v/v or 70:30 v/v).[2][5]
Flow Rate 0.8 to 1.0 mL/min.[2][5]
Injection Volume 20 µL to 100 µL.[1][2]
Column Temperature Ambient or controlled at 25°C.[5]
Detection Wavelength 254 nm or 256 nm.[1][9]
Run Time Approximately 10-15 minutes.[5]

Data Presentation

The following tables summarize the quantitative data from various validated HPLC methods for this compound quantification in plasma.

Table 1: Linearity and Range
Linearity Range (µg/mL)Correlation Coefficient (r²)Analytical Method
0.125 - 12.50.9999HPLC-UV[6]
0.2 - 15> 0.998HPLC-UV[2]
0.125 - 16Not SpecifiedHPLC-DAD[5]
0.2 - 400.9992HPLC[10]
0.2 - 10Not SpecifiedHPLC[11]
0.25 - 16.00.9999HPLC-UV[3]
0.1 - 20.0Not SpecifiedHPLC[12]
Table 2: Accuracy and Precision
Concentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
0.125 - 12.50.9 - 2.21.3 - 6.1-4.2 to 1.6[6][13]
0.2, 0.5, 4, 8Not Specified16, 11.4, 7.8, 9.2Not Specified[14]
0.25, 8.0, 16.0Not SpecifiedNot Specified99.3 - 101[15]
QC Samples< 15< 15Within 15%[3]
0.1, 1, 10Not SpecifiedNot SpecifiedNot Specified[16]
Table 3: Recovery
Sample Preparation MethodRecovery (%)
Protein Precipitation (Methanol)> 97.8[6]
Solid-Phase Extraction89.3 - 100.4[14]
Liquid-Liquid Extraction94.4[8]
Protein Precipitation (Acetonitrile)> 90[4]
Extraction85 - 115[10]

Mandatory Visualization

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Plasma Sample Collection AddIS 2. Add Internal Standard SampleCollection->AddIS ProteinPrecip 3. Protein Precipitation (e.g., Methanol) AddIS->ProteinPrecip Vortex 4. Vortex Mix ProteinPrecip->Vortex Centrifuge 5. Centrifuge Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Injection 7. Inject into HPLC System Supernatant->Injection Separation 8. Chromatographic Separation (C18 Column) Injection->Separation Detection 9. UV Detection (255 nm) Separation->Detection Chromatogram 10. Obtain Chromatogram Detection->Chromatogram PeakIntegration 11. Peak Area Integration Chromatogram->PeakIntegration CalibrationCurve 12. Construct Calibration Curve PeakIntegration->CalibrationCurve Quantification 13. Quantify this compound Concentration CalibrationCurve->Quantification

Caption: Workflow for this compound Quantification in Plasma by HPLC.

References

Application Notes and Protocols for Voriconazole Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to the triazole antifungal agent voriconazole (B182144). The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and accuracy.

Introduction

This compound is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1] It functions by inhibiting the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.[2][3][4] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, compromising cell membrane integrity and ultimately inhibiting fungal growth.[2][3] The emergence of resistance to this compound necessitates accurate susceptibility testing to guide appropriate therapeutic strategies.[5][6]

Data Presentation: Minimum Inhibitory Concentration (MIC) Breakpoints

The following tables summarize the clinical breakpoints for this compound against common Candida and Aspergillus species according to CLSI and EUCAST guidelines. These values are crucial for categorizing fungal isolates as susceptible, intermediate (or susceptible, increased exposure), or resistant.

Table 1: this compound Clinical Breakpoints for Candida Species (μg/mL)

SpeciesCLSI Breakpoint (Susceptible)EUCAST Breakpoint (Susceptible)
Candida albicans≤0.125≤0.06
Candida tropicalis≤0.125Not Defined
Candida parapsilosis≤0.125Not Defined
Candida kruseiNot DefinedNot Defined
Candida glabrataNot DefinedNot Defined

Note: For species without defined breakpoints, epidemiological cutoff values (ECVs/ECOFFs) may be used to distinguish wild-type from non-wild-type isolates.[7] CLSI and EUCAST breakpoints for C. albicans differ by one dilution.[8][9]

Table 2: this compound Clinical Breakpoints for Aspergillus Species (μg/mL)

SpeciesCLSI Breakpoint (Susceptible)EUCAST Breakpoint (Susceptible)
Aspergillus fumigatus≤1≤1
Aspergillus flavusNot Defined≤1
Aspergillus nigerNot Defined≤1
Aspergillus terreusNot Defined≤1

Note: Isolates of A. fumigatus with MIC values ≥2 µg/mL are considered resistant.[10]

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27 and M38 Standards)

This method is considered the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (B569324) (SDA)

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11]

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in RPMI 1640 to achieve a concentration twice the highest final concentration to be tested.

  • Plate Preparation: Perform serial twofold dilutions of the this compound solution in the 96-well plates with RPMI 1640 to obtain a range of concentrations (e.g., 0.0313 to 16 µg/mL).[12]

  • Inoculum Preparation:

    • Subculture the fungal isolate onto SDA and incubate at 35°C.

    • Harvest fungal colonies and suspend in sterile saline.

    • Adjust the inoculum suspension to a 0.5 McFarland turbidity standard.

    • Dilute the adjusted inoculum in RPMI 1640 to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter wells.[13][14]

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate, including a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours for Candida species and 48-72 hours for Aspergillus species.[12]

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control well.[12][13]

Disk Diffusion Method (Based on CLSI M44 Standard)

This method is a simpler, agar-based alternative to broth microdilution for some yeast species.

Materials:

  • 1 µg this compound disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Fungal isolate

  • SDA

  • Sterile saline

  • Calipers

  • Incubator (35°C)

  • QC strains (e.g., Candida albicans ATCC 90028, C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[15]

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as described for the broth microdilution method (0.5 McFarland).

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically apply a 1 µg this compound disk to the center of the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.[15]

  • Reading the Zones of Inhibition: Measure the diameter of the zone of complete or marked reduction in growth around the disk to the nearest millimeter using calipers.[15] Interpret the results based on established zone diameter breakpoints.[16]

Mandatory Visualizations

Voriconazole_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_bmd Broth Microdilution cluster_dd Disk Diffusion cluster_interpretation Interpretation Isolate Fungal Isolate Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum BMD_Inoculate Inoculate Plate Inoculum->BMD_Inoculate DD_Plate Inoculate Agar Plate Inoculum->DD_Plate BMD_Plate Prepare Drug Dilutions in 96-well Plate BMD_Plate->BMD_Inoculate BMD_Incubate Incubate (35°C, 24-72h) BMD_Inoculate->BMD_Incubate BMD_Read Read MIC BMD_Incubate->BMD_Read Interpret Compare to Breakpoints (CLSI/EUCAST) BMD_Read->Interpret DD_Disk Apply this compound Disk DD_Plate->DD_Disk DD_Incubate Incubate (35°C, 20-24h) DD_Disk->DD_Incubate DD_Read Measure Zone of Inhibition DD_Incubate->DD_Read DD_Read->Interpret Result Categorize as Susceptible, Intermediate, or Resistant Interpret->Result

Caption: Workflow for this compound Susceptibility Testing.

Voriconazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Disruption Disruption of Cell Membrane & Fungal Cell Death This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Lanosterol Blocks

Caption: this compound's Mechanism of Action.

References

Application Notes and Protocols: Use of Voriconazole in a Murine Model of Disseminated Aspergillosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of voriconazole (B182144) in murine models of disseminated aspergillosis, a critical tool in preclinical antifungal drug development. The following sections detail experimental protocols, summarize key efficacy data, and visualize experimental workflows and the drug's mechanism of action.

Quantitative Data Summary

The efficacy of this compound in murine models of disseminated aspergillosis is typically assessed by survival rates and the reduction of fungal burden in target organs. The following tables summarize representative data from studies using different Aspergillus species and this compound dosing regimens.

Table 1: Survival Outcomes in Murine Models of Disseminated Aspergillosis Treated with this compound

Aspergillus SpeciesMouse ModelThis compound DoseTreatment DurationSurvival Rate (%)Control Survival Rate (%)Reference
A. fumigatusImmunosuppressed25 mg/kg/day (oral)7 daysVaried (strain-dependent)<20%[1][2][3]
A. terreusImmunosuppressed25 mg/kg/day (oral)Not Specified50-60% (for MICs ≤1 µg/ml)<20%[4]
A. flavusNon-neutropenic40 mg/kg/day (intraperitoneal)7 days72-100%Not Specified[5][6]
A. fumigatus (azole-resistant)Non-neutropenic20 mg/kg/day7 days72.2%Not Specified[7]
A. fumigatus (wild-type)Non-neutropenic10-80 mg/kg/day (oral)14 daysDose-dependent0-10%[8][9]

Table 2: Fungal Burden Reduction in Target Organs with this compound Treatment

Aspergillus SpeciesMouse ModelTarget OrganThis compound DoseFungal Burden ReductionReference
A. fumigatusImmunosuppressedKidneys, Brain25 mg/kg/day (oral)Significant reduction for strains with MICs ≤0.25 µg/ml[1][2]
A. terreusImmunosuppressedBrain25 mg/kg/day (oral)Low efficacy for strains with MICs >1 µg/ml[4]
Fusarium solaniImmunosuppressedKidneys10-20 mg/kg/day (oral, with grapefruit juice)Significant reduction[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound in a murine model of disseminated aspergillosis.

Murine Model of Disseminated Aspergillosis (Immunocompromised)

This protocol is designed to establish a systemic Aspergillus infection in mice with compromised immune systems, mimicking the condition in many human patients.

Materials:

  • Male or female mice (e.g., BALB/c or CD-1), 4-6 weeks old.

  • Immunosuppressive agents (e.g., cyclophosphamide (B585), corticosteroids).

  • Aspergillus species conidia (e.g., A. fumigatus, A. terreus).

  • Sterile saline (0.9% NaCl).

  • Hemocytometer or spectrophotometer for spore counting.

  • This compound for oral gavage or intraperitoneal injection.

Procedure:

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide (e.g., 150-200 mg/kg) intraperitoneally for several days prior to infection. Corticosteroids (e.g., cortisone (B1669442) acetate) can also be used to induce immunosuppression.

  • Inoculum Preparation: Harvest conidia from a 5- to 7-day-old culture of Aspergillus on potato dextrose agar (B569324). Suspend the conidia in sterile saline containing a small amount of Tween 80 (0.01-0.05%) to prevent clumping. Wash the conidia by centrifugation and resuspend in sterile saline.

  • Infection: Infect mice via intravenous injection into the lateral tail vein with a specific inoculum of Aspergillus conidia (e.g., 1 x 10^4 to 1 x 10^6 CFU/mouse) suspended in sterile saline. The exact inoculum size should be predetermined to achieve a desired level of mortality in the control group.

  • This compound Administration: Begin this compound treatment 24 hours post-infection.[8][9] Administer this compound orally by gavage or intraperitoneally at the desired dose (e.g., 10-40 mg/kg) once or twice daily.[5][8][9] The control group should receive the vehicle (e.g., sterile water or saline).

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, lethargy, ruffled fur) and record survival.

  • Endpoint Analysis: At the end of the study (or when mice become moribund), euthanize the animals. Harvest organs (e.g., kidneys, brain, lungs) for determination of fungal burden (CFU counts) and/or histopathological analysis.

Fungal Burden Determination (CFU Assay)

This protocol quantifies the amount of viable fungus in infected tissues.

Materials:

  • Harvested organs (kidneys, brain, lungs, etc.).

  • Sterile saline (0.9% NaCl).

  • Tissue homogenizer.

  • Sabouraud dextrose agar plates.

  • Incubator.

Procedure:

  • Aseptically remove organs from euthanized mice.

  • Weigh each organ.

  • Homogenize the organs in a known volume of sterile saline.

  • Prepare serial dilutions of the tissue homogenates in sterile saline.

  • Plate the dilutions onto Sabouraud dextrose agar plates.

  • Incubate the plates at 37°C for 24-48 hours.

  • Count the number of colonies on each plate and calculate the number of colony-forming units (CFU) per gram of tissue.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a murine model of disseminated aspergillosis.

G cluster_0 Pre-Infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Endpoint Analysis Animal Acclimatization Animal Acclimatization Immunosuppression Immunosuppression Animal Acclimatization->Immunosuppression Inoculum Preparation Inoculum Preparation Immunosuppression->Inoculum Preparation Intravenous Infection Intravenous Infection Inoculum Preparation->Intravenous Infection This compound Administration This compound Administration Intravenous Infection->this compound Administration Daily Monitoring Daily Monitoring This compound Administration->Daily Monitoring Euthanasia & Organ Harvest Euthanasia & Organ Harvest Daily Monitoring->Euthanasia & Organ Harvest Fungal Burden Analysis Fungal Burden Analysis Euthanasia & Organ Harvest->Fungal Burden Analysis Histopathology Histopathology Euthanasia & Organ Harvest->Histopathology

Caption: Experimental workflow for this compound efficacy testing.

Mechanism of Action and Host Immune Interaction

This diagram illustrates the mechanism of action of this compound and its interplay with the host immune response in the context of an Aspergillus infection.

G cluster_0 Aspergillus fumigatus cluster_1 This compound Action cluster_2 Host Immune Response Lanosterol Lanosterol 14-alpha-demethylase (Erg11p) 14-alpha-demethylase (Erg11p) Lanosterol->14-alpha-demethylase (Erg11p) Substrate Ergosterol Ergosterol 14-alpha-demethylase (Erg11p)->Ergosterol Synthesis Fungal Cell Membrane Fungal Cell Membrane 14-alpha-demethylase (Erg11p)->Fungal Cell Membrane Disruption of Synthesis Ergosterol->Fungal Cell Membrane Component of Aspergillus fumigatus Aspergillus fumigatus Fungal Cell Membrane->Aspergillus fumigatus Maintains Integrity This compound This compound This compound->14-alpha-demethylase (Erg11p) Inhibits Macrophages Macrophages Macrophages->Aspergillus fumigatus Phagocytosis Neutrophils Neutrophils Neutrophils->Aspergillus fumigatus Phagocytosis & Killing

Caption: this compound's mechanism and host immune interaction.

References

Application Notes and Protocols for Testing Voriconazole Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a broad-spectrum triazole antifungal agent primarily used to treat serious fungal infections.[1] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to cell death.[1] While effective, this compound can exhibit cytotoxicity in mammalian cells, a critical consideration in drug development and clinical application. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in various cell lines.

Key Principles of this compound Cytotoxicity

This compound-induced cytotoxicity in mammalian cells is a dose-dependent phenomenon.[2][3] Studies have shown that at certain concentrations, this compound can lead to a significant reduction in cell viability.[2][3] The underlying mechanisms are not fully elucidated but are thought to involve the induction of apoptosis, potentially through mitochondrial pathways and the generation of reactive oxygen species.[4][5] It is also associated with phototoxicity in some clinical settings.[6][7]

Experimental Protocols

Several established methods can be employed to evaluate this compound's cytotoxic effects. The choice of cell line and assay depends on the specific research question. Common cell lines for testing include Human Corneal Endothelial Cells (HCECs), Vero cells (from monkey kidney), fibroblasts, and osteoblasts.[2][8][9]

General Cell Culture and Treatment Protocol
  • Cell Seeding: Plate the chosen cell line in 96-well plates at a predetermined density (e.g., 5 x 10⁴ cells/well) and allow them to adhere and grow for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.[2][8]

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) in the experiment.

  • Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the experimental design.[8]

  • Cytotoxicity Assessment: Following the incubation period, assess cell viability and cytotoxicity using one or more of the assays detailed below.

Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • After the treatment period, add MTT solution (typically 500 µg/mL in medium) to each well and incubate for 3 hours at 37°C.[8]

  • Remove the MTT solution.[8]

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the untreated control.

Similar to the MTT assay, the CCK-8 assay is a colorimetric method for determining cell viability.

Protocol:

  • Following this compound exposure, add 10 µL of CCK-8 solution to each well of the 96-well plate.[2]

  • Incubate the plate for 2 hours at 37°C.[2]

  • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Express cell viability as a percentage relative to the control cells.[2]

This fluorescence-based assay distinguishes between live and dead cells using two different fluorescent dyes.

Protocol:

  • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).[2]

  • Apply the Live/Dead Viability/Cytotoxicity Kit reagents to each sample and incubate for 45 minutes.[2]

  • Analyze the cells using a fluorescence microscope, counting the number of green (live) and red (dead) cells.[2]

  • Calculate the percentage of viable cells.[2]

This technique quantifies the number of apoptotic and necrotic cells.

Protocol:

  • Harvest the cells after treatment and wash them with PBS.

  • Resuspend the cells in a binding buffer.

  • Add Annexin V and Propidium Iodide (PI) staining solutions and incubate in the dark.

  • Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are necrotic.[2]

Data Presentation

The quantitative data from cytotoxicity experiments should be summarized for clear comparison.

Table 1: Effect of this compound on Cell Viability in Human Corneal Endothelial Cells (HCECs) after 24 hours

This compound Concentration (µg/mL)Cell Viability (%) - CCK-8 Assay[10]Percentage of Viable Cells - Live/Dead Assay[2][10]
0 (Control)10095.37 ± 0.96
5Not specified94.52 ± 0.28
25Not specified93.15 ± 2.90
50~86.592.54 ± 0.40
100~72.988.03 ± 7.10
200Not specified84.84 ± 7.91
500Not specified81.52 ± 5.80
1000Not specified75.30 ± 8.58

Table 2: Cytotoxicity of this compound on Fibroblasts and Osteoblasts

Cell LineThis compound Concentration (µg/mL)Effect on Cell GrowthRecovery after Removal
Fibroblasts> 100Decreased growth[9][11]Recovers after exposure to ≤ 1000 µg/mL[9][11]
Osteoblasts> 100Decreased growth[9][11]Recovers after exposure to ≤ 1000 µg/mL[9][11]

Table 3: Cytotoxicity of this compound on Vero Cells

Exposure TimeThis compound Concentration Range (µg/mL)Cytotoxicity Observation
24, 48, 72 hours5 - 500Minimal cytotoxicity observed[8]

Visualizations

Voriconazole_Cytotoxicity_Pathway This compound This compound Cell Mammalian Cell This compound->Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Leads to Caspases Caspase Activation Mitochondria->Caspases Initiates Apoptosis Apoptosis ROS->Apoptosis Triggers Caspases->Apoptosis Executes

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment Cell_Culture 1. Seed Cells in 96-well plate Voriconazole_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with This compound Voriconazole_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Assay 5. Perform Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Analysis 6. Analyze Data and Calculate Viability Assay->Data_Analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

Logical_Relationship Concentration Increasing this compound Concentration Metabolic_Activity Decreased Metabolic Activity (MTT/CCK-8) Concentration->Metabolic_Activity Membrane_Integrity Loss of Membrane Integrity (Live/Dead) Concentration->Membrane_Integrity Apoptosis_Markers Increased Apoptotic Markers (Annexin V) Concentration->Apoptosis_Markers Cell_Viability Decreased Cell Viability Metabolic_Activity->Cell_Viability Membrane_Integrity->Cell_Viability Apoptosis_Markers->Cell_Viability

Caption: Logical relationship of this compound concentration and cytotoxicity markers.

References

Application Notes and Protocols for Intravenous Voriconazole Formulation in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of intravenous voriconazole (B182144) solutions in a laboratory environment. The information is intended to guide researchers in creating stable and effective formulations for in vitro and in vivo studies.

This compound is a broad-spectrum triazole antifungal agent.[1][2][3] Its primary application is in the treatment of serious fungal infections, particularly those caused by Aspergillus and Candida species.[1][2] The intravenous formulation is crucial for achieving rapid therapeutic concentrations and for use in subjects who cannot take oral medication.

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the fungal cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase.[1][3][4] This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), an essential structural component of the fungal cell membrane.[1][2][3] The inhibition of ergosterol synthesis leads to the accumulation of toxic methylated sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.[1][2]

Signaling Pathway Diagram

Voriconazole_Mechanism_of_Action cluster_Fungal_Cell Fungal Cell cluster_Pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethylase 14-alpha-demethylase Lanosterol->14-alpha-demethylase Catalyzes demethylation Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component Fungal Cell Death Fungal Cell Death Membrane->Fungal Cell Death Leads to 14-alpha-demethylase->Ergosterol This compound This compound This compound->14-alpha-demethylase Inhibits

Caption: Mechanism of action of this compound.

Formulation Components

The commercially available intravenous formulation of this compound is a lyophilized powder. The key components are:

ComponentPurpose
This compoundActive Pharmaceutical Ingredient (API)
Sulfobutyl Ether Beta-Cyclodextrin (SBECD)Solubilizing agent to enhance the aqueous solubility of this compound.

Experimental Protocols

Reconstitution of Lyophilized this compound Powder

This protocol describes the initial step of dissolving the lyophilized powder to create a stock solution.

Materials:

  • Vial of lyophilized this compound powder (e.g., 200 mg)

  • Sterile Water for Injection (WFI)

  • Sterile syringe (e.g., 20 mL)

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

  • Ensure the vial of this compound is at room temperature.

  • Using a sterile syringe, draw 19 mL of Sterile Water for Injection.[5][6][7]

  • Carefully inject the 19 mL of WFI into the this compound vial. The vacuum within the vial should pull the diluent in.[5][6][7]

  • Gently swirl the vial until the powder is completely dissolved, resulting in a clear solution.[6] This will produce 20 mL of a 10 mg/mL this compound stock solution.[5][6][7]

  • Visually inspect the solution for any particulate matter. Only clear solutions should be used.[8]

Dilution to Final Working Concentration

This protocol outlines the dilution of the reconstituted stock solution to the desired final concentration for experimental use.

Materials:

  • Reconstituted this compound stock solution (10 mg/mL)

  • Sterile diluent: 0.9% Sodium Chloride or 5% Dextrose in Water[5][9][10]

  • Sterile container for final solution (e.g., infusion bag, sterile tube)

  • Sterile syringes and needles

Procedure:

  • Calculate the required volume of the 10 mg/mL this compound stock solution based on the desired final concentration and volume.

  • The final concentration of the diluted solution should be between 0.5 mg/mL and 5 mg/mL.[5][6][7][10][11][12]

  • Aseptically withdraw the calculated volume of the this compound stock solution.

  • Add the stock solution to the appropriate volume of the chosen sterile diluent (0.9% NaCl or 5% Dextrose).

  • Mix the final solution gently but thoroughly.

Experimental Workflow Diagram

Voriconazole_Preparation_Workflow cluster_Preparation Preparation of this compound IV Solution Start Start Reconstitute Reconstitute Lyophilized Powder (200 mg this compound) Start->Reconstitute Dilute Dilute to Final Concentration (0.5 - 5 mg/mL) Reconstitute->Dilute With 19 mL WFI to get 10 mg/mL stock Store Store Appropriately or Use Immediately Dilute->Store Using 0.9% NaCl or 5% Dextrose End End Store->End

Caption: Workflow for preparing intravenous this compound.

Stability and Storage

The stability of reconstituted and diluted this compound solutions is dependent on the storage temperature and the diluent used.

Solution StageDiluentStorage TemperatureStability Duration
Reconstituted Stock (10 mg/mL)Water for Injection2-8°CUp to 24 hours.[5][8][9]
Diluted Solution (0.5-5 mg/mL)0.9% Sodium Chloride2-8°CRemains above 90% concentration for 11 days in PVC bags.[9][10][11]
Diluted Solution (0.5-5 mg/mL)5% Dextrose2-8°CRemains above 90% concentration for 9 days in PVC bags.[9][10][11]
Diluted Solution (0.5-5 mg/mL)0.9% Sodium ChlorideRoom TemperatureStable for less than 2 days; should be used immediately after preparation.[9][10][11]
Diluted Solution (0.5-5 mg/mL)5% DextroseRoom TemperatureStable for less than 2 days; should be used immediately after preparation.[9][10][11]

Note: For microbiological safety, it is recommended to use freshly prepared solutions.[5][6][8] If storage is necessary, it should be under validated aseptic conditions.

Important Considerations

  • Incompatibilities: Do not mix or co-infuse this compound with other drugs. It should not be infused with blood products or concentrated electrolyte solutions.[6][12]

  • Visual Inspection: Always visually inspect solutions for particulate matter and discoloration prior to use.

  • pH: The pH of the diluted solutions should be monitored if extended stability is required for specific experimental conditions.[9][10]

  • Container Type: Sorption of this compound to PVC bags may occur over time.[9][10] For long-term studies, consider using polyolefin or glass containers.

References

Application Notes and Protocols for In Vitro Dissolution Testing of Voriconazole Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole (B182144) is a broad-spectrum, triazole antifungal agent categorized as a Biopharmaceutics Classification System (BCS) Class II drug. This classification indicates that this compound possesses high permeability but low aqueous solubility, making the dissolution rate a critical factor in its oral bioavailability. In vitro dissolution testing is therefore a crucial tool in the development and quality control of this compound tablet formulations. It helps ensure lot-to-lot consistency, aids in formulation optimization, and can be used to predict in vivo performance.

These application notes provide detailed protocols for compendial, alternative, and biorelevant in vitro dissolution testing methods for this compound tablets, intended for use by researchers, scientists, and drug development professionals.

Official Pharmacopeial Method (Based on FDA Recommendations)

The U.S. Food and Drug Administration (FDA) maintains a public Dissolution Methods Database with recommendations for various drug products.[1] For this compound tablets, the following method is recommended for quality control and bioequivalence studies.

Experimental Protocol 1: FDA Recommended Method

Objective: To assess the dissolution of immediate-release this compound tablets according to the FDA's recommended method.

Materials:

  • This compound Tablets (Test and Reference products)

  • Deionized/Purified Water

  • Reagents for 0.1 N Hydrochloric Acid (HCl)

  • Dissolution Vessels (900 mL capacity)

  • USP Apparatus 2 (Paddle)

  • Constant temperature water bath

  • UV-Vis Spectrophotometer or a validated HPLC system

  • Syringes and Filters (e.g., 0.45 µm PVDF)

Procedure:

  • Apparatus Setup:

    • Set up the USP Apparatus 2 (Paddle).

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C using a water bath.

  • Medium Preparation:

    • Prepare 900 mL of 0.1 N HCl.

    • Deaerate the medium prior to use.

  • Dissolution Test:

    • Place 900 mL of the 0.1 N HCl medium into each dissolution vessel.

    • Allow the medium to equilibrate to 37 ± 0.5°C.

    • Carefully drop one this compound tablet into each vessel.

    • Start the paddle rotation at 50 RPM.

    • Withdraw aliquots (e.g., 10 mL) at specified time points (e.g., 10, 15, 20, 30, and 45 minutes).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

  • Sample Analysis (UV-Vis Method):

    • Filter the collected samples through a 0.45 µm filter, discarding the first few milliliters.

    • Measure the absorbance of the filtered samples at approximately 255 nm, using 0.1 N HCl as a blank.

    • Calculate the concentration and the cumulative percentage of this compound dissolved at each time point using a standard calibration curve.

Data Presentation: FDA Recommended Method
ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Medium 0.1 N HCl
Volume 900 mL
Rotation Speed 50 RPM
Temperature 37 ± 0.5°C
Sampling Times 10, 15, 20, 30, 45 minutes
Analysis UV-Vis at 255 nm or HPLC

Table 1: Summary of FDA Recommended Dissolution Conditions for this compound Tablets.

Alternative and Research-Based Dissolution Methods

Scientific literature presents several alternative dissolution methods for this compound tablets, often tailored to specific formulation types (e.g., sustained-release) or research objectives (e.g., simulating gastrointestinal conditions).

Method for Sustained-Release Formulations

For sustained-release tablets, a two-stage dissolution is often employed to simulate the transit from the acidic environment of the stomach to the more neutral pH of the intestine.

Objective: To evaluate the in vitro drug release from sustained-release this compound tablets over an extended period, simulating gastrointestinal pH changes.

Materials:

  • Sustained-Release this compound Tablets

  • Reagents for 0.1 N HCl and pH 6.8 Phosphate (B84403) Buffer

  • USP Apparatus 1 (Basket) or Apparatus 2 (Paddle)

  • Other materials as listed in Protocol 1

Procedure:

  • Apparatus Setup:

    • Set up USP Apparatus 1 (Basket) at 100 RPM or Apparatus 2 (Paddle) at 50 RPM.[2]

    • Maintain the temperature at 37 ± 0.5°C.

  • Acid Stage (First 2 hours):

    • Place 900 mL of 0.1 N HCl into each vessel.

    • Place one tablet in each basket or vessel.

    • Begin the test and withdraw samples at 1 and 2 hours.

  • Buffer Stage (Subsequent hours):

    • After 2 hours, withdraw a final sample from the acid medium.

    • Change the medium to 900 mL of pH 6.8 phosphate buffer (pre-warmed to 37 ± 0.5°C).

    • Continue the dissolution test for up to 10-12 hours, with sampling at regular intervals (e.g., hourly).[2]

  • Sample Analysis:

    • Analyze samples as described in Protocol 1, using the respective medium as a blank. The UV-Vis wavelength is typically 255 nm.[2]

Formulation1 hr2 hr4 hr6 hr8 hr10 hr12 hr
F1 9.1%15.2%30.8%45.1%60.5%75.3%88.2%
F9 12.5%25.1%48.9%68.4%85.3%96.2%99.8%

Table 2: Example cumulative drug release data for different sustained-release (SR) this compound tablet formulations. Data is illustrative based on published profiles.[2]

Biorelevant Dissolution Media

To better predict in vivo performance, dissolution studies can be conducted in biorelevant media that mimic the composition of human intestinal fluids in fasted (FaSSIF) and fed (FeSSIF) states.[3]

Objective: To assess this compound tablet dissolution in a medium that simulates the fasted state small intestine.

Materials:

  • This compound Tablets

  • FaSSIF powder or individual reagents (Sodium taurocholate, Lecithin (B1663433), Maleic acid, Sodium hydroxide, Sodium chloride)

  • USP Apparatus 2 (Paddle)

  • Other materials as listed in Protocol 1

Procedure:

  • Apparatus Setup:

    • Set up USP Apparatus 2 (Paddle) at 50 RPM.

    • Maintain the temperature at 37 ± 0.5°C.

  • Medium Preparation (FaSSIF, pH 6.5):

    • Prepare FaSSIF medium according to established protocols. This typically involves dissolving sodium taurocholate and lecithin in a buffer.

    • Use 500 mL or 900 mL of the medium per vessel.[2]

  • Dissolution Test & Analysis:

    • Follow the dissolution and sampling procedure as outlined in Protocol 1.

    • Analyze samples using a validated HPLC method, as the components of FaSSIF can interfere with direct UV-Vis analysis.

Time (min)0.1 N HClpH 6.8 Phosphate BufferFaSSIF (3 mM bile salt)
15 ~51%~45%~20%
30 ~72%~68%~30%
60 ~95%~90%~35%
120 >99%>99%~40%

Table 3: Illustrative comparison of this compound release from an immediate-release tablet in different dissolution media. Data is synthesized from multiple sources for comparative purposes.[2][4][5]

Analytical Methodology

Accurate quantification of dissolved this compound is essential. Both UV-Vis spectrophotometry and HPLC are commonly used.

  • UV-Vis Spectrophotometry: A simple and rapid method suitable for simple aqueous media (e.g., 0.1 N HCl, buffers). The maximum absorbance (λmax) is typically measured around 255 nm .[2][6]

  • High-Performance Liquid Chromatography (HPLC): The preferred method for complex media (e.g., FaSSIF) and for stability-indicating assays. A typical system would involve:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) phosphate or water), often in a 50:50 or similar ratio.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254-256 nm.

Mandatory Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep prep process process analysis analysis output output A Prepare Dissolution Medium (e.g., 0.1 N HCl) B Deaerate Medium A->B C Set up Apparatus (e.g., USP II @ 50 RPM) B->C D Equilibrate to 37°C C->D E Add Tablet to Vessel D->E F Start Test E->F G Withdraw Aliquots at Timed Intervals F->G H Filter Samples G->H I Measure Absorbance (UV-Vis @ 255 nm) or Inject (HPLC) H->I J Calculate % Dissolved I->J K Dissolution Profile (Data & Graph) J->K

Caption: Experimental workflow for a standard dissolution test.

Two_Stage_Dissolution cluster_stage1 Acid Stage (0-2 hours) cluster_stage2 Buffer Stage (2-12 hours) stage1 stage1 stage2 stage2 action action analysis analysis start Start Test (1 Tablet per Vessel) A1 Medium: 0.1 N HCl start->A1 A2 Sample at 1 hr, 2 hr A1->A2 change Medium Change A2->change B1 Medium: pH 6.8 Phosphate Buffer change->B1 B2 Sample Hourly B1->B2 end_analysis Analyze All Samples (UV-Vis or HPLC) B2->end_analysis

Caption: Logical flow for a two-stage sustained-release dissolution test.

References

Application Notes and Protocols: Establishing a Voriconazole-Resistant Fungal Strain for Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Voriconazole (B182144) is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections, particularly those caused by Aspergillus and Candida species.[1] However, the emergence of this compound resistance is a growing clinical concern that necessitates further research into the underlying mechanisms and the development of novel therapeutic strategies.[1][2] These application notes provide detailed protocols for the in vitro establishment of a this compound-resistant fungal strain, its characterization, and the investigation of potential resistance mechanisms. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

The primary mechanisms of azole resistance in fungi are well-documented and include:

  • Alterations in the drug target: Mutations in the ERG11 (in yeasts) or cyp51A (in molds) gene, which encodes the target enzyme lanosterol (B1674476) 14-α-demethylase, can reduce the binding affinity of this compound.[2][3][4]

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, such as Cdr1p, Cdr2p, and Mdr1p, actively pump the drug out of the fungal cell.[5][6][7]

  • Alterations in the sterol biosynthesis pathway: Changes in this pathway can compensate for the inhibition of Erg11p/Cyp51A.[8][9]

This document outlines protocols for inducing this compound resistance, determining the minimum inhibitory concentration (MIC), and analyzing the expression of key resistance-associated genes.

Data Presentation

Table 1: In Vitro Activity of this compound Against Fungal Strains
Fungal StrainGenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type (WT)Parental0.125-
This compound-Resistant (VRZ-R)Induced8.064

MIC values are hypothetical and for illustrative purposes.

Table 2: Relative Gene Expression in Wild-Type vs. This compound-Resistant Strains
GeneFunctionRelative Expression (VRZ-R vs. WT)
ERG11/cyp51ADrug Target4.5-fold increase
CDR1ABC Transporter12.2-fold increase
MDR1MFS Transporter8.7-fold increase

Gene expression levels are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol for Inducing this compound Resistance in Candida albicans

This protocol describes a method for inducing this compound resistance in a susceptible Candida albicans strain through sequential exposure to increasing concentrations of the drug.

Materials:

  • Susceptible Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar (B569324) and broth

  • This compound powder

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

Procedure:

  • Prepare Initial Inoculum:

    • Subculture the C. albicans strain onto a fresh YPD agar plate and incubate at 35°C for 24 hours.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[10]

    • Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.

  • Serial Passage with Increasing this compound Concentrations:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • In a 96-well plate, expose the prepared inoculum to a sub-MIC concentration of this compound (e.g., 0.5x MIC) in YPD broth.

    • Incubate the plate at 35°C for 48 hours.

    • After incubation, transfer an aliquot of the culture from the well with the highest this compound concentration that shows growth to a new plate with a fresh serial dilution of this compound, starting at the concentration from which the aliquot was taken.

    • Repeat this process of serial passage, gradually increasing the concentration of this compound.[11][12]

    • Continue the passages until the strain can consistently grow at a this compound concentration significantly higher than the initial MIC (e.g., >8-fold).

  • Isolate and Confirm Resistant Strain:

    • After achieving the desired level of resistance, streak the culture from the highest this compound concentration onto a YPD agar plate and incubate to obtain single colonies.

    • Select a single colony and confirm its MIC for this compound using the protocol described in section 3.2.

    • Cryopreserve the confirmed this compound-resistant strain for future use.

Protocol for Broth Microdilution Antifungal Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.[13][14]

Materials:

  • Fungal isolate (wild-type and resistant strains)

  • RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • This compound stock solution

  • Sterile, flat-bottom 96-well microtiter plates[15]

  • Spectrophotometer or plate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a 2x working solution of this compound in RPMI 1640 medium.

    • Dispense 100 µL of RPMI 1640 into wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the 2x this compound working solution to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control.[10]

  • Prepare Fungal Inoculum:

    • Prepare the fungal inoculum as described in section 3.1, step 1. The final concentration in the wells should be 0.5-2.5 x 10^3 CFU/mL.[16]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (1 through 11).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determine Minimum Inhibitory Concentration (MIC):

    • The MIC is the lowest concentration of this compound that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.[10] This can be determined visually or by reading the absorbance at 530 nm with a spectrophotometer.[16]

Protocol for Quantitative Real-Time PCR (qRT-PCR) of Resistance Genes

This protocol is for quantifying the expression levels of genes associated with this compound resistance.

Materials:

  • Wild-type and this compound-resistant fungal strains

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for target genes (ERG11/cyp51A, CDR1, MDR1) and a housekeeping gene (ACT1)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction:

    • Grow the wild-type and resistant strains in YPD broth to mid-log phase.

    • Optionally, expose the cultures to a sub-MIC concentration of this compound for a short period (e.g., 2 hours) to induce gene expression.

    • Harvest the cells and extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Set up the qRT-PCR reactions using the synthesized cDNA, gene-specific primers, and a qRT-PCR master mix.

    • Run the reactions on a qRT-PCR instrument. The cycling conditions will depend on the instrument and master mix used.

  • Data Analysis:

    • Quantify the relative expression of the target genes in the resistant strain compared to the wild-type strain using the comparative ΔΔCt method. The expression levels should be normalized to the housekeeping gene (ACT1).

Visualizations

Signaling Pathways and Experimental Workflows

Voriconazole_Resistance_Mechanisms cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms This compound This compound Erg11p/Cyp51A Erg11p/Cyp51A This compound->Erg11p/Cyp51A Inhibits Ergosterol Synthesis Ergosterol Synthesis Erg11p/Cyp51A->Ergosterol Synthesis Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol Synthesis->Fungal Cell Membrane Component of ERG11/cyp51A Mutation ERG11/cyp51A Mutation ERG11/cyp51A Mutation->Erg11p/Cyp51A Alters Target Efflux Pumps (CDR1, MDR1) Efflux Pumps (CDR1, MDR1) Efflux Pumps (CDR1, MDR1)->this compound Expels Drug TAC1/UPC2 Activation TAC1/UPC2 Activation TAC1/UPC2 Activation->Efflux Pumps (CDR1, MDR1) Upregulates

Caption: Mechanisms of this compound resistance in fungi.

Experimental_Workflow start Start with Susceptible Fungal Strain induce_resistance Induce Resistance via Serial this compound Exposure start->induce_resistance isolate_strain Isolate Single Resistant Colony induce_resistance->isolate_strain confirm_mic Confirm MIC with Broth Microdilution Assay isolate_strain->confirm_mic characterize Characterize Resistant Strain confirm_mic->characterize q_pcr qRT-PCR for Gene Expression Analysis characterize->q_pcr end Established this compound- Resistant Strain q_pcr->end

Caption: Workflow for establishing a this compound-resistant strain.

References

Application Notes and Protocols: In Vitro Combinations of Voriconazole with Other Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro application of voriconazole (B182144) in combination with other antifungal agents. The document summarizes key quantitative data from published studies, offers detailed protocols for essential experiments, and visualizes complex biological pathways and experimental workflows.

Introduction

This compound, a broad-spectrum triazole antifungal, is a cornerstone in the treatment of invasive fungal infections.[1][2][3][4] However, the emergence of drug-resistant fungal pathogens and the need to enhance clinical efficacy have spurred research into combination therapies.[5][6] Combining this compound with other antifungals can lead to synergistic or additive effects, potentially lowering required doses, reducing toxicity, and overcoming resistance.[5][7] This document details the in vitro assessment of this compound in combination with agents such as terbinafine (B446), amphotericin B, flucytosine, and echinocandins.

Data Presentation: Summary of In Vitro Interactions

The following tables summarize the quantitative outcomes of in vitro studies combining this compound with other antifungal agents against various fungal species. The interactions are primarily categorized based on the Fractional Inhibitory Concentration (FIC) index, a standard measure for assessing antifungal synergy.

Interaction Categories:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: FIC index > 0.5 to ≤ 4.0

  • Antagonism: FIC index > 4.0

Table 1: this compound in Combination with Various Antifungals against Candida Species
Fungal SpeciesCombination AgentNo. of IsolatesSynergy (%)Additive/Indifference (%)Antagonism (%)Key Findings & Reference
Candida glabrataTerbinafine2075%25%0%Significant reduction in the geometric mean MIC of both drugs.[5]
Candida glabrataAmphotericin B2010%90%0%Significant reduction in the geometric mean MIC of Amphotericin B.[5]
Candida glabrataFlucytosine205%95%0%Significant reduction in the geometric mean MIC of this compound.[5]
Candida albicans (fluconazole-resistant)Terbinafine3959%41%0%Synergy was observed in 100% of this compound-resistant isolates.[7]
Candida spp. (various)Micafungin (B1204384)101~3%97%0%The combination was largely indifferent for most Candida isolates.[8]
Table 2: this compound in Combination with Various Antifungals against Aspergillus and Other Filamentous Fungi
Fungal SpeciesCombination AgentNo. of IsolatesSynergy (%)Additive/Indifference (%)Antagonism (%)Key Findings & Reference
Aspergillus fumigatusMicafungin6179%21%0%Synergistic effects were observed in the majority of A. fumigatus isolates.[8]
Aspergillus flavusMicafungin24Not specifiedNot specifiedNot specifiedA fourfold decrease in the EC90 of this compound was not observed with this species.[9]
Aspergillus terreusMicafunginNot specifiedNot specifiedNot specifiedNot specifiedA fourfold decrease in the EC90 of this compound was detected in combination with micafungin.[9]
Aspergillus spp. (various)Anidulafungin300%97%0%Indifferent interactions were observed for the vast majority of isolates.[10]
Scedosporium spp. & Fusarium solaniMicafungin7100%0%0%The combination was synergistic against all tested isolates of these fungi.[8]
Azole-resistant Aspergillus fumigatusCaspofungin3Not specifiedNot specifiedNot specifiedBliss analysis showed a synergistic interaction for one of the three resistant isolates.[11]

Mechanism of Action: Visualizing Synergistic Interactions

The synergistic effects of this compound in combination with other antifungals often arise from targeting different steps in critical cellular pathways.

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

This compound inhibits lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][4] Terbinafine inhibits squalene (B77637) epoxidase, an earlier step in the same pathway.[12] The simultaneous inhibition of two different enzymes in this pathway leads to a more profound disruption of ergosterol production and accumulation of toxic precursors, resulting in a synergistic antifungal effect.[7][13]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Agents Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase (Erg1) Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (Erg11) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Terbinafine Terbinafine Squalene Epoxidase (Erg1) Squalene Epoxidase (Erg1) Terbinafine->Squalene Epoxidase (Erg1) Inhibits This compound This compound Lanosterol 14α-demethylase (Erg11) Lanosterol 14α-demethylase (Erg11) This compound->Lanosterol 14α-demethylase (Erg11) Inhibits

Dual inhibition of the ergosterol biosynthesis pathway.
Cell Wall and Cell Membrane Disruption

Echinocandins, such as micafungin and anidulafungin, inhibit β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall.[14][15][16] The resulting cell wall stress and damage can increase the permeability of the fungal cell, potentially facilitating the entry of this compound to its target, lanosterol 14α-demethylase, located in the cell membrane.[14]

G cluster_cell Fungal Cell cluster_drugs Antifungal Agents Cell Wall Cell Wall This compound This compound Cell Wall->this compound Increased Permeability Facilitates Entry Cell Membrane Cell Membrane Ergosterol Synthesis Ergosterol Synthesis Ergosterol Synthesis->Cell Membrane Component of β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis->Cell Wall Builds Echinocandins Echinocandins Echinocandins->β-(1,3)-D-glucan Synthesis Inhibits This compound->Ergosterol Synthesis Inhibits

Combined action of echinocandins and this compound.

Experimental Protocols

The following are detailed protocols for two common in vitro methods used to assess the interaction between this compound and other antifungal agents.

Checkerboard Broth Microdilution Assay

This method is used to determine the FIC index and systematically evaluate the interaction between two antimicrobial agents over a range of concentrations.

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the FIC index.

Materials:

  • 96-well microtiter plates

  • This compound and partner antifungal agent

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of this compound and the partner antifungal in a suitable solvent (e.g., DMSO).

    • Create a series of twofold dilutions of each drug in RPMI 1640 medium at four times the final desired concentrations.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 into each well of a 96-well plate.

    • Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).

    • Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls, as well as a drug-free growth control well and a sterility control well (no inoculum).

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture, suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL).

    • Dilute the suspension in RPMI 1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Determine the MIC of each drug alone and in combination by visual inspection or by reading the optical density at 490 nm.[5] The MIC is the lowest concentration that causes a significant inhibition of growth compared to the growth control.

    • Calculate the FIC for each drug: FIC = MIC of drug in combination / MIC of drug alone.

    • Calculate the FIC index: ΣFIC = FIC of this compound + FIC of partner drug.

    • Interpret the results based on the FIC index categories mentioned above.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Drug_Dilutions Prepare Drug Dilutions (4x final concentration) Plate_Setup Dispense Drugs into 96-well Plate (Checkerboard) Drug_Dilutions->Plate_Setup Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum_Prep->Inoculate Plate_Setup->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_MICs Determine MICs Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret Interpret Interaction Calculate_FIC->Interpret

Workflow for the checkerboard broth microdilution assay.
Time-Kill Assay

This dynamic method assesses the rate and extent of fungicidal or fungistatic activity of an antifungal combination over time.

Objective: To determine the effect of this compound in combination with a partner antifungal on the rate of fungal killing.

Materials:

  • This compound and partner antifungal agent

  • RPMI 1640 medium (buffered with MOPS)

  • Fungal isolate

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension adjusted to a 0.5 McFarland standard as described for the checkerboard assay.

    • Dilute this suspension in RPMI 1640 to achieve a starting inoculum of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes with RPMI 1640 containing the desired concentrations of the antifungal agents, both alone and in combination (e.g., 1x MIC, 4x MIC).

    • Include a drug-free growth control tube.

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 12, 24, and 48 hours), remove an aliquot (e.g., 100 µL) from each tube.

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each antifungal combination to generate time-kill curves.

    • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared with the most active single agent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (~1-5 x 10⁵ CFU/mL) Inoculate Inoculate Tubes Inoculum_Prep->Inoculate Assay_Tubes Prepare Assay Tubes with Antifungals (Alone & Combo) Assay_Tubes->Inoculate Incubate_Sample Incubate with Agitation Sample at Time Points Inoculate->Incubate_Sample Serial_Dilute Serially Dilute Samples Incubate_Sample->Serial_Dilute Plate_Count Plate and Count Colonies (CFU) Serial_Dilute->Plate_Count Plot_Curves Plot Time-Kill Curves Plate_Count->Plot_Curves

Workflow for the time-kill assay.

Conclusion

The in vitro combination of this compound with other antifungal agents demonstrates significant potential for enhancing antifungal activity against a range of clinically important fungi. Notably, the combination of this compound with terbinafine shows strong synergy against Candida species, while its combination with echinocandins can be highly effective against filamentous fungi like Aspergillus fumigatus. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals exploring novel antifungal combination therapies. Further in vivo studies are warranted to confirm the clinical utility of these promising in vitro findings.[5][17]

References

Troubleshooting & Optimization

Technical Support Center: Managing Voriconazole-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating voriconazole-induced hepatotoxicity in animal models.

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound-induced hepatotoxicity?

The primary mechanism of this compound-induced hepatotoxicity is believed to be oxidative stress, largely mediated by its major metabolite, This compound (B182144) N-oxide (VNO).[1] This leads to an accumulation of reactive oxygen species (ROS), inhibition of antioxidant enzymes, and subsequent cellular damage.[1] Key events include:

  • ROS Accumulation: VNO has been shown to generate ROS, leading to oxidative damage to cellular components like lipids, proteins, and DNA.

  • Antioxidant Depletion: A decrease in the glutamine-to-glutamate ratio has been observed, suggesting an increased demand for glutathione (B108866) biosynthesis to counteract oxidative stress.[2][3]

  • Mitochondrial Dysfunction: Oxidative stress can impair mitochondrial function, leading to further cellular injury.

  • Inflammation: Damaged hepatocytes can release damage-associated molecular patterns (DAMPs), triggering an inflammatory response that exacerbates liver injury.[4]

How can I induce this compound hepatotoxicity in a mouse model?

A commonly cited method for inducing hepatotoxicity in mice is the repeated intravenous administration of this compound.

Experimental Protocol: Mouse Model

ParameterDescription
Animal Strain C57BL/6 mice are frequently used.[3]
Drug This compound (VCZ)
Dose 40 mg/kg body weight per injection.[3]
Route of Administration Tail vein injection.[3]
Frequency Three repeated doses.[3]
Vehicle To be determined based on the specific formulation of this compound used.
Endpoint Assessment Plasma and liver tissue collection for biochemical and histopathological analysis.
What are the characteristic features of this compound-induced hepatotoxicity in a rat model?

In rats, this compound-induced liver injury is characterized by a combination of biochemical and histopathological changes.

Key Pathological Features in Rats:

  • Biochemical Alterations: Significant elevation in plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[5]

  • Histopathological Findings:

    • Accumulation of lipid droplets in hepatocytes.[5]

    • Inflammation.[5]

    • Fibrosis.[5]

  • Metabolic Changes: Alterations in lipid metabolism, cholesterol, and bile acids have been reported.[5][6]

What are the expected changes in liver function tests (LFTs) in animal models of this compound hepatotoxicity?

Significant elevations in serum aminotransferases are a hallmark of this compound-induced hepatotoxicity in animal models. While specific fold-changes can vary between studies and models, the general trend is a marked increase in ALT and AST levels.

Summary of Expected Biochemical Changes

BiomarkerAnimal ModelExpected Change
Alanine Aminotransferase (ALT) RatSignificant Elevation[5]
Aspartate Aminotransferase (AST) RatSignificant Elevation[5]
Glutamine/Glutamate Ratio MouseSignificant Reduction[3]

Troubleshooting Guide

Issue: High variability in the induction of hepatotoxicity between animals.
  • Possible Cause: Inconsistent drug administration, particularly with intravenous injections.

  • Troubleshooting Step: Ensure proper training in tail vein injection techniques to guarantee consistent dosing. Consider using a catheter for repeated injections to minimize stress and ensure accurate delivery.

  • Possible Cause: Genetic variability within the animal strain, affecting drug metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, and genetic polymorphisms can influence its clearance.[4][7]

  • Troubleshooting Step: Use a well-characterized and genetically stable inbred animal strain. If significant variability persists, consider genotyping the animals for relevant metabolizing enzymes.

  • Possible Cause: Differences in the gut microbiome, which can influence drug metabolism and host immune responses.

  • Troubleshooting Step: Standardize housing conditions, diet, and water source to minimize variations in the gut microbiome. Co-housing animals for a period before the experiment may also help normalize their microbiomes.

Issue: Unexpectedly high mortality rate in the experimental group.
  • Possible Cause: The dose of this compound may be too high for the specific animal strain or age group, leading to acute toxicity.

  • Troubleshooting Step: Perform a dose-ranging study to determine the optimal dose that induces hepatotoxicity without causing excessive mortality. Start with a lower dose and gradually increase it while closely monitoring the animals for signs of distress.

  • Possible Cause: Off-target toxicity affecting other organs.

  • Troubleshooting Step: Conduct a more comprehensive toxicological assessment, including histopathological examination of other major organs (e.g., kidneys, heart) to identify any off-target effects.

Experimental Protocols

Histopathological Assessment of Liver Injury

  • Tissue Collection: Euthanize animals at the designated endpoint and immediately perfuse the liver with phosphate-buffered saline (PBS) to remove blood.

  • Fixation: Fix a section of the liver in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Oil Red O (on frozen sections) to specifically visualize lipid accumulation.

  • Scoring: Evaluate the stained sections under a microscope by a trained pathologist, blinded to the treatment groups. A semi-quantitative scoring system can be used to assess the severity of hepatocellular necrosis, inflammation, and steatosis.

Biochemical Analysis of Liver Function

  • Blood Collection: Collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital sinus) into tubes containing an anticoagulant (e.g., heparin, EDTA).

  • Plasma/Serum Separation: Centrifuge the blood samples to separate plasma or serum.

  • Enzyme Assays: Use commercially available assay kits to measure the activity of ALT and AST in the plasma or serum samples according to the manufacturer's instructions.

  • Data Analysis: Express the results as units per liter (U/L) and compare the levels between the control and this compound-treated groups.

Visualizations

Voriconazole_Hepatotoxicity_Pathway This compound This compound CYP450 CYP450 Enzymes (e.g., CYP2C19) This compound->CYP450 Metabolism VNO This compound N-oxide (VNO) CYP450->VNO ROS Reactive Oxygen Species (ROS) VNO->ROS Generates Antioxidant_Defense Antioxidant Defense (e.g., Glutathione) VNO->Antioxidant_Defense Inhibits Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense->Oxidative_Stress Inhibits Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hepatocyte_Injury Hepatocyte Injury & Necrosis Oxidative_Stress->Hepatocyte_Injury Mitochondrial_Dysfunction->Hepatocyte_Injury Lipid_Accumulation Lipid Accumulation Hepatocyte_Injury->Lipid_Accumulation DAMPs DAMPs Release Hepatocyte_Injury->DAMPs Inflammation Inflammation DAMPs->Inflammation

Caption: Signaling pathway of this compound-induced hepatotoxicity.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Animal_Selection Select Animal Model (e.g., C57BL/6 Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Dosing Administer this compound (e.g., 40 mg/kg IV) Acclimatization->Dosing Monitoring Monitor Animal Health Dosing->Monitoring Sample_Collection Collect Blood and Liver Tissue Monitoring->Sample_Collection Biochemical_Analysis Biochemical Analysis (ALT, AST) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Analysis Sample_Collection->Histopathology

Caption: Experimental workflow for studying this compound hepatotoxicity.

References

Technical Support Center: Optimizing Voriconzole Dosage to Minimize Central Nervous System (CNS) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing voriconzole dosage and minimizing the risk of central nervous system (CNS) toxicity during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the target therapeutic range for voriconzole trough concentrations?

A1: The generally accepted therapeutic range for voriconzole trough concentration (Cmin) is 1.0 to 5.5 mg/L.[1][2] For severe infections, such as those involving the CNS or pathogens with high minimum inhibitory concentrations (MICs), a higher target of 2.0 to 5.5 mg/L is often recommended.[1] Some guidelines suggest a slightly broader range of 1 to 6 mg/L may be acceptable, but levels exceeding this are associated with an increased risk of toxicity.[2][3]

Q2: What is the relationship between voriconzole concentration and CNS toxicity?

A2: There is a significant correlation between elevated voriconzole trough concentrations and the risk of CNS toxicity.[3][4][5][6][7][8] One retrospective cohort study identified a Cmin threshold of 4.85 mg/L for CNS toxicity.[3][4][5][6] In that study, the incidence of CNS toxicity was 32.9% in patients with a Cmin >4.85 mg/L, compared to 11.6% in those with a Cmin ≤4.85 mg/L.[3][4][5][6] Other studies suggest that the risk of neurotoxicity increases when trough concentrations exceed 4.0 to 5.5 mg/L.[9][10]

Q3: What are the common symptoms of voriconzole-induced CNS toxicity?

A3: Voriconzole-related CNS toxicity can manifest as a range of symptoms, including visual disturbances (blurred vision, photophobia, color changes), hallucinations (both visual and auditory), confusion, dizziness, and encephalopathy.[3][11][12] These adverse events are often reversible upon discontinuation of the drug or a reduction in dosage.[3][9]

Q4: How does CYP2C19 genotype affect voriconzole dosage and toxicity risk?

A4: Voriconzole is primarily metabolized by the CYP2C19 enzyme, and genetic polymorphisms in this enzyme can significantly impact drug exposure.[13][14][15]

  • Poor Metabolizers (PMs): Individuals with reduced or no CYP2C19 function have a decreased ability to metabolize voriconzole, leading to higher plasma concentrations and an increased risk of toxicity with standard doses.[13][14][15]

  • Ultrarapid and Rapid Metabolizers (UMs/RMs): These individuals metabolize voriconzole more quickly, which can result in subtherapeutic drug levels and potential treatment failure with standard dosing.[13][15][16]

Therefore, knowledge of a patient's or subject's CYP2C19 genotype can be a valuable tool in guiding initial dose selection.[14][16]

Q5: When should Therapeutic Drug Monitoring (TDM) for voriconzole be performed?

A5: TDM is recommended to ensure voriconzole concentrations are within the therapeutic range, thereby optimizing efficacy and minimizing toxicity.[17] TDM is particularly important in the following situations:

  • Patients exhibiting signs of toxicity.[13]

  • Patients not responding to therapy.[13]

  • Patients with altered hepatic function.

  • When there is concern for drug-drug interactions that could affect voriconzole levels.[13]

  • In pediatric populations due to high pharmacokinetic variability.[2]

  • Patients with known CYP2C19 polymorphisms that affect metabolism.

Trough concentrations should be measured after reaching steady-state, which is typically 4 to 7 days after starting therapy or changing the dose.[2][17]

Troubleshooting Guides

Issue 1: Supratherapeutic Voriconzole Levels and/or CNS Toxicity Observed

  • Initial Action: If a patient exhibits signs of CNS toxicity, it is recommended to hold the next dose of voriconzole.[2][18] A trough level should be drawn to confirm if the concentration is supratherapeutic.

  • Dose Adjustment:

    • For trough levels >6 mg/L with associated toxicity, hold one dose and then reduce the subsequent maintenance dose by 50%.[2]

    • For trough levels >5.5-6 mg/L without toxicity, a 25-50% dose reduction is often recommended.[2][18]

    • If toxicity is not reversed with dose reduction, consider switching to an alternative antifungal agent.[2]

  • Re-monitoring: After any dose adjustment, repeat the trough level measurement in 4-7 days to ensure it is within the therapeutic range.

Issue 2: Subtherapeutic Voriconzole Levels

  • Initial Action: Confirm patient adherence and the timing of the last dose relative to the blood draw.

  • Dose Adjustment:

    • For trough levels <1.0 mg/L, the dose can be increased by 25-50%.[18]

    • For patients with trough levels between 0.5-1.0 mg/L, a 25% dose increase is a reasonable starting point.[2]

  • Re-monitoring: A follow-up trough level should be obtained 5-7 days after the dose adjustment to assess the impact of the change.

Data Presentation

Table 1: Voriconzole Therapeutic Drug Monitoring (TDM) Target Ranges and Toxicity Thresholds

ParameterConcentration (mg/L)Clinical Significance
Standard Therapeutic Range 1.0 - 5.5Associated with efficacy and lower risk of toxicity.[1][2]
Therapeutic Range for Severe/CNS Infections 2.0 - 5.5Recommended for more serious infections to ensure adequate site penetration.[1]
Toxicity Threshold > 4.85 - 6.0Increased risk of CNS and hepatic toxicity.[3][4][5][6][10]

Table 2: General Dose Adjustment Recommendations Based on Voriconzole Trough Levels (Adults)

Trough Level (mg/L)Clinical ScenarioRecommended Action
< 1.0SubtherapeuticIncrease dose by 25-50%.[18]
1.0 - 5.5TherapeuticContinue current dose if patient is responding.
> 5.5Supratherapeutic (asymptomatic)Decrease dose by 25-50%.[18]
> 5.5Supratherapeutic (with toxicity)Hold at least one dose and decrease subsequent doses by 50%.[2][18]

Experimental Protocols

Protocol: Measurement of Voriconzole in Serum/Plasma by High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol. Specific parameters may need to be optimized for your laboratory's equipment and reagents.

  • Sample Preparation:

    • Collect a trough blood sample in a tube appropriate for serum or plasma separation.

    • Centrifuge the sample to separate the serum or plasma.

    • To 100 µL of serum/plasma, add an internal standard (e.g., another azole antifungal not being administered).

    • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724). Vortex to mix.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically around 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength appropriate for voriconzole or, for higher sensitivity and specificity, tandem mass spectrometry (LC-MS/MS).

  • Quantification:

    • Create a standard curve using known concentrations of voriconzole in a drug-free serum or plasma matrix.

    • Analyze the patient samples and quantify the voriconzole concentration by comparing the peak area ratio of voriconzole to the internal standard against the standard curve.

Visualizations

Voriconazole_TDM_Workflow cluster_start Initiation of Therapy cluster_monitoring Therapeutic Drug Monitoring cluster_evaluation Concentration Evaluation cluster_action Clinical Action Start Start Voriconazole (Consider CYP2C19 Genotype) Measure Measure Trough Level (Days 4-7) Start->Measure Therapeutic Therapeutic (1.0-5.5 mg/L) Measure->Therapeutic In Range Subtherapeutic Subtherapeutic (<1.0 mg/L) Measure->Subtherapeutic Too Low Supratherapeutic Supratherapeutic (>5.5 mg/L) Measure->Supratherapeutic Too High Continue Continue Current Dose Therapeutic->Continue Increase Increase Dose Subtherapeutic->Increase Decrease Decrease Dose / Hold Supratherapeutic->Decrease Continue->Measure Re-monitor as clinically indicated Increase->Measure Re-measure in 4-7 days Decrease->Measure Re-measure in 4-7 days

Caption: Workflow for Therapeutic Drug Monitoring (TDM) of Voriconzole.

Voriconazole_Metabolism_Factors cluster_factors Influencing Factors cluster_outcomes Clinical Outcomes VCZ This compound Concentration Toxicity CNS Toxicity VCZ->Toxicity high levels increase risk Efficacy Therapeutic Efficacy VCZ->Efficacy therapeutic levels improve CYP2C19 CYP2C19 Genotype (PM, IM, NM, RM, UM) CYP2C19->VCZ modulates DDI Drug-Drug Interactions (Inhibitors/Inducers) DDI->VCZ alters Hepatic Hepatic Function Hepatic->VCZ affects Dose Administered Dose Dose->VCZ increases

Caption: Factors Influencing Voriconzole Concentration and Clinical Outcomes.

References

Technical Support Center: Troubleshooting Variable Voriconazole Plasma Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the variability of voriconazole (B182144) plasma concentrations in research subjects.

Frequently Asked Questions (FAQs)

Q1: What is the recommended therapeutic range for this compound plasma trough concentrations?

The generally accepted therapeutic range for this compound trough concentrations is 1.0 to 5.5 mg/L for prophylactic and therapeutic use. For severe infections, a target range of 2.0 to 5.5 mg/L is often recommended.[1] Concentrations below this range may be associated with treatment failure, while levels above this range are linked to an increased risk of toxicity.[2]

Q2: How long does it take for this compound to reach steady-state plasma concentrations?

This compound typically reaches steady-state plasma concentrations within 5 to 7 days of consistent dosing.[2][3] If a loading dose is administered, steady-state can be achieved earlier.[3] It is recommended to draw blood samples for trough concentration measurement after at least 5 days of stable dosing to ensure steady-state has been reached.[2]

Q3: What are the primary factors that contribute to the variability in this compound plasma concentrations?

The significant inter-individual variability of this compound plasma concentrations is attributed to several factors, including:

  • Non-linear Pharmacokinetics: this compound exhibits saturable metabolism, meaning a small change in dose can lead to a disproportionately large change in plasma concentration.[2]

  • Genetic Polymorphisms: The primary enzyme responsible for this compound metabolism is Cytochrome P450 2C19 (CYP2C19), which is highly polymorphic.[4][5][6] An individual's CYP2C19 genotype (e.g., poor, intermediate, extensive, or ultrarapid metabolizer) significantly impacts drug clearance.[3][4][5]

  • Drug-Drug Interactions: this compound is a substrate and inhibitor of CYP2C19, CYP2C9, and CYP3A4.[5][7] Co-administration with inducers or inhibitors of these enzymes can significantly alter this compound concentrations.[7]

  • Hepatic Function: As this compound is extensively metabolized in the liver, impaired hepatic function can lead to decreased clearance and higher plasma concentrations.[3][8]

  • Patient Age: Both children and elderly patients can exhibit different pharmacokinetic profiles compared to the general adult population.[9]

Troubleshooting Guides

Issue 1: Sub-therapeutic this compound Plasma Concentrations (<1.0 mg/L)

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Action
Non-adherence to dosing regimen Confirm with the research subject their adherence to the prescribed dosing schedule and timing.
Drug-drug interaction (Inducers) Review concomitant medications for CYP2C19, CYP2C9, or CYP3A4 inducers (e.g., rifampin, carbamazepine, phenytoin, St. John's Wort).[7][8][10] If possible, consider alternative medications or adjust the this compound dose with careful monitoring.
CYP2C19 Ultrarapid Metabolizer Status Consider genotyping the research subject for CYP2C19 polymorphisms. Ultrarapid metabolizers may require higher doses to achieve therapeutic concentrations.[3][5]
Malabsorption (for oral administration) If the subject is receiving oral this compound, consider issues with gastrointestinal absorption. Switching to intravenous administration may be necessary.
Inadequate Dosing Re-evaluate the current dosing regimen. For adults with sub-therapeutic levels, an increase in the daily dose by 25-50% may be considered.[1][9][11] For pediatric patients, a dose increase of 1-2 mg/kg or a 50% increase may be necessary.[1][9][11]
Issue 2: Supratherapeutic (Potentially Toxic) this compound Plasma Concentrations (>5.5 mg/L)

Potential Causes and Troubleshooting Steps:

Potential CauseTroubleshooting Action
CYP2C19 Poor Metabolizer Status Genotype the research subject for CYP2C19 polymorphisms. Poor metabolizers clear the drug more slowly, leading to accumulation.[4][5][6] Dose reduction is often necessary.
Drug-drug interaction (Inhibitors) Review concomitant medications for CYP2C19, CYP2C9, or CYP3A4 inhibitors (e.g., proton pump inhibitors like omeprazole, other azoles like fluconazole).[7][9] Discontinuation or substitution of the interacting drug, or a reduction in this compound dose, may be required.
Hepatic Impairment Assess the subject's liver function. For mild-to-moderate liver disease (Child-Pugh Class A and B), the maintenance dose should be halved.[3][8]
Excessive Dosing Re-evaluate the current dosing regimen. For adults with supratherapeutic levels without signs of toxicity, a dose reduction of 25-50% is recommended.[1][9][11] If signs of toxicity are present, holding one dose and then reducing subsequent doses by 50% may be appropriate.[1][11] For pediatric patients, a dose reduction of 1 mg/kg or holding a dose followed by a 25% reduction can be considered.[1][9][11]

Experimental Protocols

Therapeutic Drug Monitoring (TDM) of this compound

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a reliable and cost-effective way to quantify this compound in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, calibrator, or quality control sample, add an internal standard (e.g., ketoconazole).

    • Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.[6]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 15 minutes.[12]

    • Carefully transfer the clear supernatant to an HPLC vial for analysis.[12]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).[13]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection Wavelength: 254 nm or 255 nm.[12][13][14]

    • Injection Volume: 20 µL.[13]

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the corresponding concentrations of the calibrators.

    • The concentration of this compound in the research subject's sample is determined from this calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity for this compound quantification.

  • Sample Preparation (Protein Precipitation):

    • To 50-100 µL of plasma, add an internal standard (e.g., This compound-d3 (B562635) or fluconazole).[6][15][16]

    • Add 200-500 µL of cold methanol (B129727) or acetonitrile to precipitate proteins.[6][16]

    • Vortex and then centrifuge at high speed (e.g., 17,968 x g for 10 minutes).[16]

    • Transfer the supernatant to a new tube or a 96-well plate for injection.[6]

  • LC-MS/MS Conditions:

    • Column: A suitable C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile is commonly used.[6]

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: m/z 350.1 → 281.1[17]

      • Internal Standard (Fluconazole): m/z 307.1 → 238.0[17]

  • Quantification:

    • Similar to HPLC-UV, a calibration curve based on the peak area ratios is used for quantification.

CYP2C19 Genotyping

Determining the CYP2C19 genotype can help predict a subject's metabolic capacity for this compound and guide initial dose selection.

  • DNA Extraction:

    • Extract genomic DNA from a whole blood sample collected in an EDTA tube using a commercially available DNA extraction kit.

  • Genotyping Assay (Real-Time PCR with Allelic Discrimination):

    • Use a real-time PCR instrument with specific TaqMan probes for the common CYP2C19 alleles, such as *2, *3, and *17.[10]

    • The assay differentiates between wild-type and variant alleles based on the fluorescence signals generated by the probes.

    • The combination of alleles determines the subject's metabolizer phenotype (e.g., 1/1 = normal metabolizer, 2/2 = poor metabolizer, 1/17 = rapid metabolizer, 17/17 = ultrarapid metabolizer).

Visualizations

Voriconazole_Metabolic_Pathway cluster_cyp Cytochrome P450 Enzymes This compound This compound N_Oxide This compound N-oxide (Inactive Metabolite) This compound->N_Oxide Metabolism Hydroxy Hydroxythis compound This compound->Hydroxy DiHydroxy Dihydroxythis compound Hydroxy->DiHydroxy CYP2C19 CYP2C19 (Major) CYP2C19->this compound Primary Metabolizer CYP3A4 CYP3A4 (Minor) CYP3A4->this compound CYP2C9 CYP2C9 (Minor) CYP2C9->this compound

Caption: this compound Metabolic Pathway

Troubleshooting_Workflow Start Unexpected this compound Plasma Concentration Check_Adherence Confirm Patient Adherence Start->Check_Adherence Subtherapeutic < 1.0 mg/L Check_Adherence->Subtherapeutic Adherent Supratherapeutic > 5.5 mg/L Check_Adherence->Supratherapeutic Adherent Review_Meds Review Concomitant Medications Subtherapeutic->Review_Meds Check for Inducers Supratherapeutic->Review_Meds Check for Inhibitors Assess_Organ_Function Assess Hepatic Function Supratherapeutic->Assess_Organ_Function Check_Genotype Consider CYP2C19 Genotyping Review_Meds->Check_Genotype Adjust_Dose Adjust Dose Based on Findings and Guidelines Check_Genotype->Adjust_Dose Assess_Organ_Function->Check_Genotype Re_monitor Re-monitor Trough Concentration in 5-7 Days Adjust_Dose->Re_monitor Influencing_Factors cluster_factors Key Influencing Factors Concentration This compound Plasma Concentration Genetics CYP2C19 Genotype (Poor, Intermediate, Extensive, Ultrarapid Metabolizer) Genetics->Concentration DDI Drug-Drug Interactions (Inhibitors/Inducers) DDI->Concentration Physiology Patient Physiology (Hepatic Function, Age) Physiology->Concentration Dosing Dosing Regimen (Dose, Route, Adherence) Dosing->Concentration

References

Technical Support Center: Voriconazole Stability & Degradation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for voriconazole (B182144). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in laboratory settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the most common causes of this compound degradation in a laboratory setting?

This compound is susceptible to degradation under several common laboratory conditions. The primary factors that can induce degradation are exposure to alkaline (basic) pH, certain light sources (specifically UVC), and elevated temperatures.[1][2][3] Hydrolysis (acidic, basic, and neutral), and to a lesser extent, oxidation, can also contribute to its breakdown.[2][4] Notably, significant degradation occurs under basic hydrolysis conditions compared to acidic or neutral conditions.[1][5][6]

Q2: I need to prepare a this compound solution for my experiments. What are the recommended solvents and storage conditions to ensure its stability?

For optimal stability, this compound solutions should be prepared and stored with careful consideration of pH, temperature, and light exposure.

  • Solvents: this compound can be reconstituted with sterile water for injection. For further dilution, compatible solutions include 0.9% Sodium Chloride and 5% Dextrose. For analytical purposes, mobile phases often consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) or potassium phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][4] The pH of aqueous solutions should be maintained in a slightly acidic to neutral range to minimize hydrolysis, as the drug is more sensitive to basic conditions.[3][5]

  • Storage Temperature: For short-term storage (up to 24 hours), reconstituted this compound solution should be stored at 2°C to 8°C (36°F to 46°F).[7][8] Long-term storage of the unreconstituted powder is typically at room temperature (15°C to 30°C or 59°F to 86°F).[7] Studies have shown that this compound in certain suspensions remains stable for at least 30 days at both room temperature and under refrigeration.[9][10]

  • Light Protection: this compound solutions should be protected from light, particularly from UV sources.[3][4] Use amber vials or wrap containers with aluminum foil to prevent photodegradation.[9]

Q3: I am conducting forced degradation studies on this compound. What conditions are known to cause significant degradation?

Forced degradation studies are crucial to understanding the stability of a drug molecule. Based on published research, the following conditions have been shown to effectively degrade this compound:

  • Alkaline Hydrolysis: This is the most significant factor in this compound degradation.[1][6][11][12] Treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH) at elevated temperatures (e.g., 60°C) will result in substantial degradation.[1]

  • Acidic Hydrolysis: this compound also degrades under acidic conditions (e.g., 0.1 M or 3 N HCl), though generally to a lesser extent than in alkaline solutions.[1][2]

  • Oxidative Stress: Exposure to oxidizing agents like hydrogen peroxide (e.g., 3% H₂O₂) can cause degradation.[2][4]

  • Thermal Stress: Heating this compound solutions, particularly in the context of hydrolysis, will accelerate degradation.[1][3] Dry heat also contributes to some degradation.[2][13]

  • Photolytic Degradation: Exposure to UVC light (254 nm) is a potent cause of degradation for both solid this compound and its solutions.[3] Some degradation is also observed under general photolytic conditions (cool white fluorescent and near-ultraviolet lamps).[2][13]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound samples.

This issue likely indicates the presence of degradation products. Follow these steps to troubleshoot:

  • Identify the Potential Source of Degradation: Review your experimental protocol.

    • pH of Solutions: Was the pH of your solutions, including the mobile phase, in the alkaline range? this compound is highly susceptible to base-catalyzed hydrolysis.[1][5][6]

    • Light Exposure: Were your samples and standards adequately protected from light, especially UV light?[3]

    • Temperature: Were samples exposed to high temperatures for extended periods?[1][2]

    • Oxidizing Agents: Did your sample matrix or reagents contain any oxidizing agents?[4]

  • Confirm Degradation:

    • Perform a forced degradation study under controlled conditions (e.g., mild base treatment) and compare the resulting chromatogram with your sample's chromatogram. The appearance of similar retention time peaks would suggest degradation.

    • Utilize a photodiode array (PDA) detector to check for peak purity. A non-homogenous peak suggests the co-elution of degradants.[1][4]

  • Implement Preventive Strategies:

    • pH Control: Buffer your solutions to a slightly acidic or neutral pH.

    • Light Protection: Store and handle all this compound-containing solutions in amber glassware or light-blocking containers.

    • Temperature Control: Store solutions at recommended temperatures (refrigerated for short-term) and avoid unnecessary exposure to heat.[7]

    • Use Fresh Solutions: Prepare solutions fresh daily whenever possible. Studies have shown solution stability for at least 48 hours at room temperature, but minimizing storage time is a good practice.[4]

Quantitative Data Summary

The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.

Table 1: Summary of this compound Forced Degradation Studies

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis0.1 M HCl2 hours60°C1.6%[1]
Acid Hydrolysis0.5N HCl48 hoursNot SpecifiedSignificant[4]
Acid Hydrolysis3 N HCl150 minutesRoom TempSignificant[2]
Base Hydrolysis0.1 M NaOH30 minutes60°C7.2%[1]
Base Hydrolysis0.5N NaOH48 hoursNot SpecifiedSignificant[4]
Base Hydrolysis0.1 N NaOH150 minutesRoom TempSignificant[2]
Peroxide Oxidation1% H₂O₂30 minutesBench Top1.4%[1]
Peroxide Oxidation3.0% H₂O₂48 hoursNot SpecifiedSignificant[4]
Thermal (Dry Heat)-24 hours60°CNot Specified[1]
PhotolyticSunlightNot SpecifiedNot SpecifiedStable[1]
PhotolyticUVC light (254 nm)10 daysNot SpecifiedNo Degradation[4]

Note: The extent of degradation can vary based on the precise experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation by Alkaline Hydrolysis

This protocol is a representative method for inducing and analyzing the degradation of this compound under basic conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Condition:

    • Transfer a known volume of the this compound stock solution to a volumetric flask.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Heat the mixture in a water bath at 60°C for 30 minutes.[1]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M hydrochloric acid (HCl).

  • Dilution: Dilute the neutralized solution to a suitable final concentration with the HPLC mobile phase.

  • Analysis: Inject the sample into a validated stability-indicating HPLC system for analysis.

Visualizations

Signaling Pathways and Workflows

Voriconazole_Degradation_Pathways cluster_stress Stress Conditions This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products degrades to Alkaline_Hydrolysis Alkaline pH (e.g., NaOH) Alkaline_Hydrolysis->this compound causes significant Acidic_Hydrolysis Acidic pH (e.g., HCl) Acidic_Hydrolysis->this compound Oxidation Oxidizing Agents (e.g., H2O2) Oxidation->this compound Photolysis UV Light (especially UVC) Photolysis->this compound Heat Elevated Temperature Heat->this compound

Caption: Key stress factors leading to this compound degradation.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Solution Prepare this compound Stock Solution Apply_Stress Apply Stress Condition (e.g., Heat, pH, Light) Prep_Solution->Apply_Stress Neutralize Neutralize Sample (if applicable) Apply_Stress->Neutralize Dilute Dilute to Final Concentration Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Method Dilute->Analyze Troubleshooting_Guide Start Unexpected Peaks in HPLC Chromatogram Check_pH Was the solution pH alkaline? Start->Check_pH Check_Light Was the sample exposed to UV light? Check_pH->Check_Light No Implement_Controls Implement Preventive Strategies: - Buffer pH - Protect from light - Control temperature Check_pH->Implement_Controls Yes Check_Temp Was the sample exposed to high temp? Check_Light->Check_Temp No Check_Light->Implement_Controls Yes Check_Temp->Implement_Controls Yes

References

Technical Support Center: Addressing Breakthrough Fungal Infections During Voriconazole Prophylaxis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating breakthrough fungal infections (bIFIs) during voriconazole (B182144) prophylaxis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common fungal species identified in breakthrough infections during this compound prophylaxis?

A1: Molds are the predominant pathogens in breakthrough invasive fungal infections (bIFIs) during this compound prophylaxis, accounting for approximately 77% of cases. The most frequently identified species include Aspergillus species (around 40%), Mucorales (about 20%), and Fusarium species (around 9%). Yeasts, primarily non-albicans Candida species, comprise about 23% of these infections.[1][2] It's noteworthy that infections due to Mucorales are more commonly observed in patients receiving this compound prophylaxis.[1][2][3][4]

Q2: What are the primary reasons for this compound prophylaxis failure?

A2: Failure of this compound prophylaxis is multifactorial and not solely due to antifungal resistance. Key contributing factors include:

  • Suboptimal Drug Exposure: A significant portion of breakthrough infections, estimated around 36% in some studies, are associated with subtherapeutic concentrations of this compound in the patient's system.[1][2][3][4][5]

  • Antifungal Resistance: While not the majority cause, definitive or probable antifungal resistance is found in approximately 31% of bIFI cases.[3][4][5] The prevalence of resistance appears to be higher in breakthrough cases under this compound compared to other azoles like posaconazole.[1][2]

  • Host Factors: The patient's underlying severe immunodeficiency plays a major role in the occurrence of breakthrough infections.[6][7]

  • Infections with Intrinsically Resistant Fungi: Some fungi, like those of the order Mucorales, have intrinsic resistance to this compound.

Q3: What is the expected mortality rate associated with breakthrough fungal infections?

A3: Breakthrough invasive fungal infections are associated with high mortality rates. Studies have reported infection-related mortality to be around 35% to 44.4%.[3][4][5][6][7][8]

Q4: What is the target therapeutic range for this compound trough concentrations?

A4: For effective prophylaxis and treatment, the generally accepted target trough concentration for this compound is between 1.0 and 5.5 mg/L.[9] Levels below 1.0 mg/L are associated with a higher risk of treatment failure, while levels above 5.5 mg/L are linked to an increased risk of toxicity.[9] For severe infections, a target of 2.0 to 5.5 mg/L is often recommended.[3]

Troubleshooting Guides

Problem 1: Unexpectedly high number of breakthrough infections in an in vivo (e.g., murine) model.

Possible Cause Troubleshooting Step
Subtherapeutic this compound Levels 1. Verify Dosing Regimen: Double-check the calculated dose and administration frequency against established protocols for the specific animal model. 2. Pharmacokinetic Analysis: If possible, perform satellite studies to measure this compound plasma concentrations to ensure they are within the therapeutic range. 3. Check Drug Formulation and Administration: Ensure the this compound solution is prepared correctly and administered properly (e.g., correct route, no leakage).
Fungal Strain Resistance 1. In Vitro Susceptibility Testing: Perform antifungal susceptibility testing (AST) on the fungal isolate used in the model to determine its minimum inhibitory concentration (MIC) for this compound. 2. Use a Susceptible Strain: If the MIC is high, consider repeating the experiment with a known this compound-susceptible strain as a control.
High Fungal Inoculum 1. Review Inoculum Preparation: Verify the concentration of the fungal inoculum used for infection. 2. Titrate Inoculum: If necessary, perform a dose-finding study to determine the optimal inoculum that establishes infection without overwhelming the prophylactic effect of the drug in a susceptible model.
Severe Immunosuppression 1. Assess Immunosuppression Protocol: The level of immunosuppression may be too severe for the prophylactic regimen to be effective. Review the immunosuppressive agents used and their dosages. 2. Modify Immunosuppression: Consider adjusting the immunosuppression protocol to better mimic a clinically relevant scenario where prophylaxis is expected to be effective.

Problem 2: Inconsistent or unexpectedly high MIC values in in vitro susceptibility testing.

Possible Cause Troubleshooting Step
Incorrect Inoculum Preparation 1. Standardize Inoculum: Ensure the fungal inoculum is prepared according to standardized protocols (e.g., CLSI M38-A), with the correct conidial or yeast cell concentration.[10][11][12][13] 2. Verify Cell Viability: Check the viability of the fungal stock.
Media Composition Issues 1. Use Standardized Media: Use the recommended medium for antifungal susceptibility testing, typically RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS to pH 7.0.[10][11][12][13] 2. Check Media pH: Verify the final pH of the medium is correct, as pH can influence the activity of azole antifungals.
Reading Endpoint Errors 1. Follow Standardized Reading Guidelines: For azoles like this compound, the MIC is typically read as the lowest concentration that shows 100% inhibition of growth for molds.[14] For yeasts, it is often a prominent decrease in turbidity (≥50% inhibition).[15] 2. Use a Reading Aid: An inverted mirror can aid in the visual determination of MICs in microdilution plates.
Intrinsic Resistance of the Isolate 1. Confirm Species Identification: Incorrect identification of the fungal species can lead to unexpected MIC results. Confirm the identity using molecular methods if necessary. 2. Test Quality Control Strains: Always include ATCC-recommended quality control strains with known MIC ranges to ensure the assay is performing correctly.

Data Presentation

Table 1: Distribution of Fungal Pathogens in Breakthrough Infections During this compound and Posaconazole Prophylaxis

Fungal SpeciesOverall Frequency (%)Frequency in this compound Breakthroughs (%)Frequency in Posaconazole Breakthroughs (%)
Aspergillus species40LowerHigher
Mucorales20HigherLower
Candida species18N/AN/A
Fusarium species9LowerHigher
Source: Adapted from a systematic review of 1076 cases of breakthrough invasive fungal infections.[3][4][5]

Table 2: Key Outcomes in Patients with Breakthrough Invasive Fungal Infections

OutcomePercentage (%)Notes
Antifungal Resistance 31Definitive, putative, or probable resistance.
Subtherapeutic Azole Concentration 36Based on therapeutic drug monitoring in a subset of patients.
Infection-Related Mortality 35
Source: Data compiled from systematic reviews and meta-analyses.[1][2][3][4][5]

Table 3: this compound MIC Breakpoints for Candida Species

InterpretationMIC (µg/mL)
Susceptible (S)≤1
Susceptible Dose-Dependent (SDD)2
Resistant (R)≥4
Source: Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Protocols

CLSI M38-A Broth Microdilution Method for Molds

This protocol is a summarized version of the Clinical and Laboratory Standards Institute (CLSI) M38-A reference method for broth dilution antifungal susceptibility testing of filamentous fungi.

  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the antifungal agent in RPMI-1640 medium to achieve the desired final concentrations in 96-well microdilution plates.

  • Inoculum Preparation:

    • Grow the mold isolate on potato dextrose agar (B569324) for 7 days to obtain mature conidia.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.

    • Adjust the conidial suspension spectrophotometrically to a transmittance of 68-82% at 530 nm.

    • Dilute this stock suspension 1:50 in RPMI-1640 to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microdilution plate containing the antifungal dilutions.

    • Include a drug-free well as a growth control.

    • Incubate the plates at 35°C.

  • Reading MICs:

    • Read the MICs visually after 48-72 hours of incubation, depending on the growth rate of the fungus.

    • The MIC for this compound is defined as the lowest concentration that shows 100% inhibition of growth compared to the growth control.

Etest for Antifungal Susceptibility of Molds

The Etest provides a quantitative MIC on an agar medium.

  • Media Preparation:

    • Use RPMI 1640 agar supplemented with 2% glucose and buffered with MOPS.

    • Pour the agar into petri dishes to a depth of 4 mm and allow it to solidify.

  • Inoculum Preparation:

    • Prepare a conidial suspension as described for the CLSI method, adjusted to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to obtain confluent growth.

    • Allow the plate to dry for 15-30 minutes.

  • Etest Strip Application:

    • Aseptically apply the this compound Etest strip to the center of the inoculated agar surface.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading MICs:

    • An elliptical zone of inhibition will form around the strip.

    • Read the MIC at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.

Murine Model of Invasive Aspergillosis

This is a generalized protocol and should be adapted based on the specific research question and institutional animal care guidelines.

  • Immunosuppression:

    • Use an appropriate immunosuppressive regimen to render the mice susceptible to infection. This can include agents like cyclophosphamide (B585) and corticosteroids.

  • Infection:

    • Prepare a conidial suspension of the Aspergillus strain of interest in sterile saline.

    • Infect the immunosuppressed mice via the intranasal or intratracheal route with a defined inoculum of conidia.

  • This compound Prophylaxis:

    • Administer this compound to the mice starting at a specified time point before or after infection. The dose and route of administration (e.g., oral gavage, intraperitoneal injection) should be based on pharmacokinetic studies to achieve clinically relevant plasma concentrations.

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness, weight loss, and survival.

    • At the end of the study, or upon reaching a humane endpoint, euthanize the mice.

    • Collect tissues (e.g., lungs, brain, kidneys) for fungal burden analysis (e.g., quantitative PCR, colony-forming unit counts) and histopathology.

Mandatory Visualizations

Voriconazole_Action_and_Resistance cluster_fungal_cell Fungal Cell cluster_voriconazole_action This compound Action cluster_resistance_mechanisms Resistance Mechanisms Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Essential Component Lanosterol Lanosterol CYP51A (14-alpha-demethylase) CYP51A (14-alpha-demethylase) Lanosterol->CYP51A (14-alpha-demethylase) Substrate CYP51A (14-alpha-demethylase)->Ergosterol Biosynthesis This compound This compound This compound->CYP51A (14-alpha-demethylase) Inhibits CYP51A_Mutation cyp51A Gene Mutation CYP51A_Mutation->CYP51A (14-alpha-demethylase) Alters Target Site Efflux_Pumps Overexpression of Efflux Pumps Efflux_Pumps->this compound Removes Drug

Caption: this compound mechanism of action and fungal resistance pathways.

Breakthrough_Infection_Workflow start Breakthrough Fungal Infection Observed in Prophylaxis Study isolate_fungus Isolate and Identify Fungal Pathogen start->isolate_fungus ast Perform Antifungal Susceptibility Testing (AST) isolate_fungus->ast mic_high MIC Elevated? ast->mic_high investigate_resistance Investigate Resistance Mechanisms (e.g., cyp51A sequencing) mic_high->investigate_resistance Yes tdm Perform Therapeutic Drug Monitoring (TDM) mic_high->tdm No investigate_resistance->tdm level_low This compound Level Subtherapeutic? tdm->level_low investigate_pk Investigate Pharmacokinetics/ Pharmacodynamics (PK/PD) level_low->investigate_pk Yes host_factors Assess Host Factors (e.g., immunosuppression level) level_low->host_factors No investigate_pk->host_factors report Report Findings: - Pathogen ID & MIC - Resistance Mechanism - PK/PD Data - Host Factor Analysis host_factors->report

Caption: Workflow for investigating breakthrough fungal infections.

References

Technical Support Center: Refinement of Voriconazole Administration in Pediatric Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for refining voriconazole (B182144) administration protocols in pediatric animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing high inter-animal variability in this compound plasma concentrations in our juvenile rat study. What are the potential causes and how can we mitigate this?

A1: High pharmacokinetic variability is a known challenge with this compound, particularly in younger subjects, and can be attributed to several factors.[1][2]

  • Metabolic Differences: this compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, which is subject to genetic polymorphisms.[3] The expression and activity of these enzymes can vary significantly between individual animals, even within the same litter.

  • Age-Related Metabolic Changes: The metabolic capacity of juvenile animals is not static and can change rapidly as they mature, leading to age-dependent differences in drug clearance.

  • Oral Bioavailability: The oral absorption of this compound can be inconsistent. Factors such as stomach content, the formulation of the drug, and the stress of the administration procedure (e.g., oral gavage) can all impact how much drug is absorbed.

  • Inflammation Status: The inflammatory state of the animal can also affect this compound pharmacokinetics.[2]

Troubleshooting Steps:

  • Standardize Administration: Ensure that oral gavage technique is consistent across all animals and performed by trained personnel to minimize stress and ensure accurate delivery to the stomach.[4][5][6] Consider training animals to voluntarily consume the medication in a palatable vehicle if possible.[4]

  • Control for Fasting Status: Administer this compound at the same time each day and under the same fasting or fed conditions to standardize absorption.

  • Increase Sample Size: A larger number of animals per group can help to account for high inter-individual variability and increase the statistical power of your study.

  • Consider IV Administration: If oral administration proves too variable, intravenous administration can provide more consistent drug exposure, bypassing absorption-related variability.

  • Therapeutic Drug Monitoring (TDM): If feasible, collect satellite blood samples to monitor plasma concentrations and adjust doses on an individual basis to achieve target exposure levels.

Q2: What is an appropriate starting dose for this compound in a juvenile rat model?

A2: A study in juvenile rats (from postnatal day 21 to 56) used doses based on the approximate adult rat no-observed-adverse-effect-level (NOAEL).[7] While specific dose recommendations can vary based on the study's objective, a review of the literature suggests that pediatric animals often require higher mg/kg doses than their adult counterparts to achieve similar plasma exposures.[8] For preclinical safety and toxicokinetic studies in juvenile rats, doses have been established that demonstrate systemic exposure comparable to that in adult rats without increased sensitivity.[7]

Q3: We are having difficulty with the oral gavage procedure in mouse pups. What are some best practices to minimize stress and injury?

A3: Oral gavage in young rodents requires skill and precision to avoid complications such as esophageal trauma, tracheal administration, or aspiration pneumonia.[4][9]

Best Practices:

  • Proper Restraint: Use a firm but gentle restraint method that immobilizes the head and aligns the mouth, pharynx, and esophagus in a straight line.

  • Correct Gavage Needle Size: Use a flexible or soft-tipped gavage needle of the appropriate size for the animal's age and weight. The tip should be rounded to prevent tissue damage.[6][10]

  • Measure Insertion Depth: Before insertion, measure the distance from the tip of the animal's nose to the last rib to estimate the length needed to reach the stomach and mark the needle to avoid over-insertion.[5][6]

  • Gentle Insertion: Insert the needle along the roof of the mouth and gently advance it into the esophagus. The animal should swallow as the tube passes. If there is any resistance, do not force it.[5][6]

  • Alternative Formulations: Consider formulating the drug in a palatable vehicle, such as flavored syrup, to encourage voluntary consumption and reduce the stress associated with gavage.[4]

Q4: What vehicle can be used for preparing an oral suspension of this compound for animal studies?

A4: The commercially available oral suspension of this compound can be used.[11] For custom formulations, solutions using vehicles like carboxymethylcellulose (CMC-Na) have been described in rat studies.[2] It is crucial to ensure the chosen vehicle does not interact with this compound and is well-tolerated by the specific animal model.

Data Presentation: this compound Dosing and Pharmacokinetics in Pediatric Animal Models

Animal ModelAge/WeightRoute of AdministrationDoseKey Pharmacokinetic ParametersReference
Guinea Pig Not specifiedOral20 mg/kg/dayMean Cmax (blood): 7.6 µg/mL
Juvenile Rat Postnatal Day 21-56OralBased on adult NOAELSystemic exposure comparable to adults[7]
Cat (Healthy) Not specifiedOral4 mg/kgCmax: ~2.0-2.3 µg/mL, Half-life: ~43 hours[12]
Horse (Adult) AdultOral4 mg/kgCmax: 2.43 µg/mL, Half-life: 13.11 hours
Bearded Dragon Not specifiedOral10 mg/kg/dayPlasma concentrations exceeded MICs for CANV[13]

Note: Direct comparison of pharmacokinetic parameters across species should be done with caution due to inherent physiological differences.

Experimental Protocols & Methodologies

General Pharmacokinetic Study Protocol in a Juvenile Rodent Model:

  • Animal Acclimatization: Juvenile animals are acclimatized to the housing conditions for a minimum of 5 days before the study begins.

  • Dosing Formulation: this compound is prepared in a suitable vehicle (e.g., commercial oral suspension or a custom formulation with carboxymethylcellulose).

  • Dose Administration:

    • Oral (PO): A specific dose volume based on the animal's body weight is administered via oral gavage using an appropriately sized, flexible-tipped needle.

    • Intravenous (IV): The dose is administered via a suitable vein (e.g., tail vein in rats/mice) over a controlled period.

  • Blood Sampling:

    • Serial blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Microsampling techniques (e.g., tail vein, saphenous vein) are often employed to minimize blood loss in small animals. The use of an indwelling catheter can reduce stress from repeated venipuncture.

  • Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: this compound concentrations in plasma are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[1]

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental or compartmental modeling software.

Visualizations

Signaling Pathway: this compound Mechanism of Action

Voriconazole_Mechanism cluster_fungal_cell Fungal Cell Membrane cluster_outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol (B1671047) Ergosterol (Essential for membrane integrity) 14-alpha-demethyl Lanosterol->Ergosterol Multiple Steps This compound This compound Lanosterol 14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethyl Lanosterol This compound->Lanosterol 14-alpha-demethyl Lanosterol Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Disrupted Membrane Integrity & Increased Permeability Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation Toxic Sterol Accumulation Toxic_Sterol_Accumulation->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Mechanism of action of this compound via inhibition of ergosterol biosynthesis.

Experimental Workflow: Pharmacokinetic Study

PK_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Acclimatization Animal Acclimatization (>=5 days) Formulation Dose Formulation Preparation Acclimatization->Formulation Grouping Randomization into Dose Groups Formulation->Grouping Dosing Dose Administration (IV or Oral) Grouping->Dosing Sampling Serial Blood Sampling (Pre-defined time points) Dosing->Sampling Processing Sample Processing (Centrifugation & Plasma Storage) Sampling->Processing Analysis Bioanalysis (e.g., HPLC) Processing->Analysis Calculation Pharmacokinetic Parameter Calculation Analysis->Calculation Reporting Data Interpretation & Reporting Calculation->Reporting

Caption: General workflow for a pharmacokinetic study in a pediatric animal model.

References

Technical Support Center: Mitigating Drug-Drug Interactions with Voriconazole in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating drug-drug interactions (DDIs) with voriconazole (B182144) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of drug-drug interactions with this compound?

A1: this compound is a potent inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. The primary mechanism of interaction is the inhibition of CYP2C19, CYP2C9, and CYP3A4.[1][2][3] By inhibiting these enzymes, this compound can decrease the metabolism of co-administered drugs, leading to their accumulation and potential toxicity.[4] Additionally, this compound's own metabolism is primarily mediated by CYP2C19 and to a lesser extent by CYP3A4 and CYP2C9, making it susceptible to interactions with drugs that induce or inhibit these enzymes.[3][5]

Q2: Which drug classes are most likely to have significant interactions with this compound in my experiments?

A2: Drugs that are sensitive substrates of CYP2C19, CYP2C9, and CYP3A4 are most likely to be affected by co-administration with this compound. These include, but are not limited to:

  • Immunosuppressants: Cyclosporine and tacrolimus (B1663567) levels can be significantly increased.[4][5][6]

  • Certain Benzodiazepines: Midazolam is a classic probe substrate for CYP3A4 activity.[7]

  • Some Statins: Atorvastatin, for example, is a CYP3A4 substrate.

  • Proton Pump Inhibitors (PPIs): Omeprazole is a known CYP2C19 substrate.

Conversely, potent CYP inducers like rifampicin (B610482) can dramatically decrease this compound plasma concentrations, potentially leading to therapeutic failure in in vivo models.[8]

Q3: How can I predict the potential for a DDI between my test compound and this compound?

A3: Initial prediction can be made by understanding the metabolic pathways of your test compound. If it is primarily metabolized by CYP2C19, CYP2C9, or CYP3A4, there is a high potential for an interaction with this compound. In vitro experiments using human liver microsomes (HLMs) or recombinant CYP enzymes are the standard approach to confirm and quantify this interaction by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[1][2]

Troubleshooting Guides

Problem 1: High variability in my in vitro CYP inhibition assay results.

  • Possible Cause 1: Inconsistent Microsome Activity. The metabolic activity of human liver microsomes can vary between lots and donors.

    • Solution: Always qualify a new lot of HLMs by running a positive control inhibitor and comparing the results to historical data. Use a consistent lot of HLMs for all related experiments in a single study.

  • Possible Cause 2: Substrate or Inhibitor Instability. this compound or the probe substrate may be unstable in the incubation buffer.

    • Solution: Prepare fresh stock solutions of this compound and substrates for each experiment. Assess the stability of your compounds in the assay buffer over the incubation period.

  • Possible Cause 3: Inappropriate Incubation Time or Protein Concentration. If the incubation time is too long or the protein concentration is too high, it can lead to substrate depletion or non-linear reaction kinetics.

    • Solution: Optimize incubation time and microsomal protein concentration to ensure linear metabolite formation. This is typically done by running pilot experiments with varying times and protein levels.[9]

  • Possible Cause 4: Pipetting Errors. Inaccurate pipetting, especially of small volumes of concentrated inhibitor solutions, can lead to significant variability.

    • Solution: Use calibrated pipettes and consider serial dilutions to work with larger, more manageable volumes. Automated liquid handlers can also improve precision.[10]

Problem 2: My in vivo animal study shows a greater-than-expected DDI, leading to toxicity.

  • Possible Cause 1: Species Differences in Metabolism. The specific CYP enzymes and their activity levels can differ between animal models and humans.

    • Solution: Before conducting a full-scale study, perform pilot pharmacokinetic studies in your chosen animal model with both this compound and the interacting drug administered alone to understand their individual profiles in that species.[5]

  • Possible Cause 2: Non-linear Pharmacokinetics of this compound. this compound exhibits non-linear pharmacokinetics, meaning that a small increase in dose can lead to a disproportionately large increase in plasma concentration.[5]

    • Solution: When co-administering this compound with a substrate of the enzymes it inhibits, consider reducing the dose of the substrate drug. For example, when initiating this compound in patients on cyclosporine, it is recommended to halve the cyclosporine dose.[11][12] This principle should be applied cautiously in preclinical models.

  • Possible Cause 3: Formulation and Vehicle Effects. The vehicle used to formulate this compound or the interacting drug for oral administration can affect its absorption and bioavailability.

    • Solution: Use a consistent and well-characterized vehicle for all animals in the study. Common vehicles for rodent studies include solutions containing carboxymethylcellulose (CMC-Na).[2]

Data Summary Tables

Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound

CYP IsoformProbe SubstrateInhibition Potency (IC50, µM)Inhibition Constant (Ki, µM)Type of Inhibition
CYP2B6 Efavirenz1.71< 0.5Competitive
CYP2C9 Tolbutamide3.622.79Competitive
CYP2C19 S-mephenytoin5.255.1Competitive
CYP3A4 Midazolam2.900.66 (competitive), 2.97 (noncompetitive)Mixed
CYP1A2 Phenacetin> 100Not DeterminedMarginal
CYP2A6 Coumarin> 100Not DeterminedMarginal
CYP2C8 Amodiaquine> 100Not DeterminedMarginal
CYP2D6 Dextromethorphan> 100Not DeterminedMarginal

Data compiled from a comprehensive in vitro analysis using human liver microsomes.[1][2]

Table 2: Pharmacokinetic Interactions of this compound with Immunosuppressants (in vivo data)

Co-administered DrugSpeciesThis compound Effect on DrugKey Findings
Tacrolimus Human (Liver Transplant)Increased Trough ConcentrationNearly 10-fold increase in trough tacrolimus blood concentrations.[6]
Tacrolimus Human (Healthy Volunteers)Increased Cmax and AUC2.2-fold increase in Cmax and 3.2-fold increase in AUC of a single tacrolimus dose.[13]
Cyclosporine Human (Renal Transplant)Increased Cmax and AUC13% increase in mean Cmax and a 70% increase in mean AUC.[11]
Cyclosporine Human (HSCT)Increased C/D RatioMedian increase of 83.0% in the concentration/dose ratio.[14]

Experimental Protocols

Protocol 1: Determination of IC50 for this compound on CYP3A4 using Human Liver Microsomes

1. Materials:

  • Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)

  • This compound

  • Midazolam (CYP3A4 probe substrate)

  • 1-hydroxymidazolam (metabolite standard)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal Standard (e.g., alprazolam) for LC-MS/MS analysis

2. Procedure:

  • Prepare Reagents:

    • Thaw HLMs on ice. Dilute to a working concentration (e.g., 0.2 mg/mL) in 0.1 M potassium phosphate buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a stock solution of midazolam. The final substrate concentration in the incubation should be close to its Km for CYP3A4 (approximately 2-5 µM).

  • Incubation Setup (in a 96-well plate):

    • Add the phosphate buffer to each well.

    • Add the HLM solution to each well.

    • Add the this compound dilutions (or vehicle for control wells) to the respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the Reaction:

    • Add the NADPH regenerating system to all wells to start the metabolic reaction.

    • Incubate at 37°C for an optimized time (e.g., 5-10 minutes, ensuring linear metabolite formation).

  • Terminate the Reaction:

    • Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of 1-hydroxymidazolam using a validated LC-MS/MS method.[15]

  • Data Analysis:

    • Calculate the percent inhibition of CYP3A4 activity at each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vivo Assessment of this compound's Effect on Tacrolimus Pharmacokinetics in a Rat Model

1. Animals and Housing:

  • Male Sprague-Dawley rats (230-250 g).

  • House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Acclimatize animals for at least one week before the experiment.

2. Drug Formulation and Dosing:

  • This compound: Prepare a suspension in a suitable vehicle such as 0.5% sodium carboxymethyl cellulose (B213188) (CMC-Na) for oral gavage. A typical dose might be 30 mg/kg.[2]

  • Tacrolimus: Prepare a solution for oral gavage. A typical dose might be 10 mg/kg.

3. Experimental Design (Crossover design is recommended if feasible):

  • Group 1 (Control): Administer the vehicle orally for a set number of days (e.g., 7 days). On the final day, administer a single oral dose of tacrolimus.

  • Group 2 (this compound Treatment): Administer this compound orally once daily for the same duration. On the final day, administer a single oral dose of tacrolimus 30 minutes after the this compound dose.

4. Blood Sampling:

  • Collect serial blood samples (e.g., 50-100 µL) from the tail vein at predetermined time points after tacrolimus administration.

  • Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[2]

  • Collect blood into heparinized tubes and process to obtain plasma. Store plasma at -80°C until analysis.

5. Sample Analysis:

  • Quantify tacrolimus concentrations in plasma using a validated LC-MS/MS method.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine key pharmacokinetic parameters for tacrolimus in both groups, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).

  • Compare the parameters between the control and this compound-treated groups to quantify the magnitude of the drug-drug interaction.

Visualizations

cluster_0 This compound Metabolism & Inhibition cluster_1 CYP Enzymes cluster_2 Co-administered Drug (CYP Substrate) This compound This compound Metabolites Metabolites This compound->Metabolites Metabolized by CYP2C19 CYP2C19 This compound->CYP2C19 Inhibits CYP3A4 CYP3A4 This compound->CYP3A4 Inhibits CYP2C9 CYP2C9 This compound->CYP2C9 Inhibits Drug Drug Inactive_Metabolites Inactive_Metabolites CYP2C19->Inactive_Metabolites CYP3A4->Inactive_Metabolites CYP2C9->Inactive_Metabolites Drug->Inactive_Metabolites Metabolized by start Start In Vitro CYP Inhibition Assay prep Prepare Reagents: - Human Liver Microsomes - this compound Dilutions - CYP Probe Substrate start->prep pre_incubate Pre-incubate Microsomes and this compound at 37°C prep->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (e.g., 5-10 min) initiate->incubate terminate Terminate Reaction (e.g., Acetonitrile) incubate->terminate analyze Analyze Metabolite Formation (LC-MS/MS) terminate->analyze calculate Calculate % Inhibition and Determine IC50 analyze->calculate end End calculate->end issue Unexpected Results in This compound DDI Experiment? is_in_vitro Is the experiment *in vitro*? issue->is_in_vitro check_microsomes Check Microsome Activity & Lot Consistency is_in_vitro->check_microsomes Yes is_in_vivo Is the experiment *in vivo*? is_in_vitro->is_in_vivo No check_reagents Verify Reagent Stability & Concentrations check_microsomes->check_reagents optimize_conditions Optimize Incubation Time & Protein Concentration check_reagents->optimize_conditions check_species Consider Species Differences in Metabolism is_in_vivo->check_species Yes review_dose Review Dosing Regimen (this compound's non-linear PK) check_species->review_dose check_formulation Evaluate Vehicle and Drug Formulation review_dose->check_formulation

References

Technical Support Center: Enhancing Voriconazole Efficacy Against Biofilm-Forming Fungi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the efficacy of voriconazole (B182144) against biofilm-forming fungi.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem Possible Cause(s) Suggested Solution(s)
High variability in biofilm formation across wells/replicates. Inconsistent inoculum density. Variations in incubation conditions (temperature, CO2). Edge effects in microtiter plates.Ensure a standardized and homogenous cell suspension for inoculation. Use a spectrophotometer to confirm cell density. Monitor and maintain consistent incubator conditions. Avoid using the outer wells of the microtiter plate, or fill them with sterile medium to minimize evaporation.
This compound shows no activity against pre-formed (mature) biofilms. This is an expected outcome. The extracellular matrix (ECM) of mature biofilms can prevent this compound from reaching fungal cells.[1][2] Efflux pumps may be highly active in mature biofilms, actively removing the drug.[1][2]Focus on strategies to prevent biofilm formation or use combination therapies.[3] Consider testing this compound's ability to inhibit biofilm formation by adding it at the time of inoculation.[1][4]
Inconsistent Sessile Minimum Inhibitory Concentration (SMIC) values. The metabolic activity of the biofilm may not accurately reflect cell death. The chosen endpoint for reading (e.g., 50% inhibition) may be difficult to determine precisely.[1]Use multiple methods to assess biofilm viability, such as colony-forming unit (CFU) counting from sonicated biofilms, in addition to metabolic assays like XTT. Include a range of positive and negative controls to standardize the assay.
Combination therapy shows antagonism instead of synergy. The combination of drugs may have opposing effects on cellular pathways. For example, this compound has been shown to antagonize the fungicidal effect of micafungin (B1204384) against Candida albicans biofilms.[5]Review the known mechanisms of action for both drugs. Consider checkerboard assays with a wide range of concentrations to fully characterize the interaction.
Difficulty in disrupting the biofilm for analysis. Strong adhesion of the biofilm to the surface. Incomplete disruption leading to clumps of cells.Use a combination of scraping and sonication to detach and disperse the biofilm. Optimize sonication time and power to avoid cell lysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound often ineffective against established fungal biofilms?

A1: The resistance of fungal biofilms to this compound is multifactorial.[1] Key factors include:

  • The Extracellular Matrix (ECM): The ECM acts as a physical barrier, binding to and preventing this compound from penetrating the biofilm to reach the fungal cells.[2][5]

  • Efflux Pumps: Fungal cells within a biofilm can upregulate the expression of drug efflux pumps (e.g., ABC and MFS transporters), which actively expel this compound from the cell, reducing its intracellular concentration.[5][6]

  • Altered Physiology: The slow growth rate and unique physiological state of cells within a biofilm contribute to reduced susceptibility.[1][6]

  • High Cell Density: The sheer density of cells within a biofilm can contribute to drug resistance.[5][7]

Q2: What are some promising strategies to enhance this compound's anti-biofilm activity?

A2: Promising strategies largely focus on combination therapies and preventing biofilm formation:

  • Combination with other antifungals: Combining this compound with echinocandins (like anidulafungin (B1665494) or caspofungin) has shown synergistic or additive effects against invasive aspergillosis in some studies.[3][8] However, outcomes can be conflicting.[8]

  • Combination with non-antifungal agents: Repurposing drugs that can disrupt biofilm integrity or inhibit resistance mechanisms is a key strategy. For instance, inhibitors of heat shock protein 90 (Hsp90) or calcineurin can potentiate the activity of azoles.[9]

  • Inhibition of Biofilm Formation: this compound has demonstrated an ability to inhibit the formation of biofilms when present during the initial stages of cell adhesion and growth.[1][4][6] This suggests a potential prophylactic role.

  • Surface Coating: Coating medical device surfaces with this compound can reduce the initial attachment of fungal cells and subsequent biofilm development.[1][4]

Q3: Which signaling pathways are involved in this compound resistance in biofilms?

A3: Several signaling pathways are implicated in mediating stress responses and drug resistance in fungal biofilms:

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: These pathways, including the cell wall integrity (CWI), high-osmolarity glycerol (B35011) (HOG), and pheromone response pathways, are crucial for responding to cellular stress, including exposure to antifungal drugs.[10][11][12]

  • Calcineurin Signaling Pathway: This calcium-dependent pathway is critical for fungal survival during azole treatment and has been implicated in mediating resistance in biofilms.[5][12]

  • Ras/cAMP/PKA Pathway: This pathway regulates key virulence factors, including biofilm formation.[12]

Q4: How does this compound affect biofilm formation at sub-inhibitory concentrations?

A4: At concentrations below the planktonic Minimum Inhibitory Concentration (MIC), this compound can significantly reduce biofilm formation for various Candida species.[1][4][6] For instance, at a concentration of 0.25 mg/L, this compound was found to reduce biofilm formation in C. parapsilosis by approximately 79%, C. albicans by 64.5%, C. tropicalis by 53.3%, and C. glabrata by 23.8%.[1][4]

Data Presentation

Table 1: Effect of this compound on Biofilm Formation by Candida Species

Candida SpeciesThis compound Concentration (mg/L)Mean Biofilm Reduction (%)
C. parapsilosis0.2579.0%
C. albicans0.2564.5%
C. tropicalis0.2553.3%
C. glabrata0.2523.8%
C. albicans0.0663.7%
C. parapsilosis0.0631.7%
C. tropicalis0.0629.9%
C. glabrata0.0610.6%
Data synthesized from a study by Valentín et al.[1][4][13]

Table 2: Sessile MICs of this compound Against Fungal Biofilms

OrganismBiofilm Age (hours)This compound Sessile MIC Range (mg/L)
Candida spp. (various isolates)24>16
Aspergillus fumigatus24Generally high, often exceeding clinically achievable concentrations
Note: Sessile MICs for this compound against mature biofilms are consistently high, often exceeding the highest concentrations tested, indicating resistance.[1][14]

Experimental Protocols

Protocol 1: Fungal Biofilm Formation Assay
  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Suspend a few colonies in sterile phosphate-buffered saline (PBS). Adjust the cell density to 1 x 10^6 cells/mL using a hemocytometer or spectrophotometer.

  • Biofilm Growth: Add 200 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation. The incubation time can be varied to study different stages of biofilm development.

  • Washing: After incubation, gently aspirate the medium and wash the wells three times with sterile PBS to remove non-adherent, planktonic cells.

Protocol 2: Quantification of Biofilm Metabolic Activity (XTT Reduction Assay)
  • Reagent Preparation: Prepare a solution of XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) at 0.5 mg/mL in PBS. Prepare a menadione (B1676200) solution at 10 mM in acetone. Immediately before use, mix the XTT solution with the menadione solution at a ratio of 20:1.

  • Assay: Add 100 µL of the XTT-menadione solution to each well containing the washed biofilms and to control wells (biofilm-free wells for background subtraction).

  • Incubation: Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measurement: Measure the absorbance of the formazan (B1609692) product at 492 nm using a microplate reader. Higher absorbance indicates greater metabolic activity.

Protocol 3: Sessile Antifungal Susceptibility Testing
  • Biofilm Formation: Form biofilms in a 96-well plate as described in Protocol 1 (e.g., for 24 hours).

  • Antifungal Preparation: Prepare serial twofold dilutions of this compound in RPMI 1640 medium at concentrations ranging from, for example, 0.03 to 16 mg/L.[1][13]

  • Drug Exposure: After washing the pre-formed biofilms, add 200 µL of each this compound dilution to the appropriate wells. Include antifungal-free wells as positive controls.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C.[1]

  • Quantification: Assess biofilm viability using the XTT reduction assay (Protocol 2).

  • SMIC Determination: The Sessile Minimum Inhibitory Concentration (SMIC) is typically defined as the lowest drug concentration that causes a ≥50% reduction in metabolic activity compared to the drug-free control.[1]

Visualizations

Experimental_Workflow General Workflow for Testing this compound Efficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Fungal Inoculum (1x10^6 cells/mL) form_biofilm Form Biofilm (96-well plate, 24-48h) prep_inoculum->form_biofilm prep_drug Prepare this compound Serial Dilutions add_drug Add this compound to Biofilm prep_drug->add_drug form_biofilm->add_drug incubate_drug Incubate with Drug (24-48h) add_drug->incubate_drug wash_plate Wash to Remove Non-adherent Cells/Drug incubate_drug->wash_plate xtt_assay Perform XTT Assay wash_plate->xtt_assay read_plate Read Absorbance (492nm) xtt_assay->read_plate calc_smic Calculate SMIC50 read_plate->calc_smic

Caption: Workflow for determining this compound's efficacy against fungal biofilms.

Fungal_Biofilm_Resistance_Mechanisms Key Mechanisms of this compound Resistance in Fungal Biofilms cluster_drug cluster_biofilm Fungal Biofilm cluster_cell_mechanisms Cellular Defenses This compound This compound ecm Extracellular Matrix (ECM) - Drug Sequestration - Physical Barrier This compound->ecm Blocked by ECM fungal_cell Fungal Cell This compound->fungal_cell Attempts to enter cell efflux Efflux Pumps (e.g., ABC, MFS) - Drug Expulsion fungal_cell->efflux Pumps out drug target_alt Target Alteration (Erg11/Cyp51) stress_response Stress Response Activation (MAPK, Calcineurin)

Caption: Multifactorial resistance of fungal biofilms to this compound.

Signaling_Pathways Signaling Pathways in Biofilm-Mediated Azole Resistance cluster_pathways Intracellular Signaling Cascades cluster_responses Cellular Responses stress Antifungal Stress (this compound) mapk MAPK Pathways (CWI, HOG) stress->mapk calcineurin Calcineurin Pathway stress->calcineurin pka Ras/cAMP/PKA Pathway stress->pka efflux_pumps Upregulation of Efflux Pumps mapk->efflux_pumps cell_wall Cell Wall Remodeling mapk->cell_wall calcineurin->efflux_pumps calcineurin->cell_wall biofilm_maintenance Biofilm Maintenance & Formation pka->biofilm_maintenance resistance Increased Drug Resistance biofilm_maintenance->resistance efflux_pumps->resistance cell_wall->resistance

Caption: Key signaling pathways contributing to this compound resistance.

References

Navigating Voriconazole Dosing in Renally Impaired Subjects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, conducting clinical studies with renally impaired subjects presents a unique set of challenges. This is particularly true for drugs like voriconazole (B182144), where the route of administration can significantly impact patient safety based on their kidney function. This technical support center provides detailed guidance and answers to frequently asked questions to ensure the safe and effective use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Is dose adjustment of oral this compound required for subjects with renal impairment?

A1: No, dosage adjustment for oral this compound is not necessary for patients with mild to severe renal impairment.[1][2][3][4] The pharmacokinetics of orally administered this compound are not significantly affected by renal dysfunction.[1]

Q2: Why is the use of intravenous (IV) this compound a concern in subjects with renal impairment?

A2: The concern with IV this compound in this population is not the active drug itself, but the solubilizing excipient, sulfobutylether-β-cyclodextrin (SBECD).[5][6][7] SBECD is cleared by the kidneys, and in patients with moderate to severe renal impairment (Creatinine Clearance [CrCl] <50 mL/min), it can accumulate, potentially leading to nephrotoxicity.[2][5]

Q3: What are the current recommendations for using IV this compound in renally impaired subjects?

A3: Most guidelines recommend avoiding the use of IV this compound in patients with a CrCl <50 mL/min.[5] The preferred approach is to administer oral this compound to these subjects.[1][2] If IV administration is deemed necessary, it should only be used if the potential benefit outweighs the risk, and serum creatinine (B1669602) levels should be closely monitored.[1][2] A switch to oral therapy should be considered if serum creatinine levels increase.[1]

Q4: What have clinical studies shown regarding the safety of IV this compound in renally impaired patients?

A4: While caution is advised, some studies have shown that short-term administration of IV this compound in patients with renal impairment may not be associated with significant renal or liver damage.[6][8] One study found that the route of this compound administration and baseline renal function were not predictors of worsening renal dysfunction.[7][9] However, other factors like underlying diseases and concomitant medications were significant predictors.[7][9]

Q5: Does hemodialysis affect this compound dosage?

A5: A standard 4-hour hemodialysis session does not remove a sufficient amount of this compound to require a dose adjustment.[1]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Rising serum creatinine in a subject receiving IV this compound. Accumulation of the SBECD vehicle.Closely monitor serum creatinine levels. Consider switching to oral this compound therapy if clinically appropriate.[1]
Subject with CrCl <50 mL/min requires this compound but cannot tolerate oral administration. Need for systemic antifungal treatment with contraindication to oral route.A careful risk-benefit assessment is required. If IV this compound is used, ensure rigorous monitoring of renal function.[2] Consult with a clinical pharmacologist or infectious disease specialist.
Uncertainty about this compound dosing for a subject with fluctuating renal function. Dynamic nature of the subject's clinical condition.For oral this compound, no dose adjustment is needed based on renal function alone.[1] For IV this compound, frequent monitoring of CrCl is crucial to guide decisions on continuing IV therapy or switching to oral.

Data from Clinical Studies

The following tables summarize key pharmacokinetic and dosing information from studies involving this compound in subjects with renal impairment.

Table 1: Oral this compound Administration in Renal Impairment

Study Population Dosage Regimen Key Pharmacokinetic Findings Dosage Adjustment Recommendation
Subjects with no, mild, moderate, or severe renal impairment.[10][11]Single 200 mg oral dose.[10][11]Pharmacokinetics of this compound were unaffected by the degree of renal impairment.[10][11]No adjustment necessary.[1]

Table 2: Intravenous this compound Administration in Renal Impairment

Study Population Dosage Regimen Key Findings Related to SBECD Clinical Outcome/Observation
Subjects with no or moderate renal impairment.[10][11]6 mg/kg IV twice daily (day 1), then 3 mg/kg IV twice daily (days 2-7).[10][11]SBECD clearance was proportional to creatinine clearance.[10][11]The majority of subjects with moderate renal insufficiency tolerated 7 days of IV this compound.[10][11][12]
Critically ill patients with impaired renal function (serum creatinine >2.5 mg/dL).[6]Standard IV this compound dosing.Not specified.The use of IV this compound was not associated with further renal or liver damage.[6]
Adult patients with CrCl <50 mL/min.[7][9]Standard IV this compound dosing for at least 3 days.Not specified.IV this compound administration was not a predictor of worsening renal dysfunction.[7][9]

Experimental Protocols in Cited Studies

Study A: Single-Dose Oral this compound

  • Objective: To evaluate the effect of renal impairment on the pharmacokinetics of a single oral dose of this compound.

  • Methodology: Male subjects with normal renal function (n=6), mild renal impairment (n=6), moderate renal impairment (n=6), and severe renal impairment (n=6) were administered a single 200 mg oral dose of this compound. Plasma levels of this compound were measured periodically for up to 48 hours post-dose to determine pharmacokinetic parameters using non-compartmental methods.[10][11]

Study B: Multiple-Dose Intravenous this compound

  • Objective: To assess the pharmacokinetics and safety of multiple doses of IV this compound and its SBECD vehicle in subjects with normal and moderate renal impairment.

  • Methodology: Male subjects with normal renal function (n=6) and moderate renal impairment (n=7) received IV this compound. The dosing regimen consisted of a 6 mg/kg loading dose twice daily on day 1, followed by a maintenance dose of 3 mg/kg twice daily from day 2 to day 6, with a final dose on the morning of day 7. This compound plasma levels were assessed periodically until 36 hours after the final dose. Pharmacokinetic parameters were determined using non-compartmental methods.[10][11]

Visualizing the Decision-Making Process

The following diagrams illustrate key considerations for researchers when deciding on this compound administration in subjects with renal impairment.

Voriconazole_Dosing_Decision_Tree start Patient with Renal Impairment Requires this compound Therapy oral_route Can the patient take oral medication? start->oral_route crcl_check Assess Creatinine Clearance (CrCl) oral_route->crcl_check No oral_admin Administer Oral this compound (No Dose Adjustment Needed) oral_route->oral_admin Yes crcl_gte_50 CrCl >= 50 mL/min crcl_check->crcl_gte_50 >= 50 crcl_lt_50 CrCl < 50 mL/min crcl_check->crcl_lt_50 < 50 iv_admin_normal Administer IV this compound (Standard Dosing) crcl_gte_50->iv_admin_normal risk_benefit Benefit of IV outweighs risk of SBECD accumulation? crcl_lt_50->risk_benefit avoid_iv Avoid IV this compound Consider Alternative Antifungal risk_benefit->avoid_iv No iv_admin_caution Administer IV this compound with Caution - Monitor Serum Creatinine Closely - Switch to Oral ASAP risk_benefit->iv_admin_caution Yes

Caption: Decision workflow for this compound administration in renal impairment.

Voriconazole_Metabolism_and_Excretion cluster_oral Oral Administration cluster_iv Intravenous Administration oral_vori Oral this compound This compound This compound (Active Drug) oral_vori->this compound iv_vori IV this compound (with SBECD) sbecd SBECD iv_vori->this compound kidney Renal Excretion sbecd->kidney liver Liver Metabolism (CYP2C19, CYP3A4) This compound->liver metabolites Inactive Metabolites liver->metabolites metabolites->kidney

Caption: Metabolic pathway of oral and IV this compound.

References

Validation & Comparative

A Comparative Guide: Voriconazole vs. Posaconazole for Prophylaxis in Hematological Malignancy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal prophylaxis for patients with hematological malignancies, voriconazole (B182144) and posaconazole (B62084) stand out as two critical triazole agents. Both have demonstrated efficacy in preventing invasive fungal infections (IFIs), a major cause of morbidity and mortality in this vulnerable patient population. This guide provides an objective comparison of their performance, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals. While direct comparative experimental data in animal models of prophylaxis is limited, this guide synthesizes the existing evidence to offer a comprehensive overview.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both this compound and posaconazole exert their antifungal effects by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, these azoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.

Ergosterol Biosynthesis Pathway Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation This compound This compound This compound->Lanosterol Inhibition Posaconazole Posaconazole Posaconazole->Lanosterol Inhibition Experimental Workflow Immunosuppression Immunosuppression of Mice (e.g., cyclophosphamide) Antifungal_Prophylaxis Initiation of Antifungal Prophylaxis (this compound or Posaconazole) Immunosuppression->Antifungal_Prophylaxis Day -4 to -1 Fungal_Challenge Intranasal Inoculation with Aspergillus fumigatus conidia Antifungal_Prophylaxis->Fungal_Challenge Day -2 Monitoring Daily Monitoring for Survival and Clinical Signs Fungal_Challenge->Monitoring Day 0 Endpoint_Analysis Endpoint Analysis (e.g., Survival, Fungal Burden in Lungs) Monitoring->Endpoint_Analysis Up to Day +14

A Comparative Analysis of Voriconazole and Isavuconazole Efficacy Against Mucorales

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two triazole antifungal agents, voriconazole (B182144) and isavuconazole (B1672201), against fungi of the order Mucorales. This information is intended to support research, scientific understanding, and drug development efforts in the field of medical mycology. The comparative analysis is based on available in vitro, in vivo, and clinical data.

Introduction

Mucormycosis, the infection caused by Mucorales, is a rare but aggressive and often fatal fungal disease, particularly in immunocompromised individuals. The therapeutic options for mucormycosis are limited, and the intrinsic resistance of Mucorales to some antifungal agents presents a significant clinical challenge. While both this compound and isavuconazole are broad-spectrum triazole antifungals, their efficacy against Mucorales differs significantly. Isavuconazole, a newer triazole, has demonstrated reliable activity against Mucorales and is approved by the U.S. Food and Drug Administration (FDA) for the treatment of invasive mucormycosis.[1][2] In contrast, this compound exhibits minimal to no activity against this class of fungi.[3][4]

Mechanism of Action

Both this compound and isavuconazole are members of the triazole class of antifungal agents and share a common mechanism of action.[3][4][5][6] They function by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts the cell membrane's integrity and function, ultimately leading to fungal cell death.[5][6]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential component Disruption Disruption Fungal_Cell_Membrane->Disruption Triazoles This compound / Isavuconazole Inhibition Inhibition Triazoles->Inhibition Inhibition->Lanosterol_14a_demethylase Cell_Death Fungal Cell Death Disruption->Cell_Death

Caption: Mechanism of action of triazole antifungals.

In Vitro Susceptibility Data

In vitro susceptibility testing is a cornerstone for evaluating the intrinsic activity of an antifungal agent against a specific fungus. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and isavuconazole against various species of Mucorales, as determined by standardized methodologies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Table 1: In Vitro Activity of this compound and Isavuconazole against Mucorales Species

OrganismDrugMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference(s)
All Mucorales This compound>8>8[1][7]
Isavuconazole2>8[1][7]
Rhizopus spp. Isavuconazole1>8[1]
Lichtheimia spp. Isavuconazole48[1]
Mucor spp. Isavuconazole>8-[1]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

The data clearly indicates that this compound has poor in vitro activity against Mucorales, with high MIC values. Isavuconazole, while having variable activity depending on the species, demonstrates significantly better in vitro potency compared to this compound.[1][7] For instance, against Rhizopus spp., a common cause of mucormycosis, isavuconazole shows an MIC₅₀ of 1 mg/L, whereas this compound's MIC is consistently high.[1]

Experimental Protocols

The in vitro susceptibility data presented is primarily derived from studies employing standardized broth microdilution methods as outlined by CLSI document M38-A2 and EUCAST definitive document 9.2. A generalized workflow for these methods is depicted below.

Isolate Fungal Isolate Culture Culture on Agar Isolate->Culture Suspension Spore Suspension (Standardized Inoculum) Culture->Suspension Microdilution Microdilution Plate (Serial Drug Dilutions) Suspension->Microdilution Incubation Incubation (24-48 hours) Microdilution->Incubation Reading Visual or Spectrophotometric MIC Reading Incubation->Reading

Caption: Generalized workflow for antifungal susceptibility testing.

Key Methodological Parameters:

  • Inoculum Preparation: A standardized suspension of fungal spores is prepared and adjusted to a specific concentration.

  • Drug Dilution: The antifungal agents are serially diluted in microtiter plates.

  • Incubation: The inoculated plates are incubated at a controlled temperature for a defined period (typically 24 to 48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.

In Vivo and Clinical Efficacy

The disparity in in vitro activity between this compound and isavuconazole against Mucorales is reflected in their in vivo and clinical efficacy. Due to its lack of activity, this compound is not considered a viable treatment option for mucormycosis.

Isavuconazole Clinical Trials:

The efficacy of isavuconazole for the treatment of mucormycosis was primarily evaluated in the VITAL trial , a single-arm, open-label, multicenter study.[8][9]

  • Study Design: Patients with invasive mucormycosis received isavuconazole. The outcomes were compared to a matched control group of patients who received amphotericin B from the FungiScope™ registry.

  • Key Findings:

    • The overall response rate at the end of isavuconazole treatment was 31.4%.[8]

    • The all-cause mortality rate at day 42 was 33.3% for isavuconazole-treated patients, which was similar to the 41.3% observed in the amphotericin B-treated control group.[3]

    • Through day 84, the overall mortality rate for isavuconazole was 43.2%.[8]

Table 2: Clinical Efficacy of Isavuconazole in the VITAL Trial

OutcomeIsavuconazole (VITAL Trial)Amphotericin B (FungiScope™)Reference(s)
Overall Response (End of Treatment) 31.4%-[8]
All-Cause Mortality (Day 42) 33.3%41.3%[3]
All-Cause Mortality (Day 84) 43.2%-[8]

These findings from the VITAL trial were instrumental in the FDA approval of isavuconazole for the treatment of invasive mucormycosis.[1]

Animal Models:

In vivo studies using animal models of mucormycosis have further supported the efficacy of isavuconazole. For instance, in a neutropenic murine model of mucormycosis, isavuconazole therapy was shown to protect immunosuppressed mice from the infection.

Conclusion

The comparative efficacy of this compound and isavuconazole against Mucorales is starkly different. While both are triazole antifungals with the same fundamental mechanism of action, their activity spectra diverge significantly when it comes to this class of fungi.

  • This compound: Demonstrates poor to no in vitro activity and is not clinically effective against Mucorales.

  • Isavuconazole: Exhibits in vitro activity against many Mucorales species and has proven clinical efficacy in the treatment of invasive mucormycosis, making it a valuable therapeutic option.

For researchers and drug development professionals, the differential activity of these two structurally related compounds against Mucorales underscores the importance of subtle molecular interactions in determining antifungal spectrum and highlights the need for continued development of novel agents with potent and broad activity against opportunistic fungal pathogens.

References

Head-to-head comparison of voriconazole and amphotericin B for invasive aspergillosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics for invasive aspergillosis (IA), a life-threatening infection predominantly affecting immunocompromised individuals, voriconazole (B182144) and amphotericin B have long been central to treatment strategies. This guide provides a detailed, data-driven comparison of these two agents, drawing on pivotal clinical trial data to inform research and development in this critical area.

Executive Summary

A landmark randomized, unblinded clinical trial by Herbrecht et al. (2002) established this compound as a superior primary therapy for invasive aspergillosis compared to the then-standard treatment, amphotericin B deoxycholate.[1][2] this compound demonstrated a significantly better response rate and improved survival, coupled with a more favorable safety profile, leading to its current recommendation as a first-line treatment for most patients with IA.[2][3]

Efficacy and Survival: A Quantitative Analysis

The Global Comparative Aspergillosis Study (GCAS) provided robust quantitative data on the comparative efficacy of this compound and amphotericin B. At 12 weeks, patients treated with this compound showed a significantly higher rate of successful outcomes, defined as either a complete or partial response.[4]

Table 1: Primary Efficacy Outcomes at 12 Weeks

OutcomeThis compound (n=144)Amphotericin B (n=133)Absolute Difference (95% CI)
Successful Outcome 52.8% 31.6% 21.2% (10.4 to 32.9)
Complete Response20.8%16.5%
Partial Response31.9%15.0%
Data from Herbrecht et al., 2002[4]

Furthermore, the study revealed a significant survival advantage for the this compound arm at the 12-week mark.

Table 2: Survival Rate at 12 Weeks

This compoundAmphotericin BHazard Ratio (95% CI)
Survival Rate 70.8% 57.9% 0.59 (0.40 to 0.88)
Data from Herbrecht et al., 2002[1][4]

Safety and Tolerability Profile

While demonstrating superior efficacy, the safety profiles of the two drugs also differed significantly. This compound was associated with fewer severe drug-related adverse events.[3][4] However, transient visual disturbances were a notable and common side effect of this compound treatment.[1][4] Amphotericin B was more frequently associated with nephrotoxicity and infusion-related reactions.

Table 3: Comparison of Key Adverse Events

Adverse EventThis compoundAmphotericin B
Severe Drug-Related Adverse Events Significantly FewerMore Frequent
Transient Visual Disturbances 44.8%Infrequent
Nephrotoxicity Less CommonMore Common
Infusion-Related Reactions Less CommonMore Common
Hepatotoxicity Similar IncidenceSimilar Incidence
Data from Herbrecht et al., 2002 and Walsh et al., 2002[4][5]

Experimental Protocols

The pivotal clinical trial forming the basis of this comparison was a randomized, unblinded study involving immunocompromised patients with definite or probable invasive aspergillosis.[4]

Patient Population: The study enrolled patients with definite or probable invasive aspergillosis, with the majority having underlying conditions such as allogeneic hematopoietic-cell transplantation or acute leukemia.[4] The diagnosis of invasive aspergillosis was based on the criteria established by the European Organization for Research and Treatment of Cancer/Mycoses Study Group (EORTC/MSG).

Diagnostic Criteria (EORTC/MSG 2002):

  • Host Factors: Included recent history of neutropenia, receipt of an allogeneic stem cell transplant, prolonged use of corticosteroids, or treatment with other recognized T-cell immunosuppressants.

  • Clinical Criteria: Focused on signs and symptoms of lower respiratory tract, sinonasal, or central nervous system infection.

  • Microbiological Criteria: Required positive culture or microscopic evidence of Aspergillus from a normally sterile site, or a positive galactomannan (B225805) antigen test in plasma, serum, or bronchoalveolar lavage fluid.

Treatment Regimen:

  • This compound Group: Received an intravenous loading dose of 6 mg/kg every 12 hours for the first 24 hours, followed by a maintenance dose of 4 mg/kg every 12 hours for at least seven days. This could be followed by oral this compound at 200 mg twice daily.[4]

  • Amphotericin B Group: Received intravenous amphotericin B deoxycholate at a dose of 1 to 1.5 mg/kg per day.[4]

Endpoint Definitions:

  • Complete Response: Resolution of all attributable signs and symptoms of the fungal infection, and at least a 90% radiographic improvement.

  • Partial Response: At least a 50% improvement in attributable signs, symptoms, and radiographic abnormalities.

  • Successful Outcome: A composite of complete and partial responses.[4]

Mechanism of Action and Signaling Pathways

The distinct mechanisms of action of this compound and amphotericin B underpin their antifungal activity and, to some extent, their toxicity profiles.

This compound: A triazole antifungal, this compound inhibits the fungal cytochrome P450-dependent enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is crucial for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to fungal cell death.

Amphotericin B: A polyene antifungal, amphotericin B binds directly to ergosterol in the fungal cell membrane. This binding creates pores or channels in the membrane, leading to increased permeability and the leakage of essential intracellular components, resulting in cell death. Its toxicity in humans is partly attributed to its ability to also bind to cholesterol in mammalian cell membranes, though with lower affinity.

Antifungal_Mechanisms cluster_this compound This compound Pathway cluster_amphotericin_b Amphotericin B Pathway This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP450) This compound->Lanosterol_14a_demethylase Inhibits Ergosterol_Synthesis Ergosterol Synthesis Fungal_Cell_Membrane_V Fungal Cell Membrane (Disrupted) Ergosterol_Synthesis->Fungal_Cell_Membrane_V Leads to Disruption Fungal_Cell_Death_V Fungal Cell Death Fungal_Cell_Membrane_V->Fungal_Cell_Death_V Amphotericin_B Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) Amphotericin_B->Ergosterol Binds to Pore_Formation Pore Formation Fungal_Cell_Membrane_A Fungal Cell Membrane (Increased Permeability) Pore_Formation->Fungal_Cell_Membrane_A Causes Fungal_Cell_Death_A Fungal Cell Death Fungal_Cell_Membrane_A->Fungal_Cell_Death_A

Caption: Mechanisms of action for this compound and amphotericin B.

Experimental Workflow of the Pivotal Clinical Trial

The design of the Global Comparative Aspergillosis Study followed a structured workflow to ensure robust and comparable data collection.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Definite or Probable IA) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_V This compound Treatment Arm (IV +/- Oral) Randomization->Treatment_Arm_V Treatment_Arm_A Amphotericin B Treatment Arm (IV) Randomization->Treatment_Arm_A Follow_Up 12-Week Follow-Up Treatment_Arm_V->Follow_Up Treatment_Arm_A->Follow_Up Primary_Endpoint Primary Endpoint Assessment (Complete/Partial Response) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment (Survival, Safety) Follow_Up->Secondary_Endpoints

Caption: Workflow of the randomized trial comparing this compound and amphotericin B.

Conclusion

The evidence from the pivotal comparative trial strongly supports the use of this compound over amphotericin B deoxycholate as the primary therapy for invasive aspergillosis in most patient populations. The superior efficacy, improved survival, and better overall safety profile of this compound have positioned it as a cornerstone of modern antifungal therapy for this severe infection. For drug development professionals, these findings highlight the importance of targeting specific fungal pathways to maximize efficacy while minimizing off-target toxicities. Future research may focus on novel agents that build upon the successes of triazoles or explore combination therapies to further improve outcomes in high-risk patients.

References

A Researcher's Guide to Validating Voriconazole MIC Breakpoints for Rare Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of voriconazole's in vitro activity against clinically relevant rare fungal isolates, including species of Scedosporium, Fusarium, and Mucorales. In the absence of established clinical breakpoints for many of these organisms, this document outlines the current landscape of susceptibility testing, the use of epidemiological cutoff values (ECVs) for interpretation, and compares the efficacy of This compound (B182144) with other systemic antifungal agents.

Understanding this compound Activity Against Rare Molds

This compound, a broad-spectrum triazole, is a critical agent in the treatment of invasive fungal infections. However, its efficacy against rare molds is variable and often species-dependent. Unlike common pathogens such as Candida albicans and Aspergillus fumigatus, validated clinical breakpoints for this compound against most rare molds have not been established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Researchers and clinicians, therefore, rely on in vitro susceptibility data and epidemiological cutoff values (ECVs) to guide therapeutic decisions. An ECV is the highest Minimal Inhibitory Concentration (MIC) for wild-type (WT) isolates in a species distribution and helps in identifying isolates that may harbor resistance mechanisms.

Comparative In Vitro Susceptibility Data

The following tables summarize the in vitro activity of this compound and comparator antifungal agents against key rare fungal pathogens. Data is compiled from multiple studies employing standardized CLSI M38 broth microdilution methodology.

Table 1: this compound MIC Distributions and Epidemiological Cutoff Values (ECVs) for Select Rare Molds

Fungal Species/ComplexThis compound MIC Range (μg/mL)This compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)CLSI/EUCAST ECV (μg/mL)Notes
Scedosporium apiospermum0.125 - >160.5 - 21 - 8Not EstablishedGenerally considered susceptible to this compound. Some studies suggest isolates with MICs ≤2 µg/mL are more likely to respond to therapy[1].
Scedosporium prolificans1 - >648 - 3216 - >64Not EstablishedIntrinsically resistant to this compound and most other antifungals[2][3].
Fusarium solani species complex2 - >1681632[4]High MICs are common; this compound activity is limited[5][6].
Fusarium oxysporum species complex2 - >1681616[4]Variable susceptibility, but generally high MICs are observed.
Fusarium verticillioides0.5 - 8244[4]Lower MICs compared to other Fusarium species, but resistance is still a concern.
Mucorales (e.g., Rhizopus, Mucor)4 - >6416>32Not EstablishedIntrinsically resistant to this compound[7].

Table 2: Comparative In Vitro Activity of Antifungal Agents Against Scedosporium Species

Antifungal AgentS. apiospermum MIC₉₀ (μg/mL)S. prolificans MIC₉₀ (μg/mL)
This compound1 - 816 - >64
Posaconazole2>8
Itraconazole4>8
Amphotericin B>8>8

Data compiled from multiple sources indicating general susceptibility patterns[2][3][6][8].

Table 3: Comparative In Vitro Activity of Antifungal Agents Against Fusarium Species (Aggregated)

Antifungal AgentFusarium spp. MIC Range (μg/mL)Fusarium spp. MIC₉₀ (μg/mL)
This compound0.5 - >324 - 16
Posaconazole0.25 - >1616
Amphotericin B0.25 - 84 - 8
Itraconazole>16>16

Data compiled from multiple sources indicating general susceptibility patterns[4][5][6][9]. Note that susceptibility can be highly species-dependent within the Fusarium genus.

Experimental Protocols

Accurate and reproducible MIC determination is fundamental to validating breakpoints. The CLSI M38 "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi" is the gold-standard protocol.

CLSI M38 Broth Microdilution Method (Summarized)
  • Isolate Culture and Identification:

    • Subculture the fungal isolate on a suitable medium (e.g., Potato Dextrose Agar) to ensure purity and promote sporulation.

    • Incubate at 35°C for 7 days or until adequate conidiation is observed[9].

    • Confirm species-level identification using molecular methods (e.g., sequencing of the ITS, TEF1-α, or β-tubulin gene regions).

  • Inoculum Preparation:

    • Harvest conidia by flooding the agar (B569324) surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Transfer the resulting suspension to a sterile tube.

    • Allow heavy particles to settle for 3-5 minutes, then transfer the upper homogenous suspension to a new tube.

    • Adjust the inoculum concentration using a spectrophotometer to a final optical density that corresponds to a specific conidial density (typically 0.09-0.13 OD at 530 nm).

    • Perform a final dilution (commonly 1:50) in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL[4].

  • Microdilution Plate Preparation and Inoculation:

    • Use 96-well microtiter plates.

    • Prepare serial twofold dilutions of this compound (and other antifungals) in RPMI 1640 medium. The typical concentration range for this compound is 0.015 to 16 µg/mL[10].

    • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

    • Dispense 100 µL of the standardized fungal inoculum into each well.

  • Incubation:

    • Incubate the plates at 35°C in ambient air.

    • Incubation duration is species-dependent:

      • Fusarium spp.: 48 to 72 hours.

      • Scedosporium spp.: 72 hours[10].

  • MIC Endpoint Reading:

    • Read the MICs visually.

    • For this compound and other azoles, the MIC is defined as the lowest drug concentration that causes 100% inhibition of growth compared to the growth control[9].

  • Quality Control:

    • Include reference strains with known MIC ranges in each batch of tests to ensure the validity of the results (e.g., Paecilomyces variotii ATCC MYA-3630)[10][11].

Mandatory Visualizations

Azole Resistance Pathway

G Fig. 1: Key Mechanisms of Azole Resistance in Rare Molds cluster_0 Fungal Cell cluster_1 Resistance Mechanisms This compound This compound CYP51 14-α-demethylase (CYP51) This compound->CYP51 Inhibition Ergosterol Ergosterol (Cell Membrane Component) Lanosterol Lanosterol Lanosterol->CYP51 biosynthesis CYP51->Ergosterol CYP51_mutation Target Modification (cyp51 gene mutations) CYP51_mutation->CYP51 Alters binding site Efflux Drug Efflux (ABC/MFS Transporters) Efflux->this compound Expulsion CYP51_overexpression Target Overexpression CYP51_overexpression->CYP51 Increases quantity G Fig. 2: Workflow for this compound MIC Testing of Rare Molds start Clinical Isolate of Rare Mold Identified ast Perform Antifungal Susceptibility Testing (AST) via CLSI M38 start->ast mic Determine this compound MIC at appropriate time point ast->mic check_bp Are Clinical Breakpoints (CBPs) Available for this species? mic->check_bp apply_bp Interpret as Susceptible, Intermediate, or Resistant check_bp->apply_bp Yes check_ecv Are Epidemiological Cutoff Values (ECVs) Available? check_bp->check_ecv No clinical_decision Guide Therapeutic Decision apply_bp->clinical_decision compare_ecv Compare MIC to ECV check_ecv->compare_ecv Yes no_ecv Report MIC. Interpret with caution based on published MIC distributions, PK/PD data, and clinical context. check_ecv->no_ecv No wild_type Report MIC and 'Wild-Type' (MIC ≤ ECV) compare_ecv->wild_type MIC ≤ ECV non_wild_type Report MIC and 'Non-Wild-Type' (MIC > ECV) Suggests potential resistance compare_ecv->non_wild_type MIC > ECV wild_type->clinical_decision non_wild_type->clinical_decision no_ecv->clinical_decision

References

A Comparative Analysis of Voriconazole and Fluconazole Efficacy Against Candida glabrata

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of voriconazole (B182144) and fluconazole (B54011), two key triazole antifungal agents, in their activity against Candida glabrata. This opportunistic pathogen is a growing concern due to its intrinsic and acquired resistance to azoles. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of in vitro susceptibility data, an overview of resistance mechanisms, and detailed experimental protocols.

In Vitro Susceptibility: A Quantitative Comparison

Candida glabrata is known for its reduced susceptibility to fluconazole. This compound generally demonstrates greater in vitro potency against C. glabrata isolates, as evidenced by lower minimum inhibitory concentration (MIC) values. However, it is crucial to note the potential for cross-resistance, where isolates with elevated fluconazole MICs may also exhibit increased this compound MICs.[1]

Below is a summary of comparative MIC data from various studies.

Table 1: Comparative MIC Data for this compound and Fluconazole against Candida glabrata

StudyNumber of IsolatesThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Fluconazole MIC Range (µg/mL)Fluconazole MIC₅₀ (µg/mL)Fluconazole MIC₉₀ (µg/mL)
Redding et al. (Oral Isolates)79Not ReportedNot Reported1.0Not ReportedNot Reported32.0
Pfaller et al. (Surveillance Study)Not SpecifiedNot ReportedNot Reported1.0Not ReportedNot ReportedNot Reported
A study from China (Clinical Isolates)59Non-Wild-Type: 45.7% (>0.25)Not ReportedNot ReportedResistant: 20.3% (≥64)Not ReportedNot Reported
A 14-year Spanish study (Blood Isolates)28Not ReportedNot ReportedNot ReportedSusceptible: 85.7%Not ReportedNot Reported

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Mechanisms of Azole Resistance in Candida glabrata

The primary mechanism of azole resistance in C. glabrata is the overexpression of efflux pumps, which actively transport antifungal drugs out of the fungal cell, reducing their intracellular concentration.[2][3][4] This process is predominantly regulated by the transcription factor CgPdr1.[2][3][4]

Key Resistance Mechanisms:

  • Upregulation of Efflux Pumps: The ATP-binding cassette (ABC) transporters, particularly CgCdr1, CgCdr2 (also known as Pdh1), and CgSnq2, are the main efflux pumps implicated in azole resistance.[2][4][5] Their overexpression is a common finding in azole-resistant clinical isolates.[2][4]

  • Gain-of-Function Mutations in CgPDR1: Mutations in the CgPDR1 gene can lead to a constitutively active transcription factor. This "gain-of-function" results in the constant high-level expression of the efflux pump genes it regulates, leading to a stable resistant phenotype.[3][6]

  • Target Enzyme Alterations: While less common in C. glabrata compared to other Candida species, alterations in the ERG11 gene, which encodes the target enzyme lanosterol (B1674476) 14α-demethylase, can contribute to azole resistance.[2][4]

Below is a diagram illustrating the CgPdr1 signaling pathway leading to azole resistance.

Azole_Resistance_Pathway cluster_cell Candida glabrata Cell Azole Azole (Fluconazole/Voriconazole) ERG11 Lanosterol 14α-demethylase (ERG11) Azole->ERG11 Inhibits Pdr1_inactive Inactive CgPdr1 CgPDR1_gene CgPDR1 Gene Pdr1_inactive->CgPDR1_gene Encoded by Pdr1_active Active CgPdr1 (Gain-of-Function Mutation) Efflux_pump_genes Efflux Pump Genes (CgCDR1, CgCDR2, CgSNQ2) Pdr1_active->Efflux_pump_genes Upregulates Transcription CgPDR1_gene->Pdr1_active Mutation leads to Efflux_pump Efflux Pumps Efflux_pump_genes->Efflux_pump Encodes Efflux_pump->Azole Effluxes Drug Ergosterol_pathway Ergosterol Biosynthesis ERG11->Ergosterol_pathway Catalyzes step in

CgPdr1-mediated azole resistance pathway in C. glabrata.

Experimental Protocols

Standardized methods for antifungal susceptibility testing are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.

Broth Microdilution Method (CLSI M27-A3)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agents (this compound, Fluconazole)

  • Candida glabrata isolates

  • Spectrophotometer

  • Sterile saline

Procedure:

  • Inoculum Preparation:

    • Subculture the C. glabrata isolate on Sabouraud Dextrose Agar (B569324) for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

    • Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.[7]

  • Plate Preparation:

    • Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the microtiter plates.

    • The final concentrations should span the expected MIC range for C. glabrata.

    • Include a growth control well (no antifungal) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared fungal suspension.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading and Interpretation:

    • Read the plates visually or with a microplate reader.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Disk Diffusion Method (CLSI M44)

This is a simpler, qualitative method to assess susceptibility.

Materials:

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Antifungal disks (e.g., 25-µg fluconazole, 1-µg this compound)

  • Candida glabrata isolates

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation: Prepare a 0.5 McFarland suspension of the C. glabrata isolate as described for the broth microdilution method.[8]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak the entire surface of the Mueller-Hinton agar plate evenly in three directions.

  • Disk Application: Aseptically apply the antifungal disks to the surface of the inoculated agar.

  • Incubation: Incubate the plates at 35°C for 20-24 hours.

  • Reading and Interpretation: Measure the diameter of the zone of inhibition around each disk. Interpret the results (Susceptible, Intermediate/Susceptible-Dose Dependent, or Resistant) based on CLSI-defined zone diameter breakpoints.

Below is a diagram illustrating the experimental workflow for antifungal susceptibility testing.

AST_Workflow cluster_prep Inoculum Preparation cluster_bmd Broth Microdilution (CLSI M27) cluster_dd Disk Diffusion (CLSI M44) Isolate C. glabrata Isolate (24h culture) Suspension Saline Suspension Isolate->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Dilution_BMD Dilute Inoculum in RPMI Medium McFarland->Dilution_BMD Inoculate_DD Swab Mueller-Hinton Agar McFarland->Inoculate_DD Plate_BMD Inoculate Microtiter Plate (with drug dilutions) Dilution_BMD->Plate_BMD Incubate_BMD Incubate at 35°C (24-48h) Plate_BMD->Incubate_BMD Read_BMD Read MIC (≥50% growth inhibition) Incubate_BMD->Read_BMD Disk Apply Antifungal Disks Inoculate_DD->Disk Incubate_DD Incubate at 35°C (20-24h) Disk->Incubate_DD Read_DD Measure Zone of Inhibition Incubate_DD->Read_DD

Workflow for antifungal susceptibility testing of C. glabrata.

Conclusion

This compound generally exhibits superior in vitro activity against Candida glabrata compared to fluconazole. However, the emergence of resistance, often mediated by the upregulation of efflux pumps through mutations in CgPDR1, poses a significant clinical challenge and can lead to cross-resistance between these agents. Standardized susceptibility testing is essential to guide appropriate therapeutic choices. Further research into novel therapeutic strategies that can overcome these resistance mechanisms is warranted.

References

In Vitro Synergy of Voriconazole and Echinocandins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data and methodologies for testing the combined antifungal effects of voriconazole (B182144) and echinocandins against various fungal pathogens.

The combination of this compound, a triazole antifungal that inhibits ergosterol (B1671047) synthesis in the fungal cell membrane, and echinocandins, which disrupt cell wall integrity by inhibiting β-(1,3)-D-glucan synthase, presents a compelling strategy to enhance antifungal efficacy, particularly against resistant fungal strains.[1][2][3] This guide provides a detailed comparison of in vitro synergy testing results, experimental protocols, and the underlying mechanisms of this combination therapy.

Comparative Efficacy: A Tabular Summary of In Vitro Synergy

The synergistic potential of combining this compound with an echinocandin (such as caspofungin, micafungin (B1204384), or anidulafungin) has been evaluated against a range of fungal species. The interaction is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates synergy.[4][5]

Against Aspergillus Species
Aspergillus SpeciesEchinocandinSynergy (FICI ≤ 0.5)Key Findings & References
A. fumigatusCaspofunginYesFICI indices ranged from 0.25 to 0.50, indicating synergy.[4] The combination has also shown to be a promising alternative for the treatment of azole-resistant strains.[6]
A. flavusCaspofunginYesFICI index of 0.50 was reported.[4]
A. nigerCaspofunginYesA synergistic interaction was observed with a FICI of 0.25.[4]
A. fumigatus, A. flavus, A. terreusCaspofungin, Micafungin, AnidulafunginYesThis compound-based combinations demonstrated strong fungicidal synergistic interactions with interaction indices of 0.10 to 0.29.[1][7] However, the presence of serum may reduce these synergistic interactions.[1][7]
Against Candida Species
Candida SpeciesEchinocandinSynergy (FICI ≤ 0.5)Key Findings & References
C. auris (multidrug-resistant)MicafunginYesSynergistic interactions were observed with FICI values ranging from 0.15 to 0.5.[8]
C. glabrata (echinocandin-resistant)CaspofunginYesSynergy was observed in 17.65–29.41% of cases for caspofungin combinations with azoles.[9] The time-killing assay also confirmed the synergistic and fungicidal activity of the caspofungin-voriconazole combination.[9]

Experimental Protocols for Synergy Testing

Accurate and reproducible in vitro synergy testing is crucial for evaluating novel drug combinations. The following are detailed methodologies for the most common assays.

Checkerboard Broth Microdilution Assay

This method is widely used to determine the FICI and assess the nature of the interaction between two antimicrobial agents.[9][10]

Principle: Serial dilutions of two drugs are combined in a 96-well microplate to test a wide range of concentration combinations against a standardized fungal inoculum.

Methodology:

  • Drug Preparation: Prepare stock solutions of this compound and the chosen echinocandin in an appropriate solvent. Create serial twofold dilutions of each drug in RPMI 1640 medium buffered with MOPS.[9][11]

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of each this compound dilution along the x-axis and 50 µL of each echinocandin dilution along the y-axis. This creates a matrix of drug combinations. Wells with single drugs and no drugs serve as controls.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts) according to CLSI or EUCAST guidelines.[4][10]

  • Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.[9]

  • Endpoint Reading: Determine the Minimum Inhibitory Concentration (MIC) for this compound and the Minimum Effective Concentration (MEC) for the echinocandin. The MIC is the lowest concentration showing complete inhibition of growth, while the MEC is the lowest concentration causing the growth of small, rounded, compact hyphae.[4]

  • FICI Calculation: The FICI is calculated as follows: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MEC of echinocandin in combination / MEC of echinocandin alone).[4]

    • Synergy: FICI ≤ 0.5

    • Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4[4]

Time-Kill Assay

This dynamic method assesses the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.[9]

Principle: The change in the number of viable fungal cells (CFU/mL) is measured at different time points after the addition of the drugs.

Methodology:

  • Inoculum Preparation: Prepare a standardized fungal suspension in RPMI 1640 medium.[9]

  • Drug Exposure: Add this compound and the echinocandin at specific concentrations (e.g., at their MICs or sub-inhibitory concentrations) to separate tubes containing the fungal suspension, as well as a tube with the drug combination and a drug-free control tube.

  • Incubation and Sampling: Incubate the tubes at 35°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.[9]

  • Viability Assessment: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates (e.g., Sabouraud Dextrose Agar).[8]

  • Colony Counting: After incubation, count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each drug and the combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[9]

Visualizing the Workflow and Mechanism

In Vitro Synergy Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Data Analysis Fungal Inoculum Preparation Fungal Inoculum Preparation Checkerboard Setup Checkerboard Setup Fungal Inoculum Preparation->Checkerboard Setup Time-Kill Setup Time-Kill Setup Fungal Inoculum Preparation->Time-Kill Setup Antifungal Stock Solutions Antifungal Stock Solutions Serial Dilutions Serial Dilutions Antifungal Stock Solutions->Serial Dilutions Serial Dilutions->Checkerboard Setup Serial Dilutions->Time-Kill Setup Incubate (35°C, 24-48h) Incubate (35°C, 24-48h) Checkerboard Setup->Incubate (35°C, 24-48h) Time-Kill Setup->Incubate (35°C, 24-48h) Endpoint Reading (MIC/MEC) Endpoint Reading (MIC/MEC) Incubate (35°C, 24-48h)->Endpoint Reading (MIC/MEC) For Checkerboard CFU Counting CFU Counting Incubate (35°C, 24-48h)->CFU Counting For Time-Kill FICI Calculation FICI Calculation Endpoint Reading (MIC/MEC)->FICI Calculation Time-Kill Curve Analysis Time-Kill Curve Analysis CFU Counting->Time-Kill Curve Analysis Interaction Determination Interaction Determination FICI Calculation->Interaction Determination Time-Kill Curve Analysis->Interaction Determination

Caption: Workflow for in vitro synergy testing.

Proposed Mechanism of Synergistic Action

G cluster_cell Fungal Cell Cell Wall Cell Wall Synergistic Fungal Cell Death Synergistic Fungal Cell Death Cell Wall->Synergistic Fungal Cell Death weakening Cell Membrane Cell Membrane Cell Membrane->Synergistic Fungal Cell Death destabilization Ergosterol Ergosterol Ergosterol->Cell Membrane component of β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan->Cell Wall component of This compound This compound Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase This compound->Lanosterol 14-α-demethylase inhibits Echinocandin Echinocandin β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Echinocandin->β-(1,3)-D-glucan synthase inhibits Lanosterol 14-α-demethylase->Ergosterol synthesis β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan synthesis

Caption: Dual-targeting mechanism of action.

References

A Comparative Analysis of the Long-Term Safety Profiles of Voriconazole and Itraconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced long-term safety profiles of antifungal agents is paramount for informed clinical decision-making and future drug design. This guide provides a detailed comparison of two widely used triazole antifungals, voriconazole (B182144) and itraconazole (B105839), focusing on their long-term adverse event profiles as documented in extensive clinical studies.

This compound and itraconazole are mainstays in the treatment and prophylaxis of invasive fungal infections.[1][2][3] While both are effective, their prolonged use is associated with distinct and sometimes significant adverse effects.[1][4][5] This comparison synthesizes data from multiple long-term studies to provide a clear overview of their respective safety profiles.

Quantitative Comparison of Adverse Events

The following tables summarize the incidence of key adverse events reported in long-term studies of this compound and itraconazole. These data are compiled from various clinical trials and meta-analyses, reflecting a broad patient population.

Table 1: Comparison of Common Treatment-Related Adverse Events (≥5% in either group) in a Prospective, Randomized, Open-Label Trial

Adverse EventThis compound (n=234)Itraconazole (n=255)
Nausea8%15%
Diarrhoea4%11%
Hepatotoxicity7%2%
Visual Impairment6%0%
Vomiting-16.6%

Source: Data adapted from a prospective, randomized, open-label trial in allogeneic hematopoietic stem-cell transplant recipients.[6][7]

Table 2: Pooled Analysis of Adverse Events in Patients with Chronic Pulmonary Aspergillosis

Adverse Event ProfileThis compound (n=366)Itraconazole (n=168)
Overall Adverse Events36% (95% CI: 20–52%)25% (95% CI: 18–31%)
Discontinuation due to AEs35% (of patients with AEs)35% (of patients with AEs)
Most Common AE CategorySkin AEs (28%)Cardiotoxicity (29%)

Source: Data from a systematic review and meta-analysis of 9 studies.[2][3][8][9]

Table 3: Hepatotoxicity Profile from a Meta-Analysis of Randomized Controlled Trials

Liver Safety ParameterThis compoundItraconazole
Elevated Serum Liver Enzymes (not requiring discontinuation)19.7%17.4%
Treatment Discontinuation due to Hepatotoxicity-1.5%

Source: Data from a meta-analysis of 39 randomized controlled trials.[10]

Detailed Adverse Event Profiles

This compound

Long-term this compound therapy is associated with a unique set of adverse effects. Most notably, visual disturbances , including blurred vision, photophobia, and chromatopsia, are common, though often transient.[11][12][13][14][15] While generally not leading to treatment discontinuation, these effects are a hallmark of this compound toxicity.[13][14]

Hepatotoxicity is another significant concern with this compound, with studies indicating a higher incidence of liver function abnormalities compared to itraconazole.[6][16][17] This can range from mild, transient elevations in liver enzymes to more severe liver injury.[10][16]

A duration-dependent risk of cutaneous malignancies , primarily squamous cell carcinoma (SCC), is a serious long-term adverse effect.[4][5] This is often preceded by phototoxicity, making sun protection crucial for patients on long-term this compound.[4][5][11][12] Other long-term effects include periostitis, peripheral neuropathy, and alopecia.[1][4][5]

Itraconazole

The long-term safety profile of itraconazole is primarily characterized by gastrointestinal intolerance , including nausea, vomiting, and diarrhea, which are often treatment-limiting.[6]

A significant concern with itraconazole is its potential for cardiotoxicity . It can cause or exacerbate congestive heart failure (CHF) due to its negative inotropic effects.[18][19] This has led to warnings against its use in patients with evidence of ventricular dysfunction for the treatment of onychomycosis.[18]

While hepatotoxicity can occur with itraconazole, some comparative studies suggest a lower incidence of liver function abnormalities compared to this compound.[6] However, serious hepatotoxicity, including fatal acute liver failure, has been reported.[18] Other reported side effects include headache, dizziness, and rash.[18][20]

Experimental Protocols

Below are detailed methodologies from key comparative studies that provide the foundation for the safety data presented.

Study 1: Prospective, Randomized, Open-Label Trial in Allogeneic Hematopoietic Stem-Cell Transplant (HCT) Recipients
  • Objective: To compare the efficacy and safety of this compound versus itraconazole for antifungal prophylaxis.

  • Study Design: A prospective, phase 3, randomized, open-label, multicenter trial.[6]

  • Patient Population: 489 allogeneic HCT recipients, with 234 randomized to this compound and 255 to itraconazole.[6][7]

  • Dosing Regimen:

    • This compound: Oral administration.

    • Itraconazole: Oral administration.

  • Duration: Prophylaxis was administered for at least 100 days and up to 180 days post-HCT.[7]

  • Safety Assessments: Monitoring and recording of all adverse events, with a focus on treatment-related side effects leading to discontinuation. Liver function tests and visual assessments were performed regularly.

  • Primary Endpoint: A composite endpoint measuring the success of prophylaxis, which included the ability to tolerate the study drug for at least 100 days with no more than a 14-day interruption, and survival to day 180 without a proven or probable invasive fungal infection.[6]

Study 2: Open-Label Comparative Pilot Study in Paracoccidioidomycosis
  • Objective: To investigate the efficacy, safety, and tolerability of this compound for long-term treatment of paracoccidioidomycosis, with itraconazole as the control.[15][21]

  • Study Design: A randomized, open-label study conducted at three Brazilian tertiary care hospitals.[15][21]

  • Patient Population: 53 patients were evaluated for safety (35 received this compound, and 18 received itraconazole).[13][15][21]

  • Dosing Regimen:

    • This compound: 400 mg twice daily on day 1, followed by 200 mg twice daily orally.[14]

    • Itraconazole: 100 mg twice daily orally.[14]

  • Duration: Patients received treatment for a minimum of 6 months, with a maximum duration of 1 year.[14]

  • Safety Assessments: Comprehensive safety monitoring, including regular clinical examinations and laboratory tests. For a subset of patients, detailed long-term visual safety was assessed through ophthalmic examinations including visual acuity, color vision, contrast sensitivity, visual field, funduscopy, and slit lamp biomicroscopy at baseline, week 12, week 24, end of treatment, and 8 weeks post-treatment.[13][14]

Visualized Comparisons

The following diagrams illustrate the key differences in the long-term safety profiles and a typical workflow for a comparative safety study.

Caption: Comparative long-term adverse event profiles of this compound and itraconazole.

ExperimentalWorkflow PatientScreening Patient Screening and Enrollment Randomization Randomization PatientScreening->Randomization TreatmentArmV Treatment Arm: This compound Randomization->TreatmentArmV TreatmentArmI Treatment Arm: Itraconazole Randomization->TreatmentArmI LongTermTreatment Long-Term Treatment (≥6 months) TreatmentArmV->LongTermTreatment TreatmentArmI->LongTermTreatment SafetyMonitoring Continuous Safety Monitoring (Adverse Events, Lab Tests) LongTermTreatment->SafetyMonitoring DataCollection Data Collection and Analysis SafetyMonitoring->DataCollection Endpoint Endpoint: Comparative Safety Profile DataCollection->Endpoint

References

A New Paradigm in Voricon-azole Therapy: Validating CYP2C19 Genotyping for Enhanced Treatment Response Assessment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparison of Biomarkers for Optimizing Voriconazole (B182144) Therapy in Invasive Fungal Infections

This compound, a frontline triazole antifungal, is pivotal in the management of life-threatening invasive fungal infections, particularly invasive aspergillosis.[1][2][3] However, its clinical utility is hampered by significant interpatient pharmacokinetic variability, leading to a narrow therapeutic window where sub-optimal concentrations risk treatment failure and supra-therapeutic levels can induce severe toxicity.[2][4][5][6] Therapeutic drug monitoring (TDM) of this compound trough concentrations is the current standard of care, yet it is a reactive approach.[1][6] This guide introduces and validates a new biomarker, CYP2C19 genotyping, and compares its performance against established and emerging markers for a more personalized and proactive approach to this compound therapy.

The Emerging Role of Pharmacogenomics: CYP2C19 Genotyping

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C19.[5][7] Genetic variations, or polymorphisms, in the CYP2C19 gene significantly alter enzyme activity, directly impacting this compound plasma concentrations and, consequently, treatment outcomes.[4][7][8] Individuals can be categorized into different metabolizer phenotypes based on their CYP2C19 genotype, each requiring tailored dosing strategies.[7]

CYP2C19 Metabolizer Phenotypes and Their Clinical Implications [7]

PhenotypeGenotype ExamplesClinical ImplicationDosing Recommendation
Ultrarapid Metabolizer (UM) 1/17, 17/17Increased metabolism, high risk of sub-therapeutic this compound levels and treatment failure.[4][5]Consider alternative agent not metabolized by CYP2C19. If this compound is necessary, consider a 50-100% dose increase with close TDM.
Rapid Metabolizer (RM) 1/17Increased metabolism, higher likelihood of sub-therapeutic levels.[9]Consider a 50% increase in the initial dose with subsequent TDM.
Normal Metabolizer (NM) 1/1Standard metabolism.Standard dosing regimen.
Intermediate Metabolizer (IM) 1/2, 1/3Reduced metabolism, potential for elevated this compound levels.Standard dosing with close TDM.
Poor Metabolizer (PM) 2/2, 2/3, 3/3Significantly reduced metabolism, high risk of toxic this compound accumulation.[4][5]Consider a 50% reduction in the initial dose with close TDM.

Comparative Analysis of Biomarkers for this compound Treatment Response

The validation of CYP2C19 genotyping is best understood in the context of other available biomarkers. Each marker offers unique advantages and limitations in guiding this compound therapy.

BiomarkerPrincipleApplicationAdvantagesLimitations
New: CYP2C19 Genotyping Detects genetic variations in the CYP2C19 gene to predict drug metabolism rate.[4][7][8]Pre-emptive dose optimization before or at the start of therapy.[4][10]Proactive, personalized dosing strategy; can explain sub-therapeutic or toxic levels; a one-time test.[4][11]Does not account for other factors influencing pharmacokinetics (e.g., drug interactions, liver function); requires genetic testing infrastructure.[12]
Standard: Therapeutic Drug Monitoring (TDM) Measures this compound trough concentrations (Cmin) in plasma.[2][6]Routine monitoring to maintain drug levels within the therapeutic range (typically 1.0-5.5 µg/mL).[2][6]Direct measure of drug exposure; established correlation with efficacy and toxicity.[2][13]Reactive approach; frequent monitoring required; significant intra- and inter-patient variability.[6][14]
Fungal: Galactomannan (B225805) (GM) Antigen Detects a polysaccharide component of the Aspergillus cell wall.[15][16]Diagnosis of invasive aspergillosis and monitoring of treatment response.[15][16][17]Specific for Aspergillus; can indicate fungal burden.[15][16]Sensitivity can be reduced by antifungal therapy; false positives can occur.[16][18]
Fungal: (1→3)-β-D-Glucan (BDG) Detects a component of the cell wall of most pathogenic fungi.[19][20]Broad-spectrum diagnosis of invasive fungal infections and monitoring treatment response.[18][19]High negative predictive value; can be detected early in infection.[18]Not specific to Aspergillus; can have false positives from various sources.[18][20]
Fungal: Aspergillus PCR Detects Aspergillus DNA in clinical samples.[21][22]Diagnosis and monitoring of fungal load during therapy.[21][22]High sensitivity and specificity.Performance can be affected by antifungal therapy; lack of standardization across labs.[21][23]
Emerging: Metabolomics (Glycocholate) Measures endogenous metabolites associated with drug-induced liver injury.[24]Early detection of this compound-associated hepatotoxicity.[24]Potential for early and specific detection of toxicity.[24]Research is in early stages; requires further validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these biomarker assessments.

CYP2C19 Genotyping

Objective: To determine the patient's CYP2C19 genotype to predict their metabolizer phenotype.

Methodology:

  • Sample Collection: A whole blood sample is collected in an EDTA tube.

  • DNA Extraction: Genomic DNA is extracted from the blood sample using a commercially available DNA extraction kit.

  • Genotyping: The extracted DNA is then analyzed for specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene, such as CYP2C192, CYP2C193, and CYP2C19*17. This is typically performed using real-time PCR with allele-specific probes or DNA microarray technology.

  • Phenotype Assignment: Based on the identified combination of alleles, the patient is assigned a metabolizer phenotype (e.g., UM, RM, NM, IM, PM).

Therapeutic Drug Monitoring (TDM) of this compound

Objective: To measure the trough concentration (Cmin) of this compound in a patient's plasma.

Methodology:

  • Sample Collection: A blood sample is collected just before the next scheduled dose of this compound (trough level).

  • Sample Processing: The blood is centrifuged to separate the plasma.

  • Quantification: The this compound concentration in the plasma is measured using a validated method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6][25]

  • Data Interpretation: The measured concentration is compared to the established therapeutic range (typically 1.0-5.5 µg/mL) to guide dose adjustments.[2][6]

Galactomannan (GM) and (1→3)-β-D-Glucan (BDG) Assays

Objective: To detect and quantify fungal antigens in patient serum.

Methodology:

  • Sample Collection: A serum sample is obtained from the patient.

  • Assay Performance: The Platelia™ Aspergillus EIA (for GM) or the Fungitell® assay (for BDG) are commonly used enzyme immunoassays.[15][19] The patient's serum is incubated in microplates coated with specific antibodies.

  • Detection: A series of reactions involving conjugate and substrate solutions leads to a color change, which is read by a spectrophotometer.

  • Result Interpretation: The optical density is used to calculate an index value. For GM, an index of ≥0.5 is often considered positive.[15] For BDG, a value of >80 pg/mL is typically positive.[19]

Visualizing the Path to Personalized this compound Therapy

To better illustrate the interplay of these biomarkers and the underlying biological processes, the following diagrams are provided.

Voriconazole_Metabolism_Pathway cluster_genotype CYP2C19 Genotype Influence This compound This compound (Active Drug) CYP2C19 CYP2C19 Enzyme (Liver) This compound->CYP2C19 Primary Metabolism Metabolites Inactive Metabolites Excretion Renal Excretion Metabolites->Excretion CYP2C19->Metabolites UM UM/RM: High Enzyme Activity UM->CYP2C19 Accelerates NM NM: Normal Activity PM IM/PM: Low Enzyme Activity PM->CYP2C19 Inhibits

Caption: this compound metabolism pathway and the influence of CYP2C19 genotype.

Biomarker_Workflow Patient Patient with Suspected Invasive Fungal Infection Genotyping Pre-emptive CYP2C19 Genotyping Patient->Genotyping Start_Vori Initiate this compound Therapy Monitoring Ongoing Monitoring Start_Vori->Monitoring Dose_Adj Personalized Initial Dose Genotyping->Dose_Adj Genotype-guided Standard_Dose Standard Initial Dose Genotyping->Standard_Dose Standard Practice Dose_Adj->Start_Vori Outcome Optimized Therapeutic Outcome Dose_Adj->Outcome Standard_Dose->Start_Vori TDM TDM (Cmin) Monitoring->TDM Fungal_Markers GM, BDG, PCR Monitoring->Fungal_Markers TDM->Dose_Adj Adjust Dose Fungal_Markers->Dose_Adj Assess Efficacy

Caption: Integrated workflow for this compound therapy using multiple biomarkers.

Conclusion

The validation of CYP2C19 genotyping represents a significant advancement in the personalization of this compound therapy. By providing a pre-emptive strategy to tailor initial dosing, it complements the established practice of reactive therapeutic drug monitoring. When integrated with fungal biomarkers like galactomannan and (1→3)-β-D-glucan for assessing treatment efficacy, CYP2C19 genotyping offers a more comprehensive and proactive approach to managing invasive fungal infections. This multi-biomarker strategy holds the promise of improving clinical outcomes by maximizing efficacy while minimizing the risk of adverse events, ultimately leading to safer and more effective treatment for vulnerable patient populations.

References

Voriconazole's Double-Edged Sword: A Comparative Analysis of Its Impact on Fungal and Mammalian Sterol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the selective action of the potent antifungal agent, voriconazole (B182144), reveals a significant disparity in its inhibitory effects on fungal ergosterol (B1671047) and mammalian cholesterol biosynthesis. This guide provides a comprehensive comparison, supported by quantitative data and detailed experimental protocols, for researchers, scientists, and drug development professionals.

This compound, a broad-spectrum triazole antifungal agent, exerts its therapeutic effect by potently inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the sterol biosynthesis pathway.[1][2] In fungi, this enzyme is essential for the production of ergosterol, a vital component of the fungal cell membrane.[3] Its disruption leads to the accumulation of toxic sterol intermediates, compromising membrane integrity and ultimately causing fungal cell death.[1][2] While this compound also interacts with the mammalian ortholog of CYP51 involved in cholesterol synthesis, its affinity for the fungal enzyme is substantially higher, forming the basis of its selective toxicity and clinical utility.[4][5]

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against fungal and human CYP51 enzymes. The IC50 represents the concentration of the drug required to inhibit the enzyme's activity by 50%.

Enzyme SourceThis compound IC50 (µM)Reference
Aspergillus fumigatus CYP51A/BStrongly Inhibited (Specific value not provided)[6]
Candida albicans CYP510.03 - 1.6[5][7]
Human CYP5125 - 112[6]
Rat Liver P-450 Demethylase7.4[5]

As the data indicates, this compound is significantly more potent against fungal CYP51, with IC50 values in the nanomolar to low micromolar range, compared to its effect on the human equivalent, where micromolar concentrations are required for similar inhibition. This stark difference underscores the drug's targeted action against fungal pathogens. One study highlighted that this compound is approximately 250-fold more active against the fungal enzyme than the mammalian enzyme.[5]

Visualizing the Mechanism of Action

To illustrate the differential impact of this compound, the following diagrams depict the sterol biosynthesis pathways in both fungi and mammals, highlighting the point of inhibition.

Fungal_Ergosterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Inhibition

Caption: Fungal Ergosterol Biosynthesis Pathway Inhibition by this compound.

Mammalian_Cholesterol_Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Cholesterol Cholesterol 14-demethyl lanosterol->Cholesterol This compound This compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase (CYP51) Weak Inhibition

Caption: Mammalian Cholesterol Biosynthesis Pathway and the weaker effect of this compound.

Experimental Protocols

The determination of IC50 values is a critical step in evaluating the potency and selectivity of an inhibitor like this compound. A common method employed is the CYP51 reconstitution assay.

Protocol: CYP51 Reconstitution Assay for IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of fungal or mammalian CYP51.

Materials:

  • Recombinant human or fungal CYP51 enzyme

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Stopping solution (e.g., an organic solvent to extract sterols)

  • Analytical equipment for sterol analysis (e.g., HPLC or GC-MS)

Workflow:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_calc Data Calculation Prepare serial dilutions of this compound Prepare serial dilutions of this compound Pre-incubate reaction mix with this compound Pre-incubate reaction mix with this compound Prepare serial dilutions of this compound->Pre-incubate reaction mix with this compound Prepare reaction mix (Buffer, CYP51, CPR) Prepare reaction mix (Buffer, CYP51, CPR) Prepare reaction mix (Buffer, CYP51, CPR)->Pre-incubate reaction mix with this compound Initiate reaction by adding Lanosterol and NADPH Initiate reaction by adding Lanosterol and NADPH Pre-incubate reaction mix with this compound->Initiate reaction by adding Lanosterol and NADPH Incubate at 37°C for a defined time Incubate at 37°C for a defined time Initiate reaction by adding Lanosterol and NADPH->Incubate at 37°C for a defined time Terminate reaction with stopping solution Terminate reaction with stopping solution Incubate at 37°C for a defined time->Terminate reaction with stopping solution Extract sterols Extract sterols Terminate reaction with stopping solution->Extract sterols Analyze sterol products by HPLC or GC-MS Analyze sterol products by HPLC or GC-MS Extract sterols->Analyze sterol products by HPLC or GC-MS Quantify product formation Quantify product formation Analyze sterol products by HPLC or GC-MS->Quantify product formation Plot % inhibition vs. This compound concentration Plot % inhibition vs. This compound concentration Quantify product formation->Plot % inhibition vs. This compound concentration Calculate IC50 value using non-linear regression Calculate IC50 value using non-linear regression Plot % inhibition vs. This compound concentration->Calculate IC50 value using non-linear regression

Caption: Workflow for Determining the IC50 of this compound against CYP51.

Procedure:

  • Preparation of Reagents: Prepare all buffers, substrate, and enzyme solutions to their final working concentrations.

  • Serial Dilution of this compound: Prepare a series of dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, recombinant CYP51, and CPR.

  • Pre-incubation with Inhibitor: Add the different concentrations of this compound to the reaction mixtures and pre-incubate for a short period to allow for binding to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).

  • Incubation: Incubate the reaction mixtures at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a stopping solution and extract the sterols using an organic solvent.

  • Analysis: Analyze the extracted sterols using HPLC or GC-MS to separate and quantify the product (14-demethylated lanosterol) and the remaining substrate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Implications for Drug Development and Research

The high selectivity of this compound for fungal CYP51 is a cornerstone of its success as an antifungal agent. However, its weak inhibition of human cholesterol synthesis is not without consequence.[8][9] At high concentrations, or in patients with certain genetic predispositions affecting drug metabolism, this compound can lead to off-target effects.[8] Understanding this differential activity is paramount for the development of new antifungal drugs with even greater selectivity and improved safety profiles. The experimental protocols outlined provide a framework for the preclinical evaluation of such novel compounds, ensuring a thorough characterization of their on-target and off-target activities. Researchers can utilize these methodologies to screen and optimize lead compounds, ultimately contributing to the discovery of more effective and safer antifungal therapies.

References

Safety Operating Guide

Sichere Entsorgung von Voriconazol in Forschung und Entwicklung

Author: BenchChem Technical Support Team. Date: December 2025

Die ordnungsgemäße Entsorgung von Voriconazol ist für die Gewährleistung der Sicherheit im Labor und den Schutz der Umwelt von entscheidender Bedeutung. Als pharmazeutischer Wirkstoff darf Voriconazol unter keinen Umständen in den normalen Hausmüll oder das Abwasser gelangen.[1][2][3][4][5] Die Entsorgung unterliegt strengen lokalen und nationalen Vorschriften für gefährliche Abfälle.[1][2]

Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung müssen sich an die etablierten Protokolle für chemische und pharmazeutische Abfälle halten, um Risiken zu minimieren und die Einhaltung der Vorschriften sicherzustellen.

Zusammenfassung der Entsorgungsverfahren

Für eine klare und unmittelbare Orientierung sind die wichtigsten Gebote und Verbote bei der Entsorgung von Voriconazol in der folgenden Tabelle zusammengefasst.

VorgehensweiseBeschreibungRelevanz
DO: Als gefährlichen Abfall behandelnVoriconazol muss als gefährlicher oder Sondermüll eingestuft und getrennt vom normalen Laborabfall gesammelt werden.[2]Kritisch: Verhindert Umweltkontamination und gewährleistet die Einhaltung gesetzlicher Vorschriften.
DO: Sicherheitsdatenblatt (SDB) konsultierenDas SDB enthält spezifische Anweisungen zur Handhabung und Entsorgung.[1][2]Hoch: Bietet die maßgeblichsten, vom Hersteller bereitgestellten Sicherheitsinformationen.
DO: Geeignete Behälter verwendenVerwenden Sie ausschließlich zugelassene, deutlich gekennzeichnete und auslaufsichere Behälter für gefährliche Abfälle.Hoch: Gewährleistet eine sichere Lagerung und einen sicheren Transport bis zur endgültigen Entsorgung.
DO: Zertifizierten Entsorgungsdienstleister beauftragenDie endgültige Entsorgung muss durch ein spezialisiertes und zertifiziertes Unternehmen für die Beseitigung von Sondermüll erfolgen.[6][7]Kritisch: Stellt eine gesetzeskonforme und umweltverträgliche Vernichtung sicher.
DON'T: In den Ausguss oder die Toilette schüttenDie Entsorgung über das Abwassersystem ist strengstens verboten, da Kläranlagen den Wirkstoff nicht vollständig eliminieren können.[1][2][3][4][5]Kritisch: Verhindert die Kontamination von Gewässern und schützt aquatische Ökosysteme.[5]
DON'T: Mit dem normalen Müll entsorgenEine Entsorgung über den Restmüll ist in den meisten Regionen unzulässig und unsicher.[4][8]Kritisch: Vermeidet die unkontrollierte Freisetzung in die Umwelt und potenzielle Gefährdung Dritter.[6]

Logischer Arbeitsablauf für die Entsorgung

Der folgende Arbeitsablauf stellt den schrittweisen Prozess von der Identifizierung von Voriconazol-Abfall bis zu seiner endgültigen, sicheren Beseitigung dar.

G A Voriconazol-Abfall identifiziert (z.B. Reste, abgelaufene Chargen, kontaminiertes Material) B Sicherheitsdatenblatt (SDB) Abschnitt 13 (Entsorgung) konsultieren A->B Erster Schritt C Abfall als 'gefährlicher pharmazeutischer Abfall' einstufen und trennen B->C Gemäß SDB D In zugelassenem, verschlossenem und deutlich gekennzeichnetem Behälter sammeln C->D Sichere Verwahrung E Internen Sicherheitsbeauftragten (EHS) oder externen Entsorgungsfachbetrieb kontaktieren D->E Prozess einleiten F Abholung und Transport durch zertifiziertes Personal veranlassen E->F Koordination G Endgültige Entsorgung (i.d.R. Hochtemperaturverbrennung in Sondermüllverbrennungsanlage) F->G Letzter Schritt

Bildunterschrift: Standardverfahren für die Entsorgung von Voriconazol-Abfall im Labor.

Detaillierte Entsorgungsprotokolle

Für die sichere Handhabung und Entsorgung von Voriconazol in einer professionellen Laborumgebung sind die folgenden experimentellen bzw. operativen Protokolle zu befolgen:

1. Abfallidentifikation und -trennung:

  • Schritt 1: Identifizieren Sie alle Materialien, die mit Voriconazol kontaminiert sind. Dazu gehören unbenutzte oder abgelaufene Reagenzien, Lösungen, kontaminierte Einwegartikel (z. B. Pipettenspitzen, Handschuhe, Vials) und Reste aus Versuchsansätzen.

  • Schritt 2: Richten Sie einen designierten Sammelbereich für Voriconazol-Abfälle ein, der klar von anderen Abfallströmen (z. B. Hausmüll, biologische Abfälle, scharfe/spitze Gegenstände) getrennt ist.

2. Verpackung und Kennzeichnung:

  • Schritt 1: Verwenden Sie für feste Abfälle einen robusten, auslaufsicheren Behälter mit dicht schließendem Deckel. Der Behälter muss für chemische Abfälle zugelassen sein.

  • Schritt 2: Flüssige Voriconazol-Abfälle sind in bruchsicheren, chemikalienresistenten und verschließbaren Flaschen zu sammeln.

  • Schritt 3: Kennzeichnen Sie jeden Behälter eindeutig mit "Gefährlicher Abfall: Voriconazol", dem entsprechenden Gefahrensymbol und dem Datum der ersten Befüllung.

3. Lagerung vor der Entsorgung:

  • Schritt 1: Lagern Sie die befüllten Abfallbehälter an einem sicheren, gut belüfteten und für Unbefugte unzugänglichen Ort.

  • Schritt 2: Die Lagerung sollte in Übereinstimmung mit den internen Sicherheitsrichtlinien und den gesetzlichen Vorschriften für die Zwischenlagerung von gefährlichen Abfällen erfolgen.

4. Koordination der Entsorgung:

  • Schritt 1: Kontaktieren Sie die Abteilung für Umwelt, Gesundheit und Sicherheit (EHS) Ihrer Einrichtung, um die Abholung des Abfalls zu veranlassen.

  • Schritt 2: Stellen Sie alle erforderlichen Informationen zur Zusammensetzung und Menge des Abfalls bereit.

  • Schritt 3: Die Abholung und der Transport dürfen nur von geschultem Personal eines zertifizierten Entsorgungsunternehmens durchgeführt werden.[7]

5. Dokumentation:

  • Schritt 1: Führen Sie ein genaues Protokoll über die Art und Menge des zur Entsorgung gegebenen Voriconazol-Abfalls.

  • Schritt 2: Bewahren Sie alle von der Entsorgungsfirma ausgestellten Übernahmescheine und Entsorgungsnachweise sorgfältig auf, da diese als Nachweis der ordnungsgemäßen Entsorgung dienen.

Die strikte Einhaltung dieser Verfahren ist unerlässlich, um die Sicherheit von Personal, die Integrität der Forschungsumgebung und den Schutz der Umwelt zu gewährleisten.

References

Essential Safety and Logistical Information for Handling Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Voriconazole. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

This compound is an antifungal agent that may present several health hazards. It is classified as a skin sensitizer, a suspected carcinogen, and may cause reproductive toxicity.[1][2][3][4] Accidental ingestion can lead to effects similar to those observed in clinical use, and animal studies suggest potential adverse effects on the liver and developing fetus.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound, especially when there is a risk of generating dust or aerosols.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential allergic reactions.[1][5]
Eye Protection Safety glasses with side-shields or goggles.To protect eyes from dust particles and splashes.[2][5]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a higher level of protection if OELs are exceeded.To prevent inhalation of airborne particles, especially when handling the powder form.[1][2][5]
Protective Clothing Laboratory coat, long-sleeved shirt, and long pants.To minimize skin exposure.[5]
Occupational Exposure Limits (OELs)

The following table summarizes the available Occupational Exposure Limits for this compound. Engineering controls and work practices should be implemented to keep exposures below these limits.

Organization/CountryTWA (8-hour Time-Weighted Average)
Pfizer OEL100µg/m³[2]
ACGIH TLV10 mg/m³[2][6]
France OEL10 mg/m³[2]
Greece OEL10 mg/m³, 5 mg/m³[2]
Ireland OEL10 mg/m³, 4 mg/m³[2]
OSHA PEL15 mg/m³[2]
Switzerland OEL3 mg/m³[2]

Operational Plan for Handling this compound

The following step-by-step procedures should be followed to ensure the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from strong oxidizing agents.[4] The storage area should be clearly marked with appropriate hazard signs.

Preparation and Handling
  • Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize the generation of airborne dust.[5]

  • Personal Protective Equipment: Before handling, ensure all required PPE is donned correctly.

  • Avoid Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.[1][2][3] If tablets need to be crushed, this should be done in a controlled environment.[2]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory.[1][5]

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is crucial.

  • Spill Cleanup Protocol:

    • Evacuate and Secure: Evacuate non-essential personnel from the spill area.[5]

    • Ventilate: Ensure the area is well-ventilated.

    • Contain: Prevent the further spread of the spill.

    • Cleanup: For dry spills, carefully collect the material using a method that controls dust generation, such as a damp cloth or a vacuum with a HEPA filter.[1][3][6] For liquid spills, absorb with an inert material (e.g., sand, vermiculite).[5]

    • Decontaminate: Clean the spill area thoroughly.

    • Dispose: Place all contaminated materials, including cleaning supplies and PPE, in a labeled, sealed container for hazardous waste disposal.[1][3][6]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[2][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]

    • Ingestion: Do not induce vomiting unless directed by medical personnel. Wash out the mouth with water. Seek immediate medical attention.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound is classified as a hazardous substance.[5] All waste containing this compound must be handled as hazardous waste.

  • Containerization: Collect all this compound waste, including unused product, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[5] The label should include "Hazardous Waste" and the chemical name "this compound."[5]

  • Disposal Method: The recommended method for disposal is incineration by a licensed hazardous waste disposal service.[7][8] Do not dispose of this compound down the drain or in the regular trash.[8]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[5][7]

This compound Handling and Disposal Workflow

Voriconazole_Workflow cluster_prep Preparation & Handling cluster_procedure Procedure cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive this compound storage Store in a cool, dry, well-ventilated area start->storage ppe Don appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) storage->ppe handling Handle in a ventilated enclosure (e.g., fume hood) ppe->handling experiment Perform Experimental Work handling->experiment spill_event Spill Occurs handling->spill_event decontaminate Decontaminate work surfaces experiment->decontaminate waste Collect all waste in a labeled hazardous waste container decontaminate->waste disposal Dispose via licensed incineration service waste->disposal evacuate Evacuate non-essential personnel spill_event->evacuate contain Contain the spill evacuate->contain cleanup Clean up using appropriate methods (e.g., damp cloth, HEPA vacuum) contain->cleanup spill_waste Collect spill waste in hazardous waste container cleanup->spill_waste spill_waste->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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Voriconazole
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.